Indiplon
描述
This compound has been used in trials studying the treatment of Insomnia and Depression.
属性
IUPAC Name |
N-methyl-N-[3-[3-(thiophene-2-carbonyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2S/c1-13(25)23(2)15-6-3-5-14(11-15)17-8-9-21-20-16(12-22-24(17)20)19(26)18-7-4-10-27-18/h3-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBIAWPMZSFFRGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=CC(=C1)C2=CC=NC3=C(C=NN23)C(=O)C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80186270 | |
| Record name | Indiplon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80186270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
325715-02-4 | |
| Record name | Indiplon | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=325715-02-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indiplon [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0325715024 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indiplon | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12590 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Indiplon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80186270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetamide, N-methyl-N-[3-[3-(2-thienylcarbonyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | INDIPLON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8BT63DA42E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Indiplon's Mechanism of Action at the GABA-A Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indiplon is a novel pyrazolopyrimidine sedative-hypnotic agent that demonstrates high-affinity, selective, positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2][3] Its therapeutic effects as a treatment for insomnia are derived from its ability to enhance the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system.[2][4] This technical guide provides an in-depth examination of this compound's mechanism of action, focusing on its interaction with GABA-A receptor subtypes, quantitative pharmacological data, and the experimental protocols used for its characterization.
Core Mechanism: Positive Allosteric Modulation
The GABA-A receptor is a pentameric ligand-gated ion channel that, upon binding GABA, opens a central pore permeable to chloride ions (Cl⁻).[5][6] The resulting influx of Cl⁻ hyperpolarizes the neuron, reducing its excitability and leading to an inhibitory effect.[4][7]
This compound, like benzodiazepines and other "Z-drugs," does not bind to the GABA active site. Instead, it binds to an allosteric site, specifically the benzodiazepine (BZ) binding site located at the interface between α and γ subunits.[4][8] This binding induces a conformational change in the receptor that increases the affinity of GABA for its binding site and/or enhances the efficiency of channel gating.[2][9] This potentiation of GABA-ergic currents, without direct activation of the receptor in the absence of GABA, is the hallmark of a positive allosteric modulator (PAM).[1][4]
Quantitative Pharmacology
This compound's interaction with the GABA-A receptor has been quantified through extensive radioligand binding and electrophysiological studies. It exhibits high affinity for the receptor and is a potent potentiator of GABA-activated chloride currents.[1][2]
Binding Affinity Data
Radioligand binding assays using tritium-labeled compounds like [³H]this compound or the BZ-site antagonist [³H]flumazenil (Ro 15-1788) have been used to determine this compound's binding affinity (Ki and KD) in rat brain membrane preparations.[2][10] These studies reveal that this compound binds with high affinity, particularly to receptors in the cerebellum and cerebral cortex, which are rich in α1 subunits.[2]
| Compound | Preparation | Radioligand | Affinity (Ki / KD, nM) | Reference |
| This compound | Rat Cerebral Cortex | [³H]Ro 15-1788 | 0.45 (Ki) | [2] |
| This compound | Rat Cerebellum | [³H]Ro 15-1788 | 0.55 (Ki) | [2] |
| This compound | Rat Cerebral Cortex | [³H]this compound | 0.45 (KD) | [2] |
| This compound | Rat Cerebellum | [³H]this compound | 1.01 (KD) | [2] |
| Zolpidem | Rat Cerebral Cortex | [³H]Ro 15-1788 | 22 | [10] |
| Zaleplon | Rat Cerebral Cortex | [³H]Ro 15-1788 | 120 | [10] |
Table 1: Comparative binding affinities of this compound and other sedative-hypnotics at GABA-A receptors in rat brain tissue.
Functional Potency & Efficacy
The functional consequence of this compound binding is the potentiation of GABA-activated chloride currents. This is typically measured as the half-maximal effective concentration (EC₅₀). Electrophysiological studies on recombinant GABA-A receptors expressed in cell lines (like HEK293) allow for precise characterization of this compound's activity at specific receptor subtype combinations.[1][11]
| GABA-A Receptor Subtype | This compound (EC₅₀, nM) | Zolpidem (EC₅₀, nM) | Zopiclone (EC₅₀, nM) | Zaleplon (EC₅₀, nM) | Reference |
| α1β2γ2 | 2.6 | 21 | 30 | 510 | [1][7] |
| α2β2γ2 | 24 | 347 | 100 | 1600 | [1][7] |
| α3β3γ2 | 60 | 400 | 131 | 3000 | [1][7] |
| α5β2γ2 | 77 | >10,000 | 410 | >10,000 | [1][7] |
| Native Neocortical Neurons | 15.8 | 121 | 206 | 2659 | [7] |
Table 2: Functional potency of this compound and other sedative-hypnotics at various recombinant and native GABA-A receptors. Data represents the concentration required to produce half-maximal potentiation of a sub-maximal GABA response.
Receptor Subtype Selectivity
The diverse physiological effects of GABA-A receptor modulators are dictated by their selectivity for different α subunits.[6][12] Sedative and hypnotic effects are primarily mediated by α1-containing receptors, while anxiolytic and muscle-relaxant properties are linked to α2 and α3 subunits.[6][13][14]
This compound demonstrates significant selectivity for the α1 subunit.[1][13][15] It is approximately 10-fold more potent at α1-containing receptors compared to those containing α2, α3, or α5 subunits.[1][7][11] This α1-preferential profile is thought to underlie its potent sedative-hypnotic effects with a potentially reduced side-effect profile compared to non-selective benzodiazepines.[13][15] Furthermore, this compound shows no significant potentiation at α4 or α6 subunit-containing receptors at concentrations up to 1 µM.[1][7][11]
Detailed Experimental Methodologies
The characterization of this compound's mechanism of action relies on two primary experimental techniques: radioligand binding assays and electrophysiology.
Radioligand Binding Assay
These assays measure the direct interaction of a ligand with its receptor.[16][17] A competition binding assay is commonly used to determine the affinity (Ki) of an unlabeled drug (like this compound) by measuring its ability to displace a radiolabeled ligand from the receptor.[16][18]
General Protocol:
-
Membrane Preparation: Rat brain tissue (e.g., cerebral cortex or cerebellum) is homogenized in a cold buffer and centrifuged to pellet the cell membranes containing the GABA-A receptors.[19] The pellet is washed and resuspended to a specific protein concentration.[19]
-
Incubation: The membrane preparation is incubated in a multi-well plate with a fixed concentration of a radioligand (e.g., [³H]flumazenil) and varying concentrations of the unlabeled test compound (this compound).[19]
-
Separation: After reaching equilibrium, the mixture is rapidly filtered through glass fiber filters. Receptor-bound radioligand is trapped on the filter, while unbound radioligand passes through.[16]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[19]
-
Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the competing ligand. Non-linear regression analysis is used to calculate the IC₅₀ (the concentration of this compound that inhibits 50% of radioligand binding), which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[19]
Electrophysiological Recording
Electrophysiology directly measures the functional effect of a drug on ion channel activity.[5] Techniques like two-electrode voltage clamp (TEVC) in Xenopus oocytes or patch-clamp in mammalian cell lines are used to record the chloride currents passing through GABA-A receptors.[8][20]
General Protocol (using recombinant receptors in HEK293 cells):
-
Cell Culture & Transfection: Human embryonic kidney (HEK293) cells are cultured and transiently transfected with plasmids encoding the specific GABA-A receptor subunits of interest (e.g., α1, β2, γ2).[1][11]
-
Electrophysiological Recording: A transfected cell is voltage-clamped at a holding potential (e.g., -70 mV) using the whole-cell patch-clamp technique.[11]
-
GABA Application: A low, sub-maximal concentration of GABA (e.g., EC₅₋₂₀) is applied to the cell to elicit a baseline inward chloride current.[11]
-
Compound Application: While continuously or intermittently applying GABA, the cell is perfused with increasing concentrations of this compound. The potentiation of the GABA-activated current is recorded.[1]
-
Data Analysis: The peak current potentiation at each this compound concentration is measured and normalized. A concentration-response curve is generated by plotting potentiation against the log concentration of this compound, from which the EC₅₀ and maximal efficacy (Eₘₐₓ) are determined using a sigmoidal function fit.[11]
Conclusion
This compound's mechanism of action is characterized by its high-affinity binding to the benzodiazepine site on GABA-A receptors, where it acts as a potent positive allosteric modulator. Its pharmacological profile is distinguished by a significant selectivity for α1 subunit-containing receptors, which is consistent with its primary therapeutic role as a sedative-hypnotic. The quantitative data from binding and functional assays provide a clear picture of its potency and selectivity, differentiating it from other compounds in its class and supporting its clinical application in the treatment of insomnia.
References
- 1. This compound is a high-affinity positive allosteric modulator with selectivity for alpha1 subunit-containing GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the interaction of this compound, a novel pyrazolopyrimidine sedative-hypnotic, with the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: the development of a new hypnotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 5. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. Frontiers | The Z-Drugs Zolpidem, Zaleplon, and Eszopiclone Have Varying Actions on Human GABAA Receptors Containing γ1, γ2, and γ3 Subunits [frontiersin.org]
- 9. Endogenous positive allosteric modulation of GABA(A) receptors by diazepam binding inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. GABAA Receptor Subtypes: Therapeutic Potential in Down Syndrome, Affective Disorders, Schizophrenia, and Autism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound in the treatment of sleep disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Experimental GABA A Receptor Agonists and Allosteric Modulators for the Treatment of Focal Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Properties of Indiplon (C20H16N4O2S)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Indiplon is a novel, non-benzodiazepine hypnotic agent belonging to the pyrazolopyrimidine class of compounds. It was developed for the treatment of insomnia, with formulations for both sleep onset and sleep maintenance.[1][2] this compound exerts its therapeutic effects through potent and selective positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, exhibiting a preference for the α1 subunit.[3][4] This document provides a comprehensive technical overview of this compound's chemical structure, physicochemical properties, mechanism of action, pharmacokinetics, and metabolism. Detailed experimental methodologies for key assays are also presented, along with visual representations of its signaling pathway and metabolic breakdown. Although promising in clinical trials, this compound has not been marketed.[5]
Chemical Identity and Physicochemical Properties
This compound is chemically identified as N-methyl-N-[3-[3-(thiophene-2-carbonyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenyl]acetamide.[1][6] Its structure comprises a central pyrazolopyrimidine core linked to a phenylacetamide group and a thiophene-2-carbonyl moiety.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | N-methyl-N-[3-[3-(thiophene-2-carbonyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenyl]acetamide | [1][6] |
| CAS Number | 325715-02-4 | [1][7] |
| Molecular Formula | C20H16N4O2S | [1][7] |
| Molar Mass | 376.43 g/mol | [1][7] |
| SMILES | CC(=O)N(C)c1cccc(c1)c2ccnc3c(cnn23)C(=O)c4cccs4 | [1][6] |
| InChI Key | CBIAWPMZSFFRGN-UHFFFAOYSA-N | [8] |
| Physical Form | Powder | [9] |
| Solubility | Soluble to 50 mM in DMSO | [4] |
| Purity | ≥98% (by HPLC) | [9] |
| Storage | Store at +4°C | [4][8] |
Mechanism of Action and Pharmacology
This compound is a positive allosteric modulator of the GABA-A receptor, acting at the benzodiazepine binding site.[4][8] It enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system, by increasing the frequency of chloride channel opening, leading to neuronal hyperpolarization and reduced neuronal excitability.[10] This mechanism underlies its sedative and hypnotic properties.[2][3]
A key feature of this compound is its selectivity for GABA-A receptors containing the α1 subunit, which is primarily associated with sedative effects.[2][3] It displays approximately 10-fold greater selectivity for α1 subunit-containing receptors over those containing α2, α3, or α5 subunits.[3][4] This selectivity profile is thought to contribute to a favorable side-effect profile compared to less selective benzodiazepines.
Figure 1: this compound's Signaling Pathway at the GABA-A Receptor.
Binding Affinity and Potency
This compound demonstrates high affinity for GABA-A receptors in radioligand binding studies and potentiation of GABA-activated chloride currents in electrophysiological assays.
Table 2: In Vitro Binding Affinity and Functional Potency of this compound
| Parameter | Receptor/Tissue | Value | Reference(s) |
| Ki (Inhibition Constant) | Rat Cerebellar Membranes ([³H]Flumazenil) | 0.55 nM | [10] |
| Ki (Inhibition Constant) | Rat Cerebral Cortex Membranes ([³H]Flumazenil) | 0.45 nM | [10] |
| Ki (Inhibition Constant) | Rat Frontal Cortex | 1.2 nM | [4][8] |
| Ki (Inhibition Constant) | Rat Cerebellum | 1.7 nM | [4][8] |
| KD (Dissociation Constant) | Rat Cerebellar Membranes ([³H]this compound) | 1.01 nM | [10] |
| KD (Dissociation Constant) | Rat Cerebral Cortex Membranes ([³H]this compound) | 0.45 nM | [10] |
| EC50 (Half Maximal Effective Concentration) | α1β2γ2 | 2.6 nM | [3][4][8] |
| EC50 (Half Maximal Effective Concentration) | α2β2γ2 | 24 nM | [3][4][8] |
| EC50 (Half Maximal Effective Concentration) | α3β3γ2 | 60 nM | [3][4][8] |
| EC50 (Half Maximal Effective Concentration) | α5β2γ2 | 77 nM | [3][4][8] |
Pharmacokinetics and Metabolism
This compound exhibits a pharmacokinetic profile characterized by rapid absorption and a short elimination half-life, making it suitable for treating sleep-onset insomnia.[1][2]
Table 3: Pharmacokinetic Parameters of this compound in Humans
| Parameter | Population | Value | Reference(s) |
| Tmax (Time to Peak Plasma Concentration) | Young Males | 0.73 hours | [2][5] |
| Tmax (Time to Peak Plasma Concentration) | Young Females | 0.82 hours | [2][5] |
| Tmax (Time to Peak Plasma Concentration) | Young Adults | 2.3 hours | [2] |
| Tmax (Time to Peak Plasma Concentration) | Elderly | 2.7 hours | [2] |
| t½ (Elimination Half-life) | Young Males | 1.97 hours | [2][5] |
| t½ (Elimination Half-life) | Young Females | 1.71 hours | [2][5] |
| t½ (Elimination Half-life) | Young Adults | 1.5 hours | [1][2] |
| t½ (Elimination Half-life) | Elderly | 1.8 hours | [1][2] |
This compound is extensively metabolized in the liver, with less than 1% of the unchanged drug excreted in urine or feces.[5] The primary metabolic pathways are N-demethylation, mediated mainly by cytochrome P450 3A4/5 (CYP3A4/5), and N-deacetylation, catalyzed by carboxylesterases.[5][11] These pathways lead to the formation of two major inactive metabolites: N-desmethyl-indiplon and N-desacetyl-indiplon.[5][11]
Figure 2: Metabolic Pathways of this compound.
In Vivo Efficacy
In vivo studies in rodents have demonstrated the sedative-hypnotic effects of this compound.
Table 4: In Vivo Efficacy of this compound in Mice
| Assay | Effect | ED50 (Oral Administration) | Reference(s) |
| Locomotor Activity | Inhibition | 2.7 mg/kg | [12][13] |
| Passive Avoidance | Inhibition of Retention | ~2 mg/kg | [14] |
Experimental Protocols
The following sections outline the general methodologies for the key experiments used to characterize this compound.
Radioligand Binding Assay for GABA-A Receptors
This protocol describes a competitive binding assay to determine the affinity of a test compound for the benzodiazepine site on the GABA-A receptor using [³H]-flumazenil as the radioligand.
Figure 3: Workflow for Radioligand Binding Assay.
Methodology:
-
Membrane Preparation: Rat cerebral cortices are homogenized in a buffered solution and centrifuged to isolate the crude membrane fraction containing GABA-A receptors. The final pellet is resuspended in the assay buffer.
-
Assay Incubation: A constant concentration of [³H]-flumazenil and varying concentrations of the test compound (this compound) are incubated with the prepared membranes in a Tris-HCl buffer (pH 7.4) at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium. Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand (e.g., diazepam).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. The filters are washed with ice-cold buffer to remove unbound radioactivity.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]-flumazenil (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
Electrophysiological Recording of GABA-Activated Currents
This protocol outlines the use of whole-cell patch-clamp electrophysiology in HEK293 cells expressing recombinant GABA-A receptors to measure the potentiation of GABA-activated chloride currents by this compound.
Methodology:
-
Cell Culture and Transfection: Human embryonic kidney (HEK) 293 cells are cultured and transiently transfected with cDNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2).
-
Patch-Clamp Recording: Whole-cell voltage-clamp recordings are performed on transfected cells. The cell is held at a specific membrane potential (e.g., -60 mV).
-
Drug Application: A low concentration of GABA (e.g., EC5-EC20) is applied to elicit a baseline chloride current. Subsequently, GABA is co-applied with varying concentrations of this compound to measure the potentiation of the current.
-
Data Acquisition and Analysis: The peak amplitude of the GABA-activated current in the absence and presence of this compound is measured. A concentration-response curve is generated by plotting the percentage potentiation against the concentration of this compound, and the EC50 value is determined by fitting the data to a sigmoidal function.
In Vivo Assessment of Sedative Effects (Locomotor Activity)
This protocol describes the measurement of spontaneous locomotor activity in mice following oral administration of this compound to assess its sedative properties.
Methodology:
-
Animal Acclimation: Mice are habituated to the testing room and the locomotor activity chambers for a period before the experiment.
-
Drug Administration: this compound or vehicle is administered orally (p.o.) to different groups of mice.
-
Locomotor Activity Measurement: Immediately after dosing, individual mice are placed in automated locomotor activity chambers equipped with infrared beams. The system records horizontal and vertical movements over a set period (e.g., 30-60 minutes).
-
Data Analysis: The total distance traveled or the number of beam breaks is quantified for each animal. The dose of this compound that causes a 50% reduction in locomotor activity (ED50) compared to the vehicle-treated group is calculated.
In Vitro Metabolism Using Human Liver Microsomes
This protocol details the procedure for studying the metabolic fate of this compound using human liver microsomes (HLMs).
Methodology:
-
Incubation: this compound is incubated with pooled HLMs in a phosphate buffer (pH 7.4) containing a NADPH-regenerating system at 37°C. The reaction is initiated by the addition of the cofactor.
-
Reaction Termination: At various time points, the reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.
-
Sample Processing: The samples are centrifuged, and the supernatant containing the parent drug and its metabolites is collected.
-
Metabolite Identification and Quantification: The samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify this compound and its metabolites.
-
Enzyme Phenotyping: To identify the specific CYP450 enzymes involved, the incubation can be repeated in the presence of selective chemical inhibitors or using recombinant human CYP enzymes.
Synthesis
A general synthetic scheme for this compound involves several key steps. One reported method starts with 3-aminoacetophenone, which is acetylated and then methylated to form N-methyl-N-(3-acetylphenyl)acetamide. This intermediate is then reacted with ethyl formate in the presence of a base to yield an enolate. Finally, condensation of this enolate with (3-amino-1H-pyrazol-4-yl)(thiophen-2-yl)methanone affords this compound.[15]
Conclusion
This compound is a well-characterized pyrazolopyrimidine with a distinct pharmacological profile as a potent and selective positive allosteric modulator of α1 subunit-containing GABA-A receptors. Its chemical structure and properties are well-defined, and its mechanism of action, pharmacokinetics, and metabolism have been extensively studied. The data presented in this technical guide, including quantitative parameters and detailed experimental workflows, provide a solid foundation for further research and development activities in the field of sedative-hypnotics and GABA-A receptor pharmacology.
References
- 1. Population patch-clamp electrophysiology analysis of recombinant GABAA alpha1beta3gamma2 channels expressed in HEK-293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of human liver microsomes in in vitro metabolism of drugs-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. va.gov [va.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN101591338B - Method for synthesizing this compound - Google Patents [patents.google.com]
- 6. Behavioral and Locomotor Measurements Using an Open Field Activity Monitoring System for Skeletal Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scilit.com [scilit.com]
- 11. researchgate.net [researchgate.net]
- 12. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 13. This compound: the development of a novel therapy for the treatment of sleep onset and sleep maintenance insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 15. benchchem.com [benchchem.com]
The Pharmacodynamics of Pyrazolopyrimidine Hypnotics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core pharmacodynamics of pyrazolopyrimidine hypnotics, a class of non-benzodiazepine drugs primarily used in the treatment of insomnia. This document provides a detailed overview of their mechanism of action, quantitative receptor binding data, effects on sleep architecture, and the experimental methodologies used to characterize these compounds.
Mechanism of Action: Modulators of the GABA-A Receptor
Pyrazolopyrimidine hypnotics exert their sedative and hypnotic effects by acting as positive allosteric modulators (PAMs) of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the central nervous system and is a pentameric ligand-gated ion channel.[3] When GABA binds to its receptor, it triggers the opening of a chloride ion channel, leading to hyperpolarization of the neuron and a decrease in its excitability.[1][2]
Pyrazolopyrimidines, like benzodiazepines, bind to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site.[3] This binding potentiates the effect of GABA, increasing the frequency of chloride channel opening and resulting in enhanced neuronal inhibition.[1][3]
A key characteristic of pyrazolopyrimidine hypnotics is their relative selectivity for GABA-A receptors containing the α1 subunit.[4] This subunit is highly expressed in brain regions associated with the regulation of sleep. This selectivity is believed to contribute to their hypnotic effects with a potentially more favorable side-effect profile compared to less selective benzodiazepines.[4]
Quantitative Pharmacodynamics
The binding affinity and functional potency of pyrazolopyrimidine hypnotics at different GABA-A receptor subtypes have been quantified through various in vitro and in vivo studies.
Receptor Binding Affinities and Efficacy
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of key pyrazolopyrimidine hypnotics. Lower Ki and EC50 values indicate higher affinity and potency, respectively.
| Compound | Receptor Subtype | Ki (nM) | Reference |
| Indiplon | α1β3γ2 | 3.1 | [5] |
| Zaleplon | α1 (cerebellar tissue) | - | [5] |
| Fluorinated this compound Derivative (2a) | α1β3γ2 | 5.4 | [5] |
| Fluorinated this compound Derivative (2b) | α1β3γ2 | 2.4 | [5] |
Table 1: Binding Affinities (Ki) of Pyrazolopyrimidine Hypnotics at GABA-A Receptors.
| Compound | Receptor Subtype | EC50 (nM) | Emax (% Potentiation) | Reference |
| This compound | α1β2γ2 | 2.6 | ~250% | [6][7] |
| α2β2γ2 | 24 | 398% | [6][7] | |
| α3β3γ2 | 60 | ~250% | [6][7] | |
| α5β2γ2 | 77 | ~250% | [6][7] | |
| Zaleplon | α1β2γ2 | >1000 | - | [6] |
| Fluorinated this compound Derivative (2a) | α1β3γ2 | 105 | - | [5] |
| Fluorinated this compound Derivative (2b) | α1β3γ2 | 158 | - | [5] |
Table 2: Functional Potency (EC50) and Efficacy (Emax) of Pyrazolopyrimidine Hypnotics at Recombinant GABA-A Receptors.
This compound demonstrates approximately 10-fold selectivity for α1 subunit-containing GABA-A receptors compared to those with α2, α3, or α5 subunits.[6][7]
Effects on Sleep Architecture
Polysomnographic studies have been conducted to quantify the effects of pyrazolopyrimidine hypnotics on human sleep architecture.
| Drug (Dosage) | Sleep Latency | Total Sleep Time | Wake After Sleep Onset (WASO) | REM Sleep | Slow-Wave Sleep (SWS) | Reference |
| Zaleplon (10 mg) | Significantly Shortened | Inconsistently Affected | No significant change | Similar to placebo | Improved at altitude | [5][6] |
| This compound IR (10 & 20 mg) | Significantly Reduced | Significantly Improved (10mg) | - | - | - | [7] |
| This compound MR (15 mg) | Significantly Improved | Significantly Improved | Significantly Improved | - | - |
Table 3: Effects of Pyrazolopyrimidine Hypnotics on Sleep Architecture.
Experimental Protocols
The characterization of pyrazolopyrimidine hypnotics relies on a variety of standardized experimental protocols.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor.
Objective: To determine the Ki of a test compound for the GABA-A receptor.
Materials:
-
Rat brain membrane preparations
-
Radioligand (e.g., [³H]Flumazenil for the benzodiazepine site)
-
Test compound (e.g., a pyrazolopyrimidine hypnotic)
-
Non-specific binding competitor (e.g., Diazepam)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Homogenize rat brains in a sucrose buffer and centrifuge to isolate the membrane fraction containing the GABA-A receptors. Wash the membranes multiple times to remove endogenous GABA.[8][9]
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and various concentrations of the test compound.
-
Incubation: Add the membrane preparation, radioligand, and either buffer (for total binding), non-specific competitor, or test compound to the appropriate wells. Incubate at 4°C to reach equilibrium.[9]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 of the test compound (the concentration that inhibits 50% of specific radioligand binding) and then calculate the Ki using the Cheng-Prusoff equation.
Electrophysiological Recording (Whole-Cell Patch-Clamp)
This technique measures the ion flow through single channels in a cell membrane, allowing for the functional characterization of a drug's effect on receptor activity.
Objective: To determine the EC50 and Emax of a pyrazolopyrimidine hypnotic on GABA-A receptor-mediated currents.
Materials:
-
HEK293 cells transfected with specific GABA-A receptor subunits
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Glass micropipettes
-
Extracellular and intracellular solutions
-
GABA and test compound solutions
Procedure:
-
Cell Culture: Culture HEK293 cells and transfect them with the desired combination of GABA-A receptor subunit cDNAs (e.g., α1, β2, γ2).
-
Pipette Preparation: Pull glass micropipettes to a fine tip and fill with intracellular solution.
-
Patching: Under a microscope, bring the micropipette into contact with a cell and apply gentle suction to form a high-resistance seal ("giga-seal").
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane within the pipette tip, allowing electrical access to the entire cell.
-
Recording: Clamp the cell at a holding potential (e.g., -60 mV) and apply GABA to elicit a baseline chloride current.
-
Drug Application: Co-apply GABA with varying concentrations of the pyrazolopyrimidine hypnotic and record the potentiation of the GABA-evoked current.
-
Data Analysis: Plot the concentration-response curve and fit it with a sigmoidal function to determine the EC50 and Emax.
Behavioral Models of Sedation/Hypnosis
Rodent models are used to assess the in vivo sedative and hypnotic effects of these compounds.
Objective: To evaluate the sedative/hypnotic effects of a pyrazolopyrimidine hypnotic in rodents.
Common Tests:
-
Locomotor Activity: The drug's effect on spontaneous movement in an open field is measured. A significant reduction in activity is indicative of sedation.
-
Loss of Righting Reflex: The dose at which an animal is unable to right itself when placed on its back is determined. This is a measure of hypnotic effect.
-
Elevated Plus Maze: While primarily a test for anxiolytics, sedative effects can be inferred from a decrease in overall activity on the maze.
General Procedure:
-
Acclimation: Acclimate the animals to the testing environment.
-
Drug Administration: Administer the pyrazolopyrimidine hypnotic or vehicle control (e.g., via oral gavage or intraperitoneal injection).
-
Behavioral Testing: At a predetermined time after drug administration, place the animal in the testing apparatus and record the relevant behavioral parameters.
-
Data Analysis: Compare the performance of the drug-treated group to the control group to determine the sedative/hypnotic effects.
Conclusion
Pyrazolopyrimidine hypnotics represent a significant class of drugs for the management of insomnia. Their pharmacodynamic profile is characterized by positive allosteric modulation of GABA-A receptors, with a notable selectivity for the α1 subunit. This mechanism leads to enhanced neuronal inhibition, resulting in sedation and hypnosis. The quantitative data from binding and functional assays, along with findings from sleep studies, provide a robust basis for their clinical use and for the development of future hypnotic agents with improved efficacy and safety profiles. The experimental protocols outlined in this guide are fundamental to the continued research and development in this field.
References
- 1. medrxiv.org [medrxiv.org]
- 2. Zaleplon: a pyrazolopyrimidine sedative-hypnotic agent for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective anxiolysis produced by ocinaplon, a GABA(A) receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sleep phenotyping in a rat model of susceptibility to substance use disorders | PLOS One [journals.plos.org]
- 5. karger.com [karger.com]
- 6. Zaleplon - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. This compound in the treatment of sleep disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound in the management of insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Indiplon's Selective Affinity for α1 Subunit-Containing GABAA Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Indiplon's binding affinity and functional modulation of γ-aminobutyric acid type A (GABAA) receptors, with a specific focus on its selectivity for subtypes containing the α1 subunit. This compound, a novel pyrazolopyrimidine, demonstrates high-affinity binding and potent positive allosteric modulation of GABAA receptors, which is understood to be the primary mechanism for its sedative-hypnotic effects.[1][2][3]
Quantitative Analysis of this compound's Binding and Functional Potency
This compound's interaction with GABAA receptors has been quantified through various in vitro assays, revealing its high affinity and functional potency, particularly at receptors incorporating the α1 subunit. The following tables summarize key binding affinity (Ki and KD) and functional potency (EC50) data from radioligand binding assays and electrophysiological studies.
Table 1: Binding Affinity of this compound for Native GABAA Receptors
| Preparation | Radioligand | Ki (nM) | KD (nM) | Reference |
| Rat Cerebellar Membranes | [3H]Ro 15-1788 | 0.55 | - | [1][2] |
| Rat Cerebral Cortex Membranes | [3H]Ro 15-1788 | 0.45 | - | [1][2] |
| Rat Cerebellar Membranes | [3H]this compound | - | 1.01 | [1][2] |
| Rat Cerebral Cortex Membranes | [3H]this compound | - | 0.45 | [1][2] |
| Adult Rat Brain Homogenates | Unspecified | 3.1 | - | [4] |
Table 2: Functional Potency (EC50) of this compound at Recombinant GABAA Receptor Subtypes
| Receptor Subtype Composition | EC50 (nM) | Reference |
| α1β2γ2 | 2.6 | [5][6] |
| α2β2γ2 | 24 | [5][6] |
| α3β3γ2 | 60 | [5][6] |
| α5β2γ2 | 77 | [5][6] |
| α1β3γ2L | 81 | [4] |
The data clearly indicates that this compound exhibits a preferential binding affinity for GABAA receptors containing the α1 subunit, demonstrating approximately 10-fold selectivity for α1-containing receptors over those with α2, α3, or α5 subunits.[5][6] Notably, this compound shows little to no potentiation of GABAA receptors composed of α4β2γ2 and α6β2γ2 subunits.[5][6] This selectivity for the α1 subunit is a key characteristic that has been suggested to contribute to its efficacy as a sedative-hypnotic agent.[7]
Experimental Protocols
The characterization of this compound's binding affinity and functional activity relies on two primary experimental methodologies: radioligand binding assays and electrophysiological recordings.
Radioligand Binding Assays
These assays are employed to determine the binding affinity of a compound to a specific receptor by measuring the displacement of a radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) and dissociation constant (KD) of this compound at GABAA receptors.
Methodology:
-
Membrane Preparation:
-
Whole brains or specific regions (e.g., cerebellum, cerebral cortex) from rats are homogenized in an ice-cold buffer.[8]
-
The homogenate undergoes multiple centrifugation and resuspension steps to isolate the cell membranes containing the GABAA receptors and to wash away endogenous GABA.[8][9]
-
The final membrane pellet is resuspended in an appropriate assay buffer, and the protein concentration is determined.[9]
-
-
Binding Assay:
-
For competition assays (to determine Ki), the membrane preparation is incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]Ro 15-1788) and varying concentrations of this compound.[1][2]
-
For saturation binding assays (to determine KD), the membranes are incubated with varying concentrations of the radiolabeled test compound (e.g., [3H]this compound).[1][2]
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand (e.g., diazepam).[10]
-
The incubation is carried out at a specific temperature (e.g., 4°C) until equilibrium is reached.[11]
-
-
Separation and Quantification:
-
The reaction is terminated by rapid filtration through glass fiber filters, separating the receptor-bound radioligand from the unbound radioligand.[10][11]
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.[10]
-
The radioactivity retained on the filters is measured using a scintillation counter.[11]
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.[10]
-
The Ki and KD values are determined by non-linear regression analysis of the binding data.
-
Electrophysiological Recordings
Electrophysiological techniques, such as the two-electrode voltage clamp and patch-clamp, are used to measure the functional effects of a compound on ion channel activity.
Objective: To determine the half-maximal effective concentration (EC50) of this compound for potentiating GABA-activated chloride currents.
Methodology:
-
Cell Preparation:
-
Electrophysiological Recording:
-
Drug Application:
-
Data Analysis:
-
The increase in current amplitude in the presence of this compound is measured and normalized to the baseline GABA response.
-
Concentration-response curves are generated, and the EC50 value is calculated using a logistical function.
-
Signaling Pathway of this compound at the GABAA Receptor
This compound acts as a positive allosteric modulator of the GABAA receptor.[5][6][13] It does not directly activate the receptor but enhances the effect of the endogenous neurotransmitter, GABA.[13][14]
-
Binding: this compound binds to the benzodiazepine site, which is located at the interface between the α and γ subunits of the GABAA receptor.[4][15]
-
Conformational Change: The binding of this compound induces a conformational change in the receptor protein.[14]
-
Enhanced GABA Efficacy: This conformational change increases the affinity of the receptor for GABA and/or enhances the efficiency of channel gating upon GABA binding.[14]
-
Increased Chloride Influx: The potentiation of GABA's effect leads to a greater influx of chloride ions (Cl-) through the receptor's integral ion channel.[13][14]
-
Neuronal Hyperpolarization: The increased intracellular concentration of negative chloride ions causes hyperpolarization of the neuronal membrane.[13]
-
Inhibition of Neuronal Firing: This hyperpolarization moves the neuron's membrane potential further from the threshold for firing an action potential, resulting in an overall inhibitory effect on neuronal excitability.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of the interaction of this compound, a novel pyrazolopyrimidine sedative-hypnotic, with the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound in the treatment of sleep disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GABAA receptor pharmacology of fluorinated derivatives of the novel sedative-hypnotic pyrazolopyrimidine this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound is a high-affinity positive allosteric modulator with selectivity for alpha1 subunit-containing GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Electrophysiological characterization of diazepam binding inhibitor (DBI) on GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 14. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 15. Frontiers | The Z-Drugs Zolpidem, Zaleplon, and Eszopiclone Have Varying Actions on Human GABAA Receptors Containing γ1, γ2, and γ3 Subunits [frontiersin.org]
Preclinical Pharmacological Profile of Indiplon: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indiplon is a novel pyrazolopyrimidine derivative that was developed for the treatment of insomnia. It acts as a positive allosteric modulator of the GABA-A receptor, exhibiting high affinity and selectivity for the α1 subunit. This technical guide provides a comprehensive overview of the preclinical pharmacological profile of this compound, detailing its receptor binding and functional activity, in vivo efficacy in animal models, and its pharmacokinetic and safety profile. Detailed experimental protocols for key preclinical assays are provided, along with a summary of quantitative data in tabular format and visualizations of key pathways and workflows.
Introduction
Insomnia is a prevalent sleep disorder characterized by difficulty initiating or maintaining sleep. The primary therapeutic targets for hypnotic agents have been the γ-aminobutyric acid type A (GABA-A) receptors, which are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the central nervous system. This compound was designed as a non-benzodiazepine hypnotic agent with a distinct preclinical profile, aiming for potent sedative effects with a favorable safety margin. This document delineates the core preclinical pharmacological characteristics of this compound.
Mechanism of Action: GABA-A Receptor Modulation
This compound exerts its sedative-hypnotic effects by enhancing the function of GABA-A receptors.[1] It binds to the benzodiazepine site on the receptor complex, acting as a positive allosteric modulator that increases the affinity of GABA for its binding site, thereby potentiating the GABA-activated chloride current.[2][3] This leads to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.
Signaling Pathway
The binding of this compound to the α1 subunit-containing GABA-A receptor facilitates the binding of the endogenous neurotransmitter GABA. This allosteric modulation enhances the opening of the chloride channel, leading to an influx of chloride ions and subsequent hyperpolarization of the neuron, resulting in a sedative-hypnotic effect.
Quantitative Pharmacology
Receptor Binding and Functional Activity
This compound demonstrates high affinity for GABA-A receptors, with a notable selectivity for the α1 subunit, which is associated with sedative effects.[2][4] Its potency is significantly greater than that of other non-benzodiazepine hypnotics like zolpidem and zaleplon.[2]
| Parameter | Receptor Subtype | This compound | Zolpidem | Zaleplon | Reference |
| Binding Affinity (Ki, nM) | Rat Cerebellar Membranes (α1-rich) | 0.55 | - | - | [1] |
| Rat Cerebral Cortex Membranes | 0.45 | - | - | [1] | |
| Recombinant α1β3γ2L | 3.1 | - | - | [4] | |
| Functional Potency (EC50, nM) | Recombinant α1β2γ2 | 2.6 | ~25 | >1000 | [2] |
| Recombinant α2β2γ2 | 24 | ~150 | >1000 | [2] | |
| Recombinant α3β3γ2 | 60 | ~350 | >1000 | [2] | |
| Recombinant α5β2γ2 | 77 | ~500 | >1000 | [2] |
In Vivo Efficacy in Rodent Models
This compound has demonstrated robust sedative-hypnotic effects in various preclinical rodent models. It effectively reduces locomotor activity and impairs motor coordination at doses lower than those of comparator drugs.[5][6]
| Test | Species | This compound (ED50, mg/kg, p.o.) | Zolpidem (ED50, mg/kg, p.o.) | Zaleplon (ED50, mg/kg, p.o.) | Reference |
| Locomotor Activity Inhibition | Mouse | 2.7 | 6.1 | 24.6 | [5][6] |
Experimental Protocols
Radioligand Binding Assay for GABA-A Receptor Affinity
Objective: To determine the binding affinity (Ki) of this compound for GABA-A receptors.
Methodology:
-
Membrane Preparation: Rat cerebral cortex or cerebellum is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet is washed and resuspended in fresh buffer to obtain a crude membrane preparation. Protein concentration is determined using a standard assay (e.g., Bradford assay).
-
Binding Assay: The assay is performed in a final volume of 250 µL containing the membrane preparation (50-100 µg protein), a specific radioligand such as [³H]flumazenil (a benzodiazepine site antagonist), and varying concentrations of this compound.
-
Incubation: The mixture is incubated at a specific temperature (e.g., 0-4°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) to separate the membrane-bound radioligand from the free radioligand. The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., clonazepam). Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Whole-Cell Patch-Clamp Electrophysiology for Functional Activity
Objective: To assess the functional activity of this compound as a positive allosteric modulator of GABA-A receptors.
Methodology:
-
Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are cultured and transiently transfected with cDNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2).
-
Electrophysiological Recording: Whole-cell patch-clamp recordings are performed on transfected cells 24-48 hours after transfection. The extracellular solution contains physiological salt concentrations, and the intracellular solution in the patch pipette contains a chloride-based solution to allow for the measurement of chloride currents.
-
Drug Application: A low concentration of GABA (typically the EC5-EC20) is applied to the cell to elicit a baseline chloride current. Following this, GABA is co-applied with varying concentrations of this compound.
-
Data Acquisition: The potentiation of the GABA-induced current by this compound is measured as the peak current amplitude in the presence of this compound divided by the peak current amplitude in the presence of GABA alone.
-
Data Analysis: Concentration-response curves are generated by plotting the percent potentiation against the concentration of this compound. The EC50 value (the concentration of this compound that produces 50% of the maximal potentiation) is determined by fitting the data to a sigmoidal dose-response equation.
In Vivo Behavioral Assays
Objective: To evaluate the sedative effects of this compound by measuring its impact on spontaneous motor activity.
Methodology:
-
Apparatus: A set of automated locomotor activity chambers equipped with infrared beams to detect movement.
-
Animals: Male mice are habituated to the testing room for at least 60 minutes before the experiment.
-
Procedure: Animals are administered this compound or vehicle orally. Immediately after dosing, each mouse is placed in the center of a locomotor activity chamber.
-
Data Collection: Locomotor activity (e.g., distance traveled, number of beam breaks) is recorded for a set period (e.g., 30-60 minutes).
-
Data Analysis: The total locomotor activity counts for the this compound-treated groups are compared to the vehicle-treated control group. The ED50 (the dose that produces a 50% reduction in locomotor activity) is calculated.
Objective: To assess the motor-impairing effects of this compound.
Methodology:
-
Apparatus: An accelerating rotarod apparatus.
-
Animals: Mice are trained on the rotarod for a few days prior to the experiment until they can remain on the rotating rod for a predetermined amount of time.
-
Procedure: On the test day, animals are administered this compound or vehicle orally. At the time of expected peak drug effect, each mouse is placed on the rotarod, which is then set to accelerate (e.g., from 4 to 40 rpm over 5 minutes).
-
Data Collection: The latency to fall from the rod is recorded for each animal.
-
Data Analysis: The mean latency to fall for the this compound-treated groups is compared to the vehicle-treated control group.
Preclinical Development Workflow
The preclinical evaluation of a sedative-hypnotic agent like this compound follows a structured workflow to assess its pharmacological properties and safety profile before advancing to clinical trials.
Pharmacokinetics and Metabolism
Pharmacokinetic Profile
Preclinical studies in rodents have shown that this compound is rapidly absorbed after oral administration, with a time to maximum plasma concentration (Tmax) of approximately 30 minutes.[5][6][7] It also demonstrates a short elimination half-life of about 60 minutes in these species.[7] This pharmacokinetic profile is consistent with its intended use as a hypnotic for sleep initiation. This compound also shows excellent penetration of the blood-brain barrier.[5][6]
Metabolic Pathway
This compound is extensively metabolized in the liver, primarily through two pathways: N-demethylation and N-deacetylation.[8] The N-demethylation is catalyzed by cytochrome P450 enzymes, particularly CYP3A4/5, while the N-deacetylation is carried out by carboxylesterases.[8] The resulting major metabolites, N-desmethyl-indiplon and N-desacetyl-indiplon, are pharmacologically inactive.[8]
Preclinical Safety Pharmacology
The preclinical safety pharmacology studies for this compound were conducted to assess its potential adverse effects on major physiological systems. The core battery of tests typically includes assessments of the central nervous, cardiovascular, and respiratory systems.
-
Central Nervous System: As expected for a sedative-hypnotic, this compound produced dose-related deficits on motor coordination (rotarod test) and cognitive function (passive avoidance paradigm) at doses consistent with its sedative effects.[5]
-
Cardiovascular and Respiratory Systems: Detailed preclinical safety studies on cardiovascular and respiratory parameters are standard for CNS-active drugs. In vitro studies have shown that this compound has a weak inhibitory effect on various CYP enzymes, suggesting a low potential for drug-drug interactions.[8]
Conclusion
This compound exhibits a preclinical pharmacological profile consistent with its development as a sedative-hypnotic agent. Its high affinity and functional selectivity for the α1 subunit of the GABA-A receptor translate into potent sedative effects in vivo. The rapid absorption and short half-life suggest its suitability for treating sleep-onset insomnia. Its metabolism to inactive metabolites and low potential for CYP enzyme inhibition indicate a favorable safety profile. This comprehensive preclinical data package provided a strong rationale for the clinical development of this compound for the treatment of insomnia.
References
- 1. mmpc.org [mmpc.org]
- 2. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 3. What is a Passive Avoidance Test? [sandiegoinstruments.com]
- 4. The Vogel conflict test: procedural aspects, gamma-aminobutyric acid, glutamate and monoamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rotarod-Test for Mice [protocols.io]
- 6. biomed-easy.com [biomed-easy.com]
- 7. Passive avoidance test [panlab.com]
- 8. Whole Cell Patch Clamp Protocol [protocols.io]
In Vitro Metabolism of Indiplon in Human Liver Microsomes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indiplon, a non-benzodiazepine hypnotic agent, undergoes significant metabolism in the liver, primarily mediated by cytochrome P450 enzymes and carboxylesterases. This technical guide provides an in-depth overview of the in vitro metabolism of this compound in human liver microsomes (HLMs). It details the primary metabolic pathways, the enzymes involved, and the corresponding kinetic parameters. Furthermore, this guide outlines the experimental protocols for conducting in vitro metabolism studies of this compound and the analytical methods for the quantification of its major metabolites.
Introduction
This compound is a pyrazolopyrimidine that acts as a positive allosteric modulator of the GABA-A receptor, exhibiting sedative and hypnotic properties. Understanding its metabolic fate is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall safety. In vitro studies using human liver microsomes are a cornerstone in drug development for elucidating metabolic pathways and identifying the enzymes responsible for drug clearance. This guide summarizes the key findings from in vitro metabolism studies of this compound.
Metabolic Pathways of this compound
In human liver microsomes, this compound is primarily metabolized via two major pathways: N-demethylation and N-deacetylation, leading to the formation of two main, pharmacologically inactive metabolites. A secondary metabolite, N-desmethyl-N-desacetyl-indiplon, is also formed through the subsequent metabolism of the primary metabolites.
-
N-demethylation: This pathway involves the removal of a methyl group from the nitrogen atom of the acetamide side chain, resulting in the formation of N-desmethyl-indiplon . This reaction is dependent on the presence of NADPH and is catalyzed by cytochrome P450 enzymes, predominantly CYP3A4 and CYP3A5 . The N-demethylation of this compound accounts for approximately 60-70% of its overall in vitro clearance in human liver microsomes.
-
N-deacetylation: This pathway involves the hydrolysis of the acetamide group, leading to the formation of N-desacetyl-indiplon . This reaction does not require NADPH and is catalyzed by microsomal carboxylesterases. Specifically, Arylacetamide Deacetylase (AADAC) has been identified as the primary enzyme responsible for the N-deacetylation of this compound. This pathway contributes to about 30-40% of the in vitro clearance of this compound in HLMs.
Below is a diagram illustrating the metabolic pathways of this compound.
Enzyme Kinetics
The enzymatic reactions responsible for this compound metabolism have been characterized by their kinetic parameters. The N-demethylation reaction exhibits positive cooperativity, a phenomenon sometimes observed with CYP3A4 substrates, while the N-deacetylation follows standard Michaelis-Menten kinetics.
Table 1: Kinetic Parameters for the In Vitro Metabolism of this compound in Human Liver Microsomes
| Metabolic Pathway | Enzyme | Parameter | Value |
| N-demethylation | CYP3A4/5 | Vmax (pmol/min/mg protein) | ~150 |
| S50 (μM) | ~20 | ||
| N-deacetylation | AADAC | Vmax (nmol/min/mg protein) | 0.61 ± 0.03 |
| Km (μM) | 120 ± 9 |
Data for N-deacetylation from incubations with pooled human liver microsomes.
Table 2: Kinetic Parameters for the N-deacetylation of this compound by Recombinant AADAC
| Enzyme | Parameter | Value |
| Recombinant AADAC | Vmax (nmol/min/mg protein) | 1.15 ± 0.04 |
| Km (μM) | 104 ± 6 |
Experimental Protocols
This section details the methodologies for studying the in vitro metabolism of this compound using human liver microsomes.
Incubation Conditions for Metabolism Assays
A typical experimental workflow for assessing this compound metabolism in human liver microsomes is depicted below.
Materials:
-
Pooled human liver microsomes (HLMs)
-
This compound
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Magnesium chloride (MgCl₂)
-
NADPH-generating system (for CYP-mediated reactions, typically includes NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (cold)
-
Internal standard for HPLC-MS/MS analysis
Procedure:
-
Preparation of Incubation Mixture: A typical incubation mixture contains pooled HLMs (e.g., at a final concentration of 0.5 mg/mL protein), phosphate buffer, and MgCl₂.
-
Pre-incubation: The incubation mixture is pre-warmed to 37°C for a short period (e.g., 5 minutes).
-
Initiation of Reaction: The metabolic reaction is initiated by adding this compound (at various concentrations to determine kinetic parameters) and the NADPH-generating system (for N-demethylation studies). For N-deacetylation studies, the NADPH-generating system is omitted.
-
Incubation: The reaction mixture is incubated at 37°C with gentle shaking for a specified period (e.g., up to 60 minutes). Aliquots are taken at different time points to monitor the progress of the reaction.
-
Termination of Reaction: The reaction is stopped by adding a volume of cold acetonitrile, often containing an internal standard for analytical quantification.
-
Sample Preparation for Analysis: The terminated reaction mixture is centrifuged to precipitate the microsomal proteins. The resulting supernatant is collected for analysis.
Analytical Methodology: HPLC-MS/MS
The quantification of this compound and its metabolites, N-desmethyl-indiplon and N-desacetyl-indiplon, is typically performed using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).
Table 3: Exemplary HPLC-MS/MS Parameters for this compound and Metabolite Analysis
| Parameter | Condition |
| HPLC System | |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | A suitable gradient to separate the parent drug and metabolites |
| Flow Rate | e.g., 0.3 mL/min |
| Column Temperature | e.g., 40°C |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions (Q1/Q3) | |
| This compound | To be determined empirically |
| N-desmethyl-indiplon | To be determined empirically |
| N-desacetyl-indiplon | To be determined empirically |
| Internal Standard | A structurally similar compound not present in the matrix |
Drug Interaction Potential
In vitro studies have shown that this compound is a weak inhibitor of major human CYP enzymes, including CYP1A2, CYP2A6, CYP2C8, CYP2C9, CYP2D6, CYP2E1, and CYP3A4/5, with IC50 values generally being ≥ 20 µM. This suggests a low potential for this compound to cause clinically significant drug-drug interactions by inhibiting the metabolism of co-administered drugs.
Conclusion
The in vitro metabolism of this compound in human liver microsomes is well-characterized, with N-demethylation by CYP3A4/5 and N-deacetylation by AADAC being the two primary clearance pathways. The kinetic parameters for these reactions have been determined, providing valuable information for predicting the drug's pharmacokinetic behavior. The methodologies outlined in this guide provide a robust framework for conducting further research on the metabolism and drug interaction potential of this compound and other xenobiotics.
A Comprehensive Technical Guide to the Pharmacokinetics and Elimination Half-Life of Indiplon
Indiplon is a novel pyrazolopyrimidine, non-benzodiazepine sedative-hypnotic agent investigated for the treatment of insomnia.[1][2][3] Developed in both immediate-release (IR) for sleep onset and modified-release (MR) formulations for sleep maintenance, its clinical development was ultimately discontinued in the United States.[4][5] This guide provides an in-depth analysis of its pharmacokinetic profile, metabolic pathways, and elimination half-life, tailored for researchers and drug development professionals.
Mechanism of Action: GABA-A Receptor Modulation
This compound exerts its sedative effects through positive allosteric modulation of the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter system in the central nervous system.[6] It binds with high affinity to the benzodiazepine site on the GABA-A receptor complex.[1] A distinguishing feature of this compound is its high selectivity for the α1 subunit of the GABA-A receptor, which is primarily associated with sedation.[1][4][7] This selectivity is approximately 10-fold higher for α1-containing receptors compared to those containing α2, α3, or α5 subunits.[1][4][8] By enhancing the effect of GABA, this compound increases the frequency of chloride channel opening, leading to neuronal hyperpolarization and a reduction in neuronal excitability, which manifests as sedation.[6][9]
Caption: this compound's mechanism of action at the GABA-A receptor.
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by rapid absorption and a short elimination half-life.
Absorption
Following oral administration, this compound is rapidly absorbed. In human studies, the time to reach maximum plasma concentration (Tmax) for the immediate-release formulation is typically under one hour.[1] Animal studies in mice and rats show an even faster Tmax of approximately 30 minutes.[1][2]
Metabolism and Elimination
This compound is extensively metabolized in the liver by two primary pathways, with less than 1% of the drug being excreted unchanged in urine or feces.[2] The metabolites are considered pharmacologically inactive.[9][10]
The main metabolic routes are:
-
N-demethylation: This pathway, accounting for approximately 60-70% of in vitro clearance, is catalyzed by Cytochrome P450 enzymes, primarily CYP3A4/5 and to a lesser extent CYP1A2, to form N-desmethyl-indiplon.[11][10][12]
-
N-deacetylation: This hydrolysis reaction accounts for the remaining 30-40% of in vitro clearance and is mediated by non-microsomal carboxylesterases, specifically Arylacetamide deacetylase (AADAC), to produce N-deacetylthis compound.[11][10][12]
The dual metabolic pathways may explain the observation that this compound's pharmacokinetics are not significantly affected by gender or age, unlike other hypnotics that are predominantly metabolized by CYP3A4.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound in the management of insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound in the management of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound in the treatment of sleep disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Characterization of the interaction of this compound, a novel pyrazolopyrimidine sedative-hypnotic, with the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: the development of a novel therapy for the treatment of sleep onset and sleep maintenance insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound is a high-affinity positive allosteric modulator with selectivity for alpha1 subunit-containing GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Portico [access.portico.org]
- 10. In vitro metabolism of this compound and an assessment of its drug interaction potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 12. researchgate.net [researchgate.net]
Indiplon: A Comprehensive Technical Guide on its Function as a Positive Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Indiplon, a nonbenzodiazepine hypnotic sedative. The focus is on its core mechanism of action as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, with a particular emphasis on its selectivity and the experimental methodologies used to characterize its pharmacological profile.
Introduction to this compound
This compound (NBI-34060) is a pyrazolopyrimidine derivative that was developed for the treatment of insomnia.[1] It belongs to the class of nonbenzodiazepine sedative-hypnotics, which exert their therapeutic effects by modulating the activity of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[2][3] Unlike direct agonists that bind to the same site as the endogenous ligand GABA, this compound functions as a positive allosteric modulator (PAM).[3][4] This means it binds to a distinct site on the receptor, thereby enhancing the effect of GABA without directly activating the receptor itself.[3] A key feature of this compound is its high affinity and selectivity for GABA-A receptors containing the α1 subunit, which is strongly associated with sedative effects.[2][4][5]
Core Mechanism of Action: Positive Allosteric Modulation of the GABA-A Receptor
The GABA-A receptor is a pentameric ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions (Cl-).[6] This influx hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect.[3][6]
This compound exerts its sedative-hypnotic effects by binding to the benzodiazepine site located at the interface of the α and γ subunits of the GABA-A receptor.[1][3] This binding induces a conformational change in the receptor that increases its affinity for GABA.[7] The enhanced binding of GABA leads to a more frequent or prolonged opening of the chloride channel, resulting in a greater influx of chloride ions and a potentiation of the inhibitory signal.[3][4] This allosteric modulation is the foundation of this compound's therapeutic action in promoting sleep.[4]
This compound is notably selective for GABA-A receptors containing the α1 subunit.[2][4] This selectivity is considered advantageous as the α1 subunit is primarily associated with sedation, while other subunits (α2, α3, α5) are linked to anxiolytic, myorelaxant, and cognitive effects.[2][8]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data characterizing this compound's interaction with GABA-A receptors and its pharmacokinetic profile.
Table 1: In Vitro Binding Affinity (Ki) and Potency (EC50) of this compound
| GABA-A Receptor Subtype | Ki (nM) | EC50 (nM) | Reference Compound |
| α1β2γ2 | 0.55 (Cerebellum) | 2.6 | Zolpidem, Zaleplon |
| α2β2γ2 | Not specified | 24 | |
| α3β3γ2 | Not specified | 60 | |
| α5β2γ2 | Not specified | 77 | |
| α4β2γ2 / α6β2γ2 | Not specified | No potentiation up to 1µM | |
| Native Receptors (Cerebral Cortex) | 0.45 | Not applicable |
Data sourced from references[4][7][9]. Ki values were determined by inhibition of [3H]Ro 15-1788 binding in rat brain membranes.[7] EC50 values represent the concentration for half-maximal potentiation of GABA-activated chloride currents.[4][9]
Table 2: Pharmacokinetic Properties of this compound in Humans
| Parameter | Value | Population |
| Time to Max. Concentration (Tmax) | 0.73 - 0.82 hours | Young Adults |
| 2.3 - 2.7 hours | Young vs. Elderly | |
| Elimination Half-life (t1/2) | 1.5 - 1.97 hours | Young Adults |
| 1.8 hours | Elderly |
Data sourced from references[1][2][8].
Table 3: In Vivo Efficacy of this compound in Animal Models
| Species | Test | ED50 (mg/kg, p.o.) | Comparison |
| Mouse | Locomotor Activity Inhibition | 2.7 | Zolpidem (6.1), Zaleplon (24.6) |
Data sourced from reference[10]. ED50 is the dose required to produce 50% of the maximal effect.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize this compound.
This protocol outlines the method to determine the affinity of this compound for the benzodiazepine site on GABA-A receptors.
-
Membrane Preparation:
-
Homogenize frozen rat cerebral cortex or cerebellum tissue in ice-cold 0.32 M sucrose buffer (50 mM Tris HCl, pH 7.4).[7]
-
Centrifuge the homogenate at low speed (e.g., 400g for 10 min at 4°C) to remove nuclei and large debris.[7]
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000g for 20 min at 4°C) to pellet the membranes.[7]
-
Wash the pellet in a sucrose-free buffer and re-centrifuge.[7]
-
Determine the protein concentration of the final membrane suspension using a standard protein assay (e.g., Coomassie Plus Protein Reagent kit).[7]
-
-
Binding Assay:
-
In a 96-well plate, combine the prepared membranes (e.g., 50 µg protein/well), a radioligand specific for the benzodiazepine site (e.g., [3H]Ro 15-1788/flumazenil), and varying concentrations of unlabeled this compound.[7]
-
Incubate the mixture to allow binding to reach equilibrium.
-
To determine the effect of GABA on binding ("GABA shift"), run a parallel set of experiments in the presence of a fixed concentration of GABA (e.g., 100 µM).[7]
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the inhibition constant (Ki) from the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
-
This protocol describes the use of whole-cell patch-clamp electrophysiology to measure this compound's potentiation of GABA-activated chloride currents.
-
Cell Culture and Transfection:
-
Patch-Clamp Recording:
-
Obtain whole-cell voltage-clamp recordings from single transfected cells.
-
Hold the membrane potential at a fixed voltage (e.g., -70 mV).[9]
-
Apply a low concentration of GABA (e.g., 3 µM) via a puffer application system to elicit a baseline inward chloride current.[9]
-
After establishing a stable baseline, co-apply the same concentration of GABA with varying concentrations of this compound to the cell.[9]
-
Record the potentiation of the GABA-activated current in the presence of this compound.
-
Perform a "washout" step by applying only the GABA solution to ensure the effect of this compound is reversible.[4][9]
-
-
Data Analysis:
This protocol provides a framework for assessing the sedative-hypnotic effects of this compound in rodents.
-
Animal Preparation:
-
Drug Administration:
-
Behavioral Assessment (Locomotor Activity):
-
Immediately after dosing, place individual animals into an open-field arena equipped with infrared beams to automatically record movement.[12]
-
Record locomotor activity (e.g., total distance traveled, number of beam breaks) for a set duration.
-
The sedative effect is quantified as a reduction in locomotor activity compared to the vehicle-treated control group.[10]
-
-
Data Analysis:
-
Calculate the percentage of inhibition of locomotor activity for each dose.
-
Plot the dose-response curve and calculate the ED50 value, which is the dose that produces 50% of the maximal inhibitory effect.[12]
-
Logical Framework of this compound's Action
The following diagram illustrates the logical progression from receptor interaction to the systemic effect of sedation.
Conclusion
This compound is a high-affinity, selective positive allosteric modulator of the GABA-A receptor.[4] Its mechanism of action is centered on its ability to enhance the natural inhibitory effects of GABA, primarily at receptors containing the α1 subunit.[2][4] This selectivity for the α1 subunit is proposed to underlie its potent sedative-hypnotic effects, which have been demonstrated in both in vitro and in vivo studies.[4][10] Although this compound has been studied in numerous clinical trials, it remains an unmarketed compound.[1][8] The detailed characterization of its pharmacology through rigorous experimental protocols provides a clear understanding of its function and serves as a valuable case study for drug development professionals in the field of neuroscience and sleep medicine.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound in the treatment of sleep disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 4. This compound is a high-affinity positive allosteric modulator with selectivity for alpha1 subunit-containing GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: the development of a novel therapy for the treatment of sleep onset and sleep maintenance insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound in the management of insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vivo pharmacological characterization of this compound, a novel pyrazolopyrimidine sedative-hypnotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Reasons for FDA non-approvable letter for Indiplon-MR
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indiplon, a novel pyrazolopyrimidine derivative, was developed as a non-benzodiazepine hypnotic agent for the treatment of insomnia. It functions as a positive allosteric modulator of the GABA-A receptor, exhibiting selectivity for the α1 subunit, which is believed to mediate sedation.[1] Two formulations were developed: an immediate-release (IR) version for sleep-onset difficulties and a modified-release (MR) formulation designed to maintain sleep throughout the night. Despite promising clinical trial results for the this compound-MR 15 mg formulation, the U.S. Food and Drug Administration (FDA) issued a "non-approvable" letter in May 2006, a decision that ultimately led to the discontinuation of its development in the United States. This guide provides a detailed technical examination of the available information surrounding the FDA's decision, focusing on the clinical trial data, experimental protocols, and the stated reasons for the non-approvable letter.
Core Reasons for FDA Non-Approvable Letter
While the complete and detailed non-approvable letter from the FDA is not publicly available, a combination of company press releases, SEC filings, and analyst reports provide insight into the primary reasons for the rejection of the this compound-MR 15 mg formulation.
The key documented reasons include:
-
Insufficient Review Time: Neurocrine Biosciences, the drug's developer, stated in a May 2006 press release that the FDA "did not have an opportunity to review all of the information submitted during the NDA review cycles."[2] This suggests that the complexity or volume of the submitted data may have been a contributing factor.
-
Concerns Over Data from Higher, Non-Approvable Doses: A significant concern raised by analysts and mentioned in a Neurocrine Biosciences SEC filing was the FDA's apprehension about approving the 15 mg dose when a substantial portion of the supporting clinical trial data was derived from studies using higher doses (e.g., 20 mg and 30 mg) that were also deemed non-approvable.[3][4]
-
Questionable Sufficiency of Sleep Maintenance Data: A 2007 10-Q filing by Neurocrine clarified that the FDA's "Not Approvable Letter questioned the sufficiency of the objective sleep maintenance clinical data with the 15 mg tablet in view of the fact that the majority of the this compound tablet studies were conducted with doses higher than 15 mg."[3] This points to a specific deficiency in the clinical evidence for the key indication of the modified-release formulation.
Following the non-approvable letter for this compound-MR, the development partner Pfizer terminated its collaboration with Neurocrine Biosciences. While an "approvable" letter was issued for the 5 mg and 10 mg immediate-release capsules, the FDA requested additional studies, including a trial in the elderly, a comparative safety study, and a preclinical study in pregnancy, highlighting the agency's rigorous data requirements.[5]
This compound's Mechanism of Action: A Signaling Pathway
This compound exerts its hypnotic effects by enhancing the activity of the major inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA). It binds to the benzodiazepine site on the GABA-A receptor, acting as a positive allosteric modulator. This binding increases the affinity of GABA for its receptor, leading to an increased frequency of chloride channel opening, hyperpolarization of the neuronal membrane, and ultimately, a decrease in neuronal excitability. This compound demonstrates a roughly 10-fold selectivity for GABA-A receptors containing the α1 subunit over those with α2, α3, or α5 subunits.[1]
Clinical Trial Data Summary for this compound-MR 15 mg
The following tables summarize the key quantitative data from clinical trials evaluating the efficacy and safety of this compound-MR 15 mg in adult and elderly populations with primary insomnia.
Efficacy Data
| Study Population | Trial Design | N | Primary Endpoint | This compound-MR 15 mg Result | Placebo Result | p-value | Citation(s) |
| Adults | 4-week, randomized, double-blind, placebo-controlled | 248 | Subjective Total Sleep Time (sTST) | 364.7 minutes | 336.6 minutes | 0.0002 | [6] |
| Subjective Wake Time After Sleep Onset (sWASO) | Significantly improved | - | <0.05 | [6] | |||
| Subjective Number of Awakenings (sNAW) | Significantly improved | - | <0.05 | [6] | |||
| Subjective Latency to Sleep Onset (sLSO) | Significantly improved | - | <0.05 | [6] | |||
| Elderly (≥65 years) | 2-week, randomized, double-blind, placebo-controlled | 79 | Sleep Efficiency | Statistically significant improvement (at 20, 30, and 35 mg doses) | - | <0.05 | [7] |
| Latency to Persistent Sleep (LPS) | Statistically significant improvement | - | <0.05 | [7] | |||
| Elderly (≥65 years) | 2-week study | - | Subjective Total Sleep Time (sTST) at Week 1 | 376 ± 4.2 minutes | 327.5 ± 4.4 minutes | <0.0001 | [8] |
| Subjective Latency to Sleep Onset (LSO) at Week 1 | 22.0 ± 1.1 minutes | 34.9 ± 1.8 minutes | <0.0001 | [8] | |||
| Subjective Latency to Sleep Onset (LSO) at Week 2 | 21.2 ± 1.2 minutes | 31.0 ± 1.8 minutes | <0.0001 | [8] |
Safety and Tolerability Data
| Study Population | Most Common Adverse Events (this compound-MR 15 mg) | Incidence in this compound Group | Incidence in Placebo Group | Citation(s) |
| Adults | Somnolence | 10.6% | 4.1% | [6] |
| Adults (10 mg dose) | Headache | 11.8% | - | [6] |
| Back Pain | 7.9% | - | [6] | |
| Somnolence | 7.9% | - | [6] | |
| Adults (20 mg dose) | Headache | 8.7% | - | [6] |
| Upper Respiratory Tract Infection | 6.5% | - | [6] | |
| Nasopharyngitis | 5.9% | - | [6] |
Experimental Protocols
Detailed experimental protocols for the this compound-MR clinical trials are not fully available in the public domain. However, based on the published literature, the key methodologies can be summarized as follows:
Representative Phase III Efficacy and Safety Study in Adults
-
Objective: To evaluate the efficacy and safety of this compound-MR 15 mg compared to placebo for the treatment of primary insomnia.
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population: Adult patients (typically 18-64 years) meeting the DSM-IV criteria for primary insomnia. Key inclusion criteria would likely include a history of sleep maintenance difficulties.
-
Intervention: Nightly oral administration of this compound-MR 15 mg or a matching placebo for a duration of 4 weeks.
-
Efficacy Assessments:
-
Primary Endpoint: Subjective Total Sleep Time (sTST), recorded daily by patients in sleep diaries.
-
Secondary Endpoints: Subjective Wake Time After Sleep Onset (sWASO), Subjective Number of Awakenings (sNAW), and Subjective Latency to Sleep Onset (sLSO), also recorded in sleep diaries. Sleep quality was also assessed, likely using a Likert scale.
-
-
Safety Assessments: Monitoring and recording of all adverse events. Vital signs and standard clinical laboratory tests were likely performed at baseline and at the end of the treatment period.
Experimental Workflow
Conclusion
The FDA's non-approvable letter for this compound-MR 15 mg appears to be the result of a combination of factors rather than a single, definitive safety or efficacy failure. The available evidence points towards the FDA's concerns regarding the overall clinical data package, particularly the reliance on data from higher, unapproved doses to support the 15 mg formulation, and specific questions about the sufficiency of the sleep maintenance data. While clinical trials did demonstrate statistically significant improvements in several sleep parameters, these were not enough to overcome the regulatory hurdles. This case serves as a critical reminder for drug developers of the importance of a robust and comprehensive clinical program that directly supports the specific dosage and indication being sought for approval. The lack of detailed, publicly available FDA documentation, however, limits a more granular analysis of the specific scientific and clinical deficiencies that led to the non-approvable decision.
References
- 1. This compound is a high-affinity positive allosteric modulator with selectivity for alpha1 subunit-containing GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurocrine Biosciences, Inc. Receives Approvable Letter For this compound Capsules And NON-Approvable For this compound Tablets For The Treatment Of Insomnia; Shares Plunge - BioSpace [biospace.com]
- 3. neurocrine.gcs-web.com [neurocrine.gcs-web.com]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. medscape.com [medscape.com]
- 7. | BioWorld [bioworld.com]
- 8. This compound in the management of insomnia - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for Indiplon Administration in Rodent Models: Application Notes for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the administration of Indiplon in rodent models for preclinical research applications. This compound, a novel non-benzodiazepine hypnotic agent, acts as a positive allosteric modulator of the GABA-A receptor, exhibiting selectivity for the α1 subunit.[1][2] This protocol outlines detailed methodologies for oral administration, pharmacokinetic analysis, and behavioral assessment of this compound's sedative-hypnotic and anxiolytic effects in rats and mice. The included data and experimental procedures are intended to guide researchers in designing and executing robust preclinical studies to evaluate the pharmacological profile of this compound.
Introduction
This compound is a pyrazolopyrimidine derivative that enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to sedative and hypnotic effects.[3] Its selectivity for the α1 subunit of the GABA-A receptor is believed to contribute to its sedative properties with potentially fewer side effects compared to non-selective benzodiazepines.[2] Preclinical studies in rodent models are crucial for characterizing the pharmacokinetic and pharmacodynamic properties of this compound and for predicting its clinical efficacy and safety. This protocol provides standardized procedures for oral gavage administration and for conducting key behavioral assays, including locomotor activity, passive avoidance, and rotarod tests, to assess the in vivo effects of this compound.
Data Presentation
The following tables summarize the pharmacokinetic parameters and effective doses of this compound in rodent models based on available preclinical data.
Table 1: Pharmacokinetic Parameters of this compound in Rodents Following Oral Administration
| Species | Dose (mg/kg) | Tmax (minutes) | t1/2 (hours) | Estimated Cmax (ng/mL) | Brain/Plasma Ratio (at Tmax) |
| Mouse | 4 | 30 | ~1 | ~150-200 | 1.7 |
| Rat | 5 | 30 | ~1 | ~100-150 | Not Reported |
Data compiled from Foster et al., 2004.[1]
Table 2: Effective Doses of this compound in Rodent Behavioral Models
| Species | Behavioral Test | Effective Dose (p.o.) | Endpoint |
| Mouse | Locomotor Activity | ED50 = 2.7 mg/kg | Inhibition of spontaneous locomotor activity |
| Mouse | Passive Avoidance | Effective at sedative doses | Inhibition of retention |
| Rat | Locomotor Activity | Equally effective as zolpidem and zaleplon | Inhibition of spontaneous locomotor activity |
| Rat | Rotarod | Dose-related deficits observed | Impairment of motor coordination |
Data compiled from Foster et al., 2004.[1][3]
Experimental Protocols
Oral Gavage Administration of this compound
This protocol describes the standard procedure for oral administration of this compound to rats and mice.
Materials:
-
This compound
-
Vehicle (e.g., distilled water, 0.5% methylcellulose)
-
Appropriately sized gavage needles (18-20 gauge for mice, 16-18 gauge for rats)
-
Syringes
-
Animal scale
Procedure:
-
Preparation of Dosing Solution: Prepare a homogenous suspension or solution of this compound in the chosen vehicle at the desired concentration. Ensure the formulation is stable for the duration of the experiment.
-
Animal Handling and Restraint:
-
Weigh the animal to determine the correct dosing volume. The maximum recommended volume for oral gavage is 10 ml/kg for mice and 20 ml/kg for rats.
-
Gently restrain the animal. For mice, scruff the back of the neck to immobilize the head. For rats, hold the animal firmly by the torso, securing the head.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle from the tip of the animal's nose to the last rib to ensure proper insertion depth and avoid perforation of the esophagus or stomach.
-
With the animal's head tilted slightly upwards to straighten the esophagus, gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.
-
The needle should pass smoothly down the esophagus without resistance. If resistance is met, withdraw the needle and re-attempt. Do not force the needle.
-
-
Compound Administration: Once the needle is correctly positioned in the esophagus, slowly administer the this compound formulation.
-
Post-Administration Monitoring: After administration, return the animal to its home cage and monitor for any signs of distress, such as labored breathing or lethargy.
Locomotor Activity Test
This test assesses the sedative-hypnotic effects of this compound by measuring changes in spontaneous locomotor activity.
Materials:
-
Open field arena (e.g., 40 x 40 x 30 cm) equipped with infrared beams or a video tracking system
-
This compound or vehicle
Procedure:
-
Acclimation: Habituate the animals to the testing room for at least 30 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle via oral gavage 30 minutes prior to placing the animal in the open field arena, corresponding to the Tmax of the compound.[1]
-
Testing:
-
Gently place the animal in the center of the open field arena.
-
Record locomotor activity for a predefined period (e.g., 10-60 minutes). Key parameters to measure include total distance traveled, horizontal activity, and rearing frequency.
-
-
Data Analysis: Compare the locomotor activity parameters between the this compound-treated and vehicle-treated groups. A significant decrease in activity in the this compound group is indicative of a sedative effect.
Passive Avoidance Test
This test evaluates the effect of this compound on learning and memory.
Materials:
-
Passive avoidance apparatus (a two-compartment box with a light and a dark chamber, connected by a guillotine door, with an electrified grid floor in the dark chamber)
-
This compound or vehicle
Procedure:
-
Training (Acquisition Trial):
-
Administer this compound or vehicle orally at a predetermined time before training (e.g., 30 minutes).
-
Place the animal in the light compartment of the apparatus.
-
After a short acclimation period (e.g., 60 seconds), open the guillotine door.
-
When the animal enters the dark compartment, close the door and deliver a mild, brief foot shock (e.g., 0.3-0.5 mA for 2 seconds).
-
Remove the animal from the apparatus and return it to its home cage.
-
-
Testing (Retention Trial):
-
24 hours after the training session, place the animal back into the light compartment.
-
Open the guillotine door and record the latency to enter the dark compartment (step-through latency). A longer latency is indicative of better memory retention of the aversive stimulus.
-
-
Data Analysis: Compare the step-through latencies between the this compound-treated and vehicle-treated groups. A significantly shorter latency in the this compound group may suggest impairment of memory consolidation. It is important to note that sedative effects of the drug could also influence performance.[1]
Rotarod Test
This test assesses the effect of this compound on motor coordination and balance.
Materials:
-
Rotarod apparatus
-
This compound or vehicle
Procedure:
-
Training:
-
Habituate the animals to the rotarod by placing them on the stationary or slowly rotating rod for a few minutes on consecutive days prior to the test day.
-
Train the animals to stay on the accelerating rod (e.g., accelerating from 4 to 40 rpm over 5 minutes) until they can remain on it for a predetermined cutoff time (e.g., 180-300 seconds).
-
-
Testing:
-
Administer this compound or vehicle orally 30 minutes before the test.
-
Place the animal on the rotarod and start the rotation, typically with an accelerating speed protocol.
-
Record the latency to fall from the rod.
-
-
Data Analysis: Compare the latency to fall between the this compound-treated and vehicle-treated groups. A dose-dependent decrease in the latency to fall indicates impaired motor coordination.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its preclinical evaluation.
Caption: Mechanism of action of this compound at the GABA-A receptor.
References
Synthesis Pathway of Indiplon (NBI-34060): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indiplon (NBI-34060) is a non-benzodiazepine hypnotic agent that acts as a positive allosteric modulator of the GABAA receptor, with selectivity for the α1 subunit.[1][2][3] This document provides detailed application notes and protocols for the chemical synthesis of this compound. The described pathway originates from readily available starting materials and proceeds through key intermediates to yield the final product. All quantitative data is summarized for clarity, and detailed experimental procedures are provided. Visual representations of the synthesis pathway and experimental workflows are included to facilitate understanding.
Overview of the Synthesis Pathway
The synthesis of this compound can be achieved through various routes. A common and efficient pathway commences with 3-aminoacetophenone, which undergoes a series of transformations to form a key intermediate, N-methyl-N-(3-acetylphenyl)acetamide. This intermediate is then converted to an enolate and subsequently condensed with another key intermediate, (3-amino-1H-pyrazol-4-yl)-2-thiophenemethanone, to yield this compound.[4] Alternative synthetic strategies have also been reported, offering flexibility in precursor selection.[5]
Synthesis Workflow Diagram
Caption: Overall workflow for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes the reported yields for the key steps in the synthesis of this compound, based on the patent literature.[4]
| Step No. | Reaction | Starting Material | Product | Yield (%) |
| 1 | Acylation | 3-Aminoacetophenone | 3-Acetamidoacetophenone | 90-99 |
| 2 | Methylation | 3-Acetamidoacetophenone | N-Methyl-N-(3-acetylphenyl)acetamide | - |
| 3 | Enolate Formation | N-Methyl-N-(3-acetylphenyl)acetamide | Alkali Metal 3-(N-methyl-N-acetyl)amino-β-ketophenylpropanal enolate | - |
| 4 | Condensation | Enolate & (3-amino-1H-pyrazol-4-yl)-2-thiophenemethanone | This compound | - |
Note: Yields for steps 2, 3, and 4 were not explicitly provided in the summarized source.
Experimental Protocols
Synthesis of 3-Acetamidoacetophenone
Protocol:
-
Cool acetic anhydride to 0°C.
-
Slowly add 3-aminoacetophenone to the cooled acetic anhydride under stirring.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 2-5 hours.
-
Remove any unreacted acetic anhydride by washing with a large volume of water.
-
Recrystallize the crude product from ethanol or ethyl acetate to obtain pure 3-acetamidoacetophenone.[4]
Synthesis of N-Methyl-N-(3-acetylphenyl)acetamide
Protocol:
-
To a solution of 3-acetamidoacetophenone, add powdered potassium hydroxide.
-
Subsequently, add methyl iodide to the mixture.
-
Stir the reaction to completion to yield N-methyl-N-(3-acetylphenyl)acetamide.[4]
Preparation of Alkali Metal 3-(N-methyl-N-acetyl)amino-β-ketophenylpropanal enolate
Protocol:
-
Dissolve N-methyl-N-(3-acetylphenyl)acetamide in a suitable solvent.
-
Add sodium ethoxide to the solution.
-
React the mixture with ethyl formate to produce the alkali metal enolate of 3-(N-methyl-N-acetyl)amino-β-ketophenylpropanal.[4]
Synthesis of (3-Amino-1H-pyrazol-4-yl)-2-thiophenemethanone
This key intermediate is synthesized in a multi-step process starting from 2-acetylthiophene.
Protocol:
-
React 2-acetylthiophene with dimethylformamide-dimethyl acetal (DMF-DMA) to form 3-(dimethylamino)-1-(2-thienyl)prop-2-en-1-one.[4]
-
Treat the resulting enaminone with hydroxylamine hydrochloride to yield 5-(2-thienyl)isoxazole.[5]
-
React the isoxazole with DMF-DMA, which leads to ring opening and condensation to form 3-[(dimethylamino)methylene]-β-oxo-2-thiophenepropanenitrile.[4][5]
-
Finally, cyclize this intermediate with aminoguanidine nitrate under basic conditions to furnish (3-amino-1H-pyrazol-4-yl)-2-thiophenemethanone.[4][5]
Final Synthesis of this compound
Protocol:
-
Condense the alkali metal 3-(N-methyl-N-acetyl)amino-β-ketophenylpropanal enolate with (3-amino-1H-pyrazol-4-yl)-2-thiophenemethanone in a suitable solvent.
-
The condensation reaction yields this compound.[4]
-
Purify the crude product by appropriate methods such as recrystallization or column chromatography.
Alternative Synthesis Routes
Other reported synthetic strategies for this compound exist. One such method involves the cyclization of a 4-bromo-5-aminopyrazole derivative with N-[3-[3-(dimethylamino)-2-propenoyl]phenyl]-N-methylacetamide.[5] Another approach utilizes a Friedel-Crafts acylation of a pyrazolo[1,5-a]pyrimidine intermediate with 2-thienylcarbonyl chloride.[4][5] The choice of synthetic route may depend on the availability of starting materials and desired scale of production.
Alternative Route Diagram
Caption: An alternative synthesis pathway for this compound.
Conclusion
The synthesis of this compound is a multi-step process that can be achieved through various reported pathways. The methods described provide a framework for researchers to produce this compound for further study. The selection of a specific route will be influenced by factors such as precursor availability, scalability, and desired purity. The provided protocols and diagrams serve as a detailed guide for the laboratory synthesis of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound in the management of insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: the development of a novel therapy for the treatment of sleep onset and sleep maintenance insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN101591338B - Method for synthesizing this compound - Google Patents [patents.google.com]
- 5. Portico [access.portico.org]
Application Notes and Protocols for Solubilizing Indiplon in DMSO for in vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indiplon is a novel non-benzodiazepine hypnotic agent that acts as a positive allosteric modulator of the γ-aminobutyric acid (GABA) type A (GABAᴀ) receptor.[1][2] It exhibits high affinity and selectivity for the α1 subunit of the GABAᴀ receptor, which is associated with sedative effects.[3][4] Due to its pharmacological profile, this compound is a valuable tool for research in neuroscience and drug development for sleep disorders. Accurate and reproducible in vitro studies are critical for elucidating its mechanism of action and potential therapeutic applications. A key step in performing these assays is the proper solubilization and handling of this compound.
Dimethyl sulfoxide (DMSO) is a common aprotic solvent used in biological research due to its ability to dissolve a wide range of organic compounds. However, the concentration of DMSO in cell-based assays must be carefully controlled to avoid cytotoxic effects. This document provides detailed application notes and protocols for the solubilization of this compound in DMSO for use in various in vitro assays.
Physicochemical Properties and Solubility
This compound is a pyrazolopyrimidine with the molecular formula C₂₀H₁₆N₄O₂S and a molecular weight of 376.4 g/mol .[5] Its solubility in common laboratory solvents is a critical factor for the preparation of stock solutions.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 14.0 | 37.19 |
| DMF | 25.0 | 66.41 |
| DMF:PBS (pH 7.2) (1:1) | 0.5 | 1.33 |
| Ethanol | Data not available | Data not available |
| Methanol | Data not available | Data not available |
| Acetonitrile | Data not available | Data not available |
| Acetone | Data not available | Data not available |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in 100% DMSO.
Materials:
-
This compound powder
-
Anhydrous (cell culture grade) Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound:
-
For 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 376.4 g/mol * 1000 mg/g = 3.764 mg
-
-
-
Weighing this compound:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh approximately 3.764 mg of this compound powder directly into the tube. Record the exact weight.
-
-
Solubilization:
-
Based on the actual weight of this compound, calculate the precise volume of DMSO needed to achieve a 10 mM concentration.
-
Volume (mL) = (Actual Mass (mg) / 376.4 g/mol ) / 10 mmol/L * 1000 mL/L
-
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Mixing:
-
Cap the tube tightly and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. A product data sheet suggests stability for at least 4 years at this temperature.[5]
-
Protocol 2: Preparation of Working Solutions and Serial Dilutions for in vitro Assays
This protocol outlines the preparation of working solutions from the DMSO stock and subsequent serial dilutions for use in cell-based assays, ensuring a final DMSO concentration that is non-toxic to the cells. It is crucial to first determine the tolerance of your specific cell line to DMSO. Generally, the final DMSO concentration in the culture medium should be kept at or below 0.5%, with many studies recommending 0.1% or lower for sensitive cell lines or long-term incubations.[6]
Materials:
-
10 mM this compound stock solution in 100% DMSO
-
Sterile cell culture medium or assay buffer
-
Sterile microcentrifuge tubes or 96-well plates
-
Calibrated pipettes
Procedure:
-
Determine the highest desired final concentration of this compound in your assay. For example, 10 µM.
-
Determine the acceptable final DMSO concentration in your assay. For this example, we will aim for a final DMSO concentration of 0.1%.
-
Prepare an intermediate dilution of the stock solution in 100% DMSO (if necessary). This step is useful for creating a dilution series where the final DMSO concentration remains constant.
-
Prepare the final working solutions by diluting the DMSO stock (or intermediate dilutions) into cell culture medium or assay buffer.
-
To achieve a final DMSO concentration of 0.1%, the DMSO stock solution will be diluted 1:1000 in the final assay volume.
-
To get a final this compound concentration of 10 µM with a 0.1% DMSO concentration, you would need a 10 mM stock solution (10,000 µM). Adding 1 µL of the 10 mM stock to 999 µL of media will result in a final concentration of 10 µM this compound and 0.1% DMSO.
-
-
Perform serial dilutions to generate a dose-response curve.
-
Method A: Serial Dilution in Media (DMSO concentration will decrease with each dilution):
-
Prepare the highest concentration of this compound in your assay medium (e.g., 10 µM with 0.1% DMSO).
-
In a 96-well plate, add 100 µL of this solution to the first well.
-
Add 50 µL of assay medium containing 0.1% DMSO (vehicle control) to the subsequent wells.
-
Transfer 50 µL from the first well to the second well, mix by pipetting up and down. This will be a 1:2 dilution.
-
Continue this process for the desired number of dilutions.
-
-
Method B: Preparing Intermediate Stocks in DMSO (maintains constant DMSO concentration):
-
Create a serial dilution of your this compound stock solution in 100% DMSO. For example, from a 10 mM stock, perform 1:2 dilutions with 100% DMSO to get 5 mM, 2.5 mM, 1.25 mM, etc. stocks.[7][8]
-
For each final concentration in your assay, add 1 µL of the corresponding intermediate DMSO stock to 999 µL of cell culture medium. This will ensure that the final DMSO concentration is 0.1% across all tested concentrations of this compound.[8]
-
-
-
Include a vehicle control: In all experiments, include a control group that is treated with the same final concentration of DMSO as the experimental groups, but without this compound.
Mandatory Visualizations
This compound's Mechanism of Action: GABAA Receptor Modulation
This compound acts as a positive allosteric modulator of the GABAᴀ receptor. It binds to the benzodiazepine site on the receptor complex, enhancing the effect of GABA. This leads to an increased influx of chloride ions, hyperpolarization of the neuron, and a decrease in neuronal excitability.
Caption: Signaling pathway of this compound at the GABAᴀ receptor.
Experimental Workflow: Preparing this compound for in vitro Assays
The following diagram illustrates the logical workflow for preparing this compound solutions from powder to final working concentrations for cell-based assays.
Caption: Workflow for preparing this compound solutions for in vitro assays.
Application: Example in vitro Assays
Cell Viability Assay (e.g., MTT Assay)
To assess the potential cytotoxicity of this compound or to ensure that the observed effects in other assays are not due to cell death, a viability assay such as the MTT assay can be performed.
Protocol Outline:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium, ensuring the final DMSO concentration is consistent and non-toxic.
-
Replace the culture medium with the this compound-containing medium or vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation in viable cells.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., acidified isopropanol or DMSO).
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Radioligand Binding Assay
To determine the binding affinity (Ki) of this compound for the GABAᴀ receptor, a competitive radioligand binding assay can be performed using cell membranes expressing the receptor and a radiolabeled ligand that binds to the benzodiazepine site (e.g., [³H]flumazenil).
Protocol Outline:
-
Prepare cell membranes from a cell line expressing the GABAᴀ receptor subtype of interest.
-
In a 96-well filter plate, add the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound.
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of a known unlabeled ligand (e.g., clonazepam).
-
Incubate the plate to allow the binding to reach equilibrium.
-
Rapidly filter the contents of the wells and wash with ice-cold buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
Plot the percentage of specific binding against the concentration of this compound to generate a competition curve and calculate the IC₅₀, which can then be converted to the Ki value.
Conclusion
The proper preparation of this compound solutions is fundamental to obtaining reliable and reproducible data in in vitro assays. By using high-quality anhydrous DMSO, preparing concentrated stock solutions, and carefully controlling the final DMSO concentration in the assay, researchers can confidently investigate the biological activity of this compound. It is always recommended to perform a DMSO toxicity curve for the specific cell line and assay duration to determine the maximum tolerable concentration. The protocols and information provided herein serve as a comprehensive guide for the effective use of this compound in a research setting.
References
- 1. Characterization of the interaction of this compound, a novel pyrazolopyrimidine sedative-hypnotic, with the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound is a high-affinity positive allosteric modulator with selectivity for alpha1 subunit-containing GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. benchchem.com [benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. support.nanotempertech.com [support.nanotempertech.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Radioligand Binding Assay of Indiplon
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting a radioligand binding assay to characterize the interaction of Indiplon with the GABA-A receptor, its primary molecular target. This compound, a pyrazolopyrimidine derivative, is a non-benzodiazepine hypnotic agent that enhances the action of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[1] This is achieved through its high-affinity binding to the benzodiazepine site on the GABA-A receptor, with a notable selectivity for subtypes containing the α1 subunit.[1][2][3][4]
The following protocols are designed to enable researchers to determine the binding affinity (Ki) of this compound and other test compounds for the GABA-A receptor.
Signaling Pathway and Mechanism of Action
This compound acts as a positive allosteric modulator of the GABA-A receptor.[2][5] It binds to a site on the receptor distinct from the GABA binding site, enhancing the receptor's response to GABA. This potentiation of GABAergic neurotransmission leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a subsequent decrease in neuronal excitability, which underlies its sedative and hypnotic effects.[6]
Quantitative Data Summary
The binding affinity of this compound for the GABA-A receptor has been determined in various studies. The following table summarizes key quantitative data from radioligand binding assays.
| Compound | Radioligand | Receptor Source | Assay Type | Ki (nM) | KD (nM) |
| This compound | [3H]Ro 15-1788 (Flumazenil) | Rat Cerebral Cortex Membranes | Competition | 0.45[6] | - |
| This compound | [3H]Ro 15-1788 (Flumazenil) | Rat Cerebellar Membranes | Competition | 0.55[6] | - |
| This compound | [3H]Ro 15-1788 (Flumazenil) | Rat Brain Cerebellar Homogenate | Competition | 3.1[7] | - |
| This compound | [3H]this compound | Rat Cerebral Cortex Membranes | Saturation | - | 0.45[6] |
| This compound | [3H]this compound | Rat Cerebellar Membranes | Saturation | - | 1.01[6] |
| Zolpidem | [3H]Flumazenil | Rat Cortex, Hippocampus, Cerebellar Membranes | Competition | 50[4] | - |
| Zaleplon | [3H]Flumazenil | Rat Cortex, Hippocampus, Cerebellar Membranes | Competition | 12[4] | - |
Experimental Protocols
This section details the methodology for a competitive radioligand binding assay to determine the affinity of a test compound, such as this compound, for the GABA-A receptor.
Preparation of Rat Brain Membranes
This protocol is adapted from standard methods for preparing brain homogenates for receptor binding assays.[8]
Materials:
-
Whole rat brains (cerebellum or cerebral cortex)
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4
-
Centrifuge and tubes
-
Glass-Teflon homogenizer
Procedure:
-
Dissect the desired brain region (e.g., cerebral cortex or cerebellum) on ice.
-
Homogenize the tissue in 10-20 volumes of ice-cold Homogenization Buffer using a Glass-Teflon homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.
-
Resuspend the pellet in fresh, ice-cold Homogenization Buffer and repeat the centrifugation step to wash the membranes.
-
Resuspend the final pellet in Assay Buffer (see below) or a buffer containing a cryoprotectant for storage at -80°C.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford assay).
Competitive Radioligand Binding Assay
This protocol describes a competition assay using [3H]Flumazenil as the radioligand to determine the Ki of this compound.
Materials:
-
Prepared rat brain membranes
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Radioligand: [3H]Flumazenil (specific activity ~80-90 Ci/mmol)
-
Non-specific binding control: Diazepam or unlabeled Flumazenil (10 µM final concentration)
-
Test compound: this compound (or other compounds) at various concentrations
-
96-well microplates
-
Scintillation vials and scintillation cocktail
-
Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI)
-
Filtration manifold (harvester)
-
Liquid scintillation counter
Procedure:
-
Assay Setup: Prepare assay tubes or a 96-well plate with the following components in a final volume of 250-500 µL:
-
Total Binding: Assay Buffer, brain membranes (50-150 µg protein), and [3H]Flumazenil (at a final concentration near its KD, e.g., 1-2 nM).
-
Non-specific Binding (NSB): Assay Buffer, brain membranes, [3H]Flumazenil, and a high concentration of a competing non-radioactive ligand (e.g., 10 µM Diazepam) to saturate the receptors.
-
Test Compound: Assay Buffer, brain membranes, [3H]Flumazenil, and varying concentrations of this compound (e.g., 10 concentrations spanning from 1 pM to 1 µM).
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient duration to reach equilibrium (e.g., 60-90 minutes).[8][9]
-
Termination of Binding: Rapidly terminate the incubation by vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter with the membranes) from the free radioligand.
-
Washing: Quickly wash the filters with several volumes of ice-cold Assay Buffer to remove any non-specifically trapped radioligand.
-
Radioactivity Counting: Place the filters into scintillation vials, add scintillation cocktail, and allow them to equilibrate.
-
Quantify the amount of radioactivity on each filter using a liquid scintillation counter.
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding - Non-specific Binding.
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding of [3H]Flumazenil as a function of the log concentration of the test compound (this compound).
-
-
Determine IC50:
-
Use non-linear regression analysis (e.g., with Prism software) to fit a sigmoidal dose-response curve to the data and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
-
Calculate Ki:
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/KD)
-
Where [L] is the concentration of the radioligand used in the assay and KD is the dissociation constant of the radioligand for the receptor.
-
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the competitive radioligand binding assay.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound is a high-affinity positive allosteric modulator with selectivity for alpha1 subunit-containing GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound in the treatment of sleep disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Portico [access.portico.org]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of the interaction of this compound, a novel pyrazolopyrimidine sedative-hypnotic, with the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GABAA receptor pharmacology of fluorinated derivatives of the novel sedative-hypnotic pyrazolopyrimidine this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. brieflands.com [brieflands.com]
Application Notes and Protocols: Electrophysiological Recording of Indiplon's Effects on GABA-Activated Currents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indiplon (NBI-34060) is a novel non-benzodiazepine hypnotic agent that demonstrates high-affinity positive allosteric modulation of GABA-A receptors.[1][2] Its sedative and hypnotic effects are attributed to its ability to enhance the activity of the major inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA).[3][4] Specifically, this compound exhibits a significant selectivity for GABA-A receptors containing the α1 subunit, which is closely associated with sedation.[5][6] This document provides detailed application notes and protocols for the electrophysiological investigation of this compound's effects on GABA-activated currents, tailored for researchers in neuroscience and drug development.
Mechanism of Action: this compound as a Positive Allosteric Modulator
This compound acts as a positive allosteric modulator of GABA-A receptors, meaning it binds to a site on the receptor distinct from the GABA binding site.[1][4] This binding enhances the receptor's response to GABA, leading to an increased influx of chloride ions and subsequent hyperpolarization of the neuron. This hyperpolarization makes the neuron less likely to fire an action potential, resulting in central nervous system depression and sedation. This compound potentiates GABA-activated chloride currents in a dose-dependent and reversible manner.[1][7]
Quantitative Data Summary
The following tables summarize the quantitative data on this compound's potency and selectivity for various GABA-A receptor subtypes.
| GABA-A Receptor Subtype | This compound EC₅₀ (nM) |
| α1β2γ2 | 2.6[1][3][7] |
| α2β2γ2 | 24[1][3][7] |
| α3β3γ2 | 60[1][3][7] |
| α5β2γ2 | 77[1][3][7] |
| α4β2γ2 | >1000 (no potentiation)[1][7] |
| α6β2γ2 | >1000 (no potentiation)[1][7] |
| Table 1: Potency of this compound at different recombinant GABA-A receptor subtypes. |
| Compound | Potency Relative to this compound |
| Zolpidem | ~10 times less potent[1][3][7] |
| Zopiclone | ~10 times less potent[1][3][7] |
| Zaleplon | >100 times less potent[1][3][7] |
| Table 2: Comparative potency of this compound against other hypnotics. |
Experimental Protocols
This section provides detailed protocols for investigating the effects of this compound on GABA-activated currents using whole-cell patch-clamp electrophysiology.
Cell Culture and Transfection
This protocol is designed for expressing recombinant GABA-A receptors in Human Embryonic Kidney 293 (HEK293) cells.
-
Cell Culture:
-
Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Passage cells every 2-3 days to maintain sub-confluent cultures.
-
-
Transfection:
-
One day before transfection, seed cells onto glass coverslips in a 35 mm dish at a density that will result in 50-80% confluency on the day of transfection.
-
Transfect cells with plasmids encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2) using a suitable transfection reagent (e.g., Lipofectamine 2000). A co-transfection with a marker plasmid (e.g., green fluorescent protein, GFP) is recommended to identify transfected cells.
-
Incubate the cells with the transfection mixture for 4-6 hours, then replace the medium with fresh, pre-warmed culture medium.
-
Record from transfected cells 24-48 hours post-transfection.
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines the steps for recording GABA-activated currents from transfected HEK293 cells or cultured neurons.
Solutions:
-
External Solution (in mM): 137 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP. Adjust pH to 7.2 with CsOH.
Recording Procedure:
-
Place a coverslip with transfected cells or cultured neurons in the recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with the external solution.
-
Fabricate patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a selected cell with the patch pipette and apply slight positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance seal (>1 GΩ).
-
Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.
-
Voltage-clamp the cell at a holding potential of -70 mV.
-
Locally apply GABA (e.g., 3 µM for 2 seconds) using a puffer pipette at regular intervals (e.g., every 12 seconds) to elicit inward chloride currents.[7]
-
After establishing a stable baseline of GABA-activated currents, bath-apply this compound at the desired concentration (e.g., 1 nM to 1 µM).
-
Record the potentiation of the GABA-activated currents in the presence of this compound.
-
To test for reversibility, wash out this compound by perfusing with the external solution alone.
Data Analysis
-
Measure the peak amplitude of the GABA-activated currents before, during, and after the application of this compound.
-
Normalize the current amplitude in the presence of this compound to the baseline current to determine the percentage of potentiation.
-
Construct dose-response curves by plotting the percentage of potentiation against the logarithm of the this compound concentration.
-
Fit the dose-response curve with a Hill equation to determine the EC₅₀ value for this compound.
Conclusion
The provided protocols and data offer a comprehensive guide for researchers investigating the electrophysiological properties of this compound. By following these methodologies, scientists can further elucidate the mechanism of action of this and other GABA-A receptor modulators, contributing to the development of novel therapeutics for sleep disorders and other neurological conditions. The high affinity and selectivity of this compound for α1 subunit-containing GABA-A receptors make it a valuable tool for studying the specific roles of these receptor subtypes in neuronal function.
References
- 1. This compound is a high-affinity positive allosteric modulator with selectivity for alpha1 subunit-containing GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the interaction of this compound, a novel pyrazolopyrimidine sedative-hypnotic, with the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 5. This compound in the treatment of sleep disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: the development of a novel therapy for the treatment of sleep onset and sleep maintenance insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Dosing Considerations for Indiplon: A Comparative Analysis of Immediate-Release and Modified-Release Formulations
Application Notes and Protocols for Researchers and Drug Development Professionals
Abstract
Indiplon is a novel nonbenzodiazepine hypnotic agent that acts as a positive allosteric modulator of the γ-aminobutyric acid (GABA) type A receptor, exhibiting selectivity for the α1 subunit associated with sedation.[1][2][3] It has been developed in two distinct formulations: an immediate-release (IR) capsule designed for sleep-onset insomnia and a modified-release (MR) tablet intended for sleep-maintenance insomnia.[3][4] This document provides a detailed overview of the dosing considerations for both formulations, summarizing key pharmacokinetic and pharmacodynamic data from clinical trials. It also outlines standardized protocols for the key efficacy and safety assessments employed in the evaluation of sedative-hypnotics.
Introduction
Insomnia is a prevalent sleep disorder characterized by difficulty initiating sleep, maintaining sleep, or non-restorative sleep.[4] Pharmacological interventions are often a necessary component of treatment. This compound, a pyrazolopyrimidine derivative, was developed to address the distinct clinical needs of patients with different insomnia profiles.[4][5] The immediate-release (IR) formulation provides rapid onset of action to decrease sleep latency, while the modified-release (MR) formulation is designed to provide sustained plasma concentrations throughout the night to improve sleep maintenance.[3][4] Understanding the distinct pharmacokinetic and pharmacodynamic profiles of these two formulations is critical for appropriate clinical trial design and therapeutic application.
Mechanism of Action
This compound enhances the effect of GABA at the GABA-A receptor, leading to neuronal hyperpolarization and central nervous system depression.[2] It demonstrates a higher selectivity for the α1 subunit of the GABA-A receptor compared to other subunits (α2, α3, α5), which is thought to mediate its sedative effects while potentially minimizing other effects such as anxiolysis and muscle relaxation.[1][4]
Comparative Pharmacokinetics: IR vs. MR Formulations
The pharmacokinetic profiles of this compound-IR and this compound-MR are fundamentally different, dictating their distinct clinical applications. The IR formulation is characterized by rapid absorption and a short half-life, while the MR formulation exhibits a slower rate of absorption and a more sustained plasma concentration.
| Parameter | This compound Immediate-Release (IR) | This compound Modified-Release (MR) | Reference(s) |
| Time to Peak Plasma Concentration (Tmax) | Approximately 0.73 - 0.82 hours | Slower onset, designed for sustained release | [4][6] |
| Elimination Half-Life (t½) | Approximately 1.5 - 2.0 hours | Extended duration of action | [6][7] |
| Metabolism | Primarily via CYP3A4 and non-microsomal esterases | Primarily via CYP3A4 and non-microsomal esterases | [4][8] |
| Primary Clinical Indication | Sleep-onset insomnia | Sleep-maintenance insomnia | [3][4] |
Dosing and Efficacy in Clinical Trials
Clinical trials have evaluated a range of doses for both this compound-IR and this compound-MR in adult and elderly populations. The primary efficacy endpoints in these studies included latency to persistent sleep (LPS), latency to sleep onset (LSO), wake after sleep onset (WASO), and total sleep time (TST).
This compound Immediate-Release (IR)
| Population | Doses Studied | Key Efficacy Findings | Reference(s) |
| Adults | 10 mg, 20 mg, 30 mg | Significant reduction in LPS and LSO.[4] Improvements in TST and sleep quality.[4] | [4] |
| Elderly | 5 mg, 10 mg, 20 mg | Significant improvements in LPS, LSO, sTST, and sleep quality.[4] | [4] |
| As-needed (post-bedtime) | 10 mg, 20 mg | Significantly reduced time to return to sleep and increased sleep time for the remainder of the night.[9] | [9] |
This compound Modified-Release (MR)
| Population | Doses Studied | Key Efficacy Findings | Reference(s) |
| Adults | 15 mg, 30 mg | Significant improvements in subjective TST, WASO, number of awakenings, and sleep quality.[8] | [8] |
| Elderly | 10 mg, 15 mg, 20 mg, 30 mg, 35 mg | Significant decrease in objective time to persistent sleep.[8] Dose-dependent reduction in WASO and increase in TST.[8][10] | [8][10] |
Experimental Protocols
The following are standardized protocols for key assessments used in the clinical evaluation of this compound and other sedative-hypnotics.
Polysomnography (PSG)
Polysomnography is the gold standard for objective measurement of sleep architecture and is a primary endpoint in many insomnia clinical trials.
Objective: To objectively measure sleep parameters including sleep onset, sleep maintenance, and sleep stages.
Protocol:
-
Participant Preparation: Participants arrive at the sleep laboratory in the evening. Electrodes are attached to the scalp (for electroencephalography - EEG), the outer canthus of the eyes (for electrooculography - EOG), and the chin (for electromyography - EMG). Respiratory effort, airflow, oxygen saturation, and electrocardiogram (ECG) are also monitored.
-
Data Acquisition: Continuous recording of physiological signals is performed throughout the night in a time-synchronized manner.
-
Scoring: Trained technicians score the recordings in 30-second epochs to determine sleep stages (N1, N2, N3, REM), latency to persistent sleep, wake after sleep onset, and total sleep time.
-
Data Analysis: Statistical analysis is performed to compare sleep parameters between treatment and placebo groups.
Next-Day Residual Effects Assessment
A critical safety consideration for hypnotics is the potential for next-day residual effects on cognitive and psychomotor function.
Objective: To assess residual sedative effects the morning after nighttime administration.
Protocols:
-
Digit Symbol Substitution Test (DSST):
-
Description: A paper-and-pencil or computerized test that assesses processing speed, attention, and executive function.[8]
-
Procedure: Participants are given a key that pairs digits with symbols. They are then presented with a series of digits and must write the corresponding symbol for each digit as quickly and accurately as possible within a set time limit (typically 90-120 seconds).
-
Outcome Measure: The number of correct symbols completed within the time limit.
-
-
Symbol Copying Test (SCT):
-
Description: A test of psychomotor speed and visual-motor coordination.
-
Procedure: Participants are required to copy a series of symbols as quickly and accurately as possible within a specified time.
-
Outcome Measure: The number of correctly copied symbols.
-
-
Visual Analog Scale (VAS) for Sleepiness:
-
Description: A subjective measure of sleepiness.[6]
-
Procedure: Participants are presented with a 100 mm horizontal line with "very alert" at one end and "very sleepy" at the other. They are instructed to mark the line at the point that best represents their current level of sleepiness.
-
Outcome Measure: The score is the distance in millimeters from the "very alert" end to the participant's mark.
-
Safety and Tolerability
Across clinical trials, both formulations of this compound were generally well-tolerated.[4] The pharmacokinetic profile of this compound, with its metabolism by both CYP3A4 and non-microsomal esterases, may contribute to a reduced likelihood of significant age and gender effects on its metabolism compared to other hypnotics.[4] Co-administration with alcohol did not show significant pharmacokinetic or pharmacodynamic interactions.[4] Importantly, studies of this compound-IR did not find evidence of next-day residual sedation or impairment at the doses studied.[4]
Conclusion
The development of immediate-release and modified-release formulations of this compound represents a targeted approach to the management of insomnia. The IR formulation is suited for patients with difficulty initiating sleep, while the MR formulation is designed for those with difficulty maintaining sleep. Dosing selection in clinical development and for therapeutic use must consider the specific insomnia complaint, patient age, and the distinct pharmacokinetic profiles of each formulation. The experimental protocols outlined provide a framework for the robust evaluation of the efficacy and safety of novel hypnotic agents.
References
- 1. How Representative are Insomnia Clinical Trials? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A visual analog scale for the assessment of mild sleepiness in patients with obstructive sleep apnea and healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Clinical Practice Guideline for the Pharmacologic Treatment of Chronic Insomnia in Adults: An American Academy of Sleep Medicine Clinical Practice Guideline. [escholarship.org]
- 5. researchgate.net [researchgate.net]
- 6. A visual analog scale for the assessment of mild sleepiness in patients with obstructive sleep apnea and healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. openaccessjournals.com [openaccessjournals.com]
- 8. cogstate.com [cogstate.com]
- 9. isctm.org [isctm.org]
- 10. acpjournals.org [acpjournals.org]
Application Notes and Protocols for In Vivo Assessment of Indiplon's Sedative-Hypnotic Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo models used to characterize the sedative-hypnotic properties of Indiplon, a non-benzodiazepine hypnotic agent. The included protocols are designed to be detailed and reproducible for preclinical research settings.
Introduction to this compound
This compound is a pyrazolopyrimidine that acts as a positive allosteric modulator of the GABA-A receptor, exhibiting high selectivity for the α1 subunit.[1][2] This selectivity is believed to contribute to its sedative-hypnotic effects with a potentially favorable side-effect profile compared to less selective benzodiazepines.[3] Preclinical in vivo studies in rodent models are crucial for elucidating the pharmacological profile of compounds like this compound.
Quantitative Data Summary
The following tables summarize the quantitative data from in vivo studies assessing the sedative-hypnotic effects of this compound.
Table 1: Effect of this compound on Locomotor Activity in Mice
| Compound | ED₅₀ (mg/kg, p.o.) |
| This compound | 2.7 [1][4] |
| Zolpidem | 6.1[1][4] |
| Zaleplon | 24.6[1][4] |
ED₅₀ represents the dose required to inhibit locomotor activity by 50%. Data collected 30-40 minutes post-oral administration.
Table 2: Comparative Effects of this compound and Other Hypnotics in Rodent Models
| Assay | Species | This compound Effect | Comparator Effects (Zolpidem, Zaleplon) |
| Locomotor Activity | Rat | Dose-dependent decrease | Equally effective at respective doses[1][4] |
| Rotarod | Rat | Produced dose-related deficits | Produced dose-related deficits[1][4] |
| Passive Avoidance | Mouse | Inhibited retention, coinciding with sedative activity | Similar inhibitory effects[1][4] |
| Vogel Conflict Test | Rat | Active (anxiolytic-like effect) | Not specified in the provided results |
Signaling Pathway
This compound exerts its sedative-hypnotic effects through the potentiation of GABAergic neurotransmission. The following diagram illustrates the signaling pathway at the GABA-A receptor.
Experimental Workflow
The following diagram outlines a typical workflow for the in vivo screening of a novel sedative-hypnotic compound like this compound.
Detailed Experimental Protocols
Locomotor Activity Test
Objective: To assess the dose-dependent sedative effects of this compound by measuring spontaneous locomotor activity in rodents.
Apparatus:
-
Locomotor activity chambers (e.g., 40 cm x 40 cm x 30 cm clear acrylic boxes).
-
Infrared beam detection system for automated activity tracking.
-
Sound-attenuating enclosures to minimize external disturbances.
Animals:
-
Male CD-1 or C57BL/6 mice (20-25 g) or Sprague-Dawley rats (200-250 g).
-
Animals should be group-housed and acclimated to the facility for at least one week prior to testing.
Procedure:
-
Habituation: Acclimate animals to the testing room for at least 60 minutes before the experiment.
-
Drug Administration: Administer this compound (e.g., 0.3, 1, 3, 10 mg/kg) or vehicle control via oral gavage (p.o.).
-
Testing: Immediately after dosing, place each animal individually into the center of a locomotor activity chamber.
-
Data Collection: Record locomotor activity (e.g., total distance traveled, number of beam breaks) continuously for a predefined period (e.g., 60 minutes), often analyzed in 5 or 10-minute bins.
-
Data Analysis: Compare the locomotor activity of this compound-treated groups to the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests). Calculate the ED₅₀ for the inhibition of locomotor activity.
Rotarod Test
Objective: To evaluate the effect of this compound on motor coordination and balance.
Apparatus:
-
Accelerating rotarod apparatus with a textured rod to provide grip.
-
For mice: ~3 cm diameter rod.
-
For rats: ~6-7 cm diameter rod.
-
-
Sensors to automatically record the latency to fall.
Animals:
-
Male Sprague-Dawley rats (200-250 g) or CD-1 mice (20-25 g).
-
Animals should be handled for several days prior to the experiment to reduce stress.
Procedure:
-
Training (Optional but Recommended):
-
On the day before testing, train the animals on the rotarod at a constant low speed (e.g., 4-5 rpm) for a few trials to acclimate them to the apparatus.
-
-
Drug Administration: Administer this compound or vehicle control at various doses (p.o.) at a set time before testing (e.g., 30 minutes).
-
Testing:
-
Place the animal on the rotating rod.
-
Start the acceleration protocol (e.g., from 4 to 40 rpm over 300 seconds).
-
Record the latency (in seconds) for the animal to fall off the rod. A cutoff time (e.g., 300 or 600 seconds) is typically used.
-
Perform multiple trials (e.g., 3 trials with a 15-minute inter-trial interval).
-
-
Data Analysis: Compare the mean latency to fall for each this compound-treated group with the vehicle control group.
Passive Avoidance Test
Objective: To assess the potential effects of this compound on learning and memory, which can be impaired by sedative-hypnotics.
Apparatus:
-
A two-compartment box with a light and a dark chamber, separated by a guillotine door.
-
The floor of the dark compartment is equipped with a grid for delivering a mild footshock.
Animals:
-
Male CD-1 mice (20-25 g).
Procedure:
-
Training (Acquisition Trial):
-
Administer this compound or vehicle control at a specific time before training (e.g., 30 minutes).
-
Place the mouse in the light compartment.
-
After a short habituation period (e.g., 60 seconds), open the guillotine door.
-
When the mouse enters the dark compartment with all four paws, close the door and deliver a mild, brief footshock (e.g., 0.3-0.5 mA for 2 seconds).
-
Return the mouse to its home cage.
-
-
Testing (Retention Trial):
-
24 hours after the training trial, place the mouse back into the light compartment.
-
Open the guillotine door and measure the latency to enter the dark compartment (step-through latency). A longer latency indicates better memory of the aversive stimulus.
-
A cutoff time (e.g., 300 or 600 seconds) is set.
-
-
Data Analysis: Compare the median step-through latency of the this compound-treated groups to the vehicle control group using non-parametric statistical tests (e.g., Mann-Whitney U test).
Vogel Conflict Test
Objective: To evaluate the anxiolytic-like properties of this compound.
Apparatus:
-
An operant chamber with a grid floor capable of delivering a mild electric shock.
-
A drinking spout connected to a lickometer and a shock generator.
Animals:
-
Male Sprague-Dawley or Wistar rats (200-250 g).
-
Animals are typically water-deprived for 24-48 hours before the test.
Procedure:
-
Acclimation: Acclimate the water-deprived rats to the testing chamber for a short period (e.g., 5 minutes) on the day before the test, allowing them to drink freely without shock.
-
Drug Administration: Administer this compound or a reference anxiolytic (e.g., diazepam) or vehicle control at a set time before testing (e.g., 30-60 minutes).
-
Testing:
-
Place the rat in the chamber.
-
Allow the rat to start drinking from the spout.
-
After a set number of licks (e.g., every 20th lick), deliver a mild electric shock through the drinking spout or grid floor.
-
The session lasts for a fixed duration (e.g., 3-5 minutes).
-
Record the total number of shocks received (or punished licks).
-
-
Data Analysis: An increase in the number of shocks taken by the this compound-treated group compared to the vehicle group suggests an anxiolytic-like effect. Compare the groups using appropriate statistical analyses.
References
- 1. scribd.com [scribd.com]
- 2. This compound: the development of a novel therapy for the treatment of sleep onset and sleep maintenance insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. In vivo pharmacological characterization of this compound, a novel pyrazolopyrimidine sedative-hypnotic - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Studying Indiplon's Effects on Neurons Using Cell Culture Techniques
Introduction
Indiplon is a novel pyrazolopyrimidine that acts as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] It functions as a sedative-hypnotic agent, primarily by enhancing the effects of GABA, the main inhibitory neurotransmitter in the central nervous system.[2][3] this compound exhibits high affinity and selectivity for GABA-A receptors containing the α1 subunit, which is associated with sedative effects.[4][5][6] Its mechanism involves binding to the benzodiazepine site on the GABA-A receptor complex, which increases the frequency of chloride channel opening, leading to neuronal hyperpolarization and reduced excitability.[4]
In vitro cell culture models are indispensable for characterizing the pharmacological profile of compounds like this compound. These systems, ranging from recombinant cell lines expressing specific receptor subtypes to primary neuronal cultures, allow for detailed investigation of drug-receptor interactions, functional consequences, and potential neurotoxic effects in a controlled environment.[7] This document provides detailed protocols for key cell culture-based assays to evaluate the effects of this compound on neurons.
Data Presentation: Pharmacological Profile of this compound
The following tables summarize the quantitative data on this compound's binding affinity and functional potency at various GABA-A receptor subtypes.
Table 1: this compound Binding Affinity (Ki) at Rat GABA-A Receptors
| Brain Region | Receptor Subunit Enrichment | Ki (nM) | Reference |
|---|---|---|---|
| Cerebral Cortex | Mixed α subunits | 0.45 | [2] |
| Cerebellum | Primarily α1 subunits | 0.55 | [2] |
| Adult Rat Cerebellum | Primarily α1 subunits | 3.1 |[8] |
Table 2: this compound Functional Potency (EC₅₀) at Recombinant Rodent GABA-A Receptors
| Receptor Subtype Composition | EC₅₀ (nM) | Reference |
|---|---|---|
| α1β2γ2 | 2.6 | [1][9] |
| α2β2γ2 | 24 | [1][9] |
| α3β3γ2 | 60 | [1][9] |
| α5β2γ2 | 77 | [1][9] |
| α1β3γ2L | 81 |[8] |
Signaling Pathway and Experimental Workflows
This compound's Mechanism of Action at the GABA-A Receptor
This compound potentiates GABAergic neurotransmission. Upon binding of GABA to the GABA-A receptor, the integral chloride channel opens, allowing Cl⁻ ions to flow into the neuron, causing hyperpolarization. This compound binds to an allosteric site (the benzodiazepine binding site) on the receptor, which increases the receptor's affinity for GABA and the frequency of channel opening. This enhances the inhibitory effect of GABA, leading to a more pronounced hyperpolarization and reduced neuronal firing.
Caption: this compound allosterically modulates the GABA-A receptor to enhance Cl⁻ influx.
Experimental Protocols
Protocol 1: Neuronal Viability and Cytotoxicity Assessment
This protocol uses the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure cell viability by assessing the metabolic activity of neuronal cultures following exposure to this compound.[10][11]
Experimental Workflow: MTT Assay
Caption: Workflow for assessing neuronal viability with the MTT assay.
Methodology:
-
Cell Plating: Seed primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y) into a 96-well plate at a density of 1x10⁴ to 5x10⁴ cells per well.[10]
-
Incubation: Allow cells to adhere and stabilize by incubating for 24 hours at 37°C in a 5% CO₂ incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in fresh culture medium. Replace the existing medium with the this compound-containing medium. Include vehicle-only wells as a negative control and a known neurotoxin as a positive control.
-
Exposure: Incubate the cells with this compound for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[10]
-
Solubilization: Aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle-treated control cells.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed to measure the effect of this compound on GABA-evoked chloride currents in individual neurons, providing direct evidence of its modulatory activity.
Experimental Workflow: Patch-Clamp Electrophysiology
Caption: Workflow for whole-cell patch-clamp analysis of this compound's effects.
Methodology:
-
Cell Preparation: Use primary neuronal cultures (e.g., rat cortical neurons) or a cell line (e.g., HEK293) transiently or stably expressing specific GABA-A receptor subunits (e.g., α1β2γ2).[1][7]
-
Recording Setup: Place a coverslip with cultured cells in a recording chamber on an inverted microscope. Perfuse with an external recording solution.
-
Pipette Preparation: Fabricate glass micropipettes with a resistance of 3-5 MΩ when filled with an internal solution containing a high chloride concentration.
-
Giga-seal Formation: Approach a single, healthy neuron with the micropipette and apply gentle suction to form a giga-seal with the cell membrane.[7]
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch, allowing electrical access to the cell's interior.[7]
-
Voltage Clamp: Clamp the neuron's membrane potential at a holding potential of -60 mV.
-
Data Acquisition: a. Establish a stable baseline recording. b. Apply a sub-maximal concentration of GABA (e.g., EC₁₀-EC₂₀) to elicit a control inward Cl⁻ current. c. After a washout period, co-apply the same concentration of GABA along with a specific concentration of this compound. d. Record the potentiated current. Repeat with various concentrations of this compound to generate a dose-response curve.[1]
-
Analysis: Measure the peak amplitude of the GABA-evoked currents in the absence and presence of this compound. Calculate the percentage of potentiation and determine the EC₅₀ value for this compound.
Protocol 3: Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of this compound for the benzodiazepine site on the GABA-A receptor by measuring its ability to displace a known radiolabeled ligand.[2]
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for determining this compound's binding affinity via competitive displacement.
Methodology:
-
Membrane Preparation: Homogenize cultured cells or brain tissue (e.g., rat cerebellum for α1-subunit enrichment) in a cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.[2]
-
Assay Setup: In a series of tubes, combine the membrane preparation, a fixed concentration of a suitable radioligand that binds to the benzodiazepine site (e.g., [³H]flumazenil), and the assay buffer.
-
Competitive Binding: Add increasing concentrations of unlabeled this compound to the tubes. Include tubes for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of an unlabeled competitor like diazepam).
-
Incubation: Incubate the mixture at a specific temperature (e.g., 0-4°C) for a set time to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each tube through glass fiber filters using a cell harvester. The filters will trap the membranes with bound radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the amount of radioactivity using a liquid scintillation counter.
-
Data Analysis: Subtract non-specific binding from all other measurements. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal curve to determine the IC₅₀ (the concentration of this compound that displaces 50% of the radioligand). Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation.
References
- 1. This compound is a high-affinity positive allosteric modulator with selectivity for alpha1 subunit-containing GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the interaction of this compound, a novel pyrazolopyrimidine sedative-hypnotic, with the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound in the treatment of sleep disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound in the treatment of sleep disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 7. benchchem.com [benchchem.com]
- 8. GABAA receptor pharmacology of fluorinated derivatives of the novel sedative-hypnotic pyrazolopyrimidine this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assay Service - Creative Biolabs [neuros.creative-biolabs.com]
Reversal of Indiplon-Induced Sedation by Flumazenil in Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indiplon is a non-benzodiazepine hypnotic agent that acts as a positive allosteric modulator of the GABA-A receptor, with a notable selectivity for the α1 subunit. This selectivity is believed to underlie its sedative-hypnotic effects. Flumazenil is a competitive antagonist at the benzodiazepine binding site of the GABA-A receptor. This document provides detailed application notes and experimental protocols for investigating the reversal of this compound-induced sedative effects by flumazenil in a murine model. The primary method for assessing sedation is the inhibition of spontaneous locomotor activity.
Mechanism of Action
This compound enhances the effect of the inhibitory neurotransmitter GABA by binding to the GABA-A receptor complex, leading to central nervous system depression and sedation. Flumazenil competitively blocks the binding of positive allosteric modulators like this compound to the benzodiazepine site on the GABA-A receptor, thereby reversing their effects.
Caption: Signaling pathway of this compound and Flumazenil at the GABA-A receptor.
Data Presentation
The following tables summarize the quantitative data on the sedative effects of this compound and its comparison with other non-benzodiazepine hypnotics, as well as the effective dose range for flumazenil as a reversal agent.
Table 1: Potency of Non-Benzodiazepine Hypnotics in Inhibiting Locomotor Activity in Mice
| Compound | ED₅₀ (mg/kg, p.o.) |
| This compound | 2.7 [1][2] |
| Zolpidem | 6.1[1][2] |
| Zaleplon | 24.6[1][2] |
ED₅₀ represents the dose required to produce a 50% reduction in locomotor activity.
Table 2: Recommended Dosing for Flumazenil in Reversal Studies in Mice
| Compound | Route of Administration | Effective Dose Range (mg/kg) | Notes |
| Flumazenil | Intraperitoneal (i.p.) | 1 - 10 | Doses in this range have been shown to reverse the effects of GABA-A receptor modulators.[3] A dose of 3 mg/kg has been shown to block the effects of diazepam. |
Experimental Protocols
This section details the methodology for assessing the sedative effects of this compound and their reversal by flumazenil in mice.
Protocol 1: Assessment of this compound-Induced Sedation via Locomotor Activity
Objective: To determine the dose-dependent sedative effect of this compound by measuring the inhibition of spontaneous locomotor activity.
Materials:
-
Male CD-1 mice (or other standard strain), 8-10 weeks old
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Locomotor activity chambers (e.g., transparent polycarbonate boxes with infrared beams)
-
Animal scale
-
Syringes and needles for oral gavage
Procedure:
-
Acclimation: Acclimate mice to the housing facility for at least 3 days and to the testing room for at least 60 minutes before the experiment.
-
Habituation: On the day of the experiment, place individual mice in the locomotor activity chambers for a 30-minute habituation period.
-
Drug Administration:
-
Prepare stock solutions of this compound in the vehicle.
-
Administer various doses of this compound (e.g., 0.3, 1, 3, 10 mg/kg) or vehicle to different groups of mice via oral gavage (p.o.).
-
-
Data Collection: Immediately after administration, place the mice back into the locomotor activity chambers and record their horizontal locomotor activity (e.g., beam breaks or distance traveled) for 30-60 minutes.
-
Data Analysis:
-
Calculate the total locomotor activity counts for each mouse.
-
Express the data as a percentage of the vehicle-treated control group.
-
Determine the ED₅₀ of this compound for the inhibition of locomotor activity using a dose-response curve.
-
Caption: Experimental workflow for assessing this compound-induced sedation.
Protocol 2: Reversal of this compound-Induced Sedation by Flumazenil
Objective: To demonstrate that the sedative effect of this compound is mediated by the benzodiazepine site on the GABA-A receptor by reversing it with flumazenil.
Materials:
-
Male CD-1 mice (or other standard strain), 8-10 weeks old
-
This compound
-
Flumazenil
-
Vehicle for this compound (e.g., 0.5% methylcellulose in sterile water)
-
Vehicle for Flumazenil (e.g., sterile saline)
-
Locomotor activity chambers
-
Animal scale
-
Syringes and needles for oral gavage and intraperitoneal injection
Procedure:
-
Acclimation and Habituation: Follow steps 1 and 2 from Protocol 1.
-
Drug Administration:
-
Prepare a solution of this compound at a dose that produces significant sedation (e.g., a dose around the ED₈₀, which can be determined from the dose-response curve generated in Protocol 1, for instance, 5-10 mg/kg).
-
Prepare a solution of flumazenil (e.g., 3 mg/kg).
-
Divide the mice into at least four groups:
-
Group 1: Vehicle (p.o.) + Vehicle (i.p.)
-
Group 2: this compound (p.o.) + Vehicle (i.p.)
-
Group 3: Vehicle (p.o.) + Flumazenil (i.p.)
-
Group 4: this compound (p.o.) + Flumazenil (i.p.)
-
-
Administer flumazenil or its vehicle via intraperitoneal (i.p.) injection 15 minutes before the oral administration of this compound or its vehicle.
-
-
Data Collection: Immediately after the oral administration, place the mice in the locomotor activity chambers and record their activity for 30-60 minutes.
-
Data Analysis:
-
Calculate the total locomotor activity for each mouse.
-
Compare the locomotor activity of the "this compound + Flumazenil" group to the "this compound + Vehicle" group to determine if flumazenil significantly reverses the sedative effect of this compound. Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be used.
-
References
- 1. Spatiotemporal properties of locomotor activity after administration of central nervous stimulants and sedatives in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. va.gov [va.gov]
- 3. A benzodiazepine receptor antagonist improves emergence of mice from halothane anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Indiplon Formulation Stability and Storage: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions concerning the formulation stability and storage of Indiplon.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Specific, publicly available long-term storage recommendations for this compound are limited. However, based on the general stability of related chemical compounds (pyrazolopyrimidines), it is advisable to store this compound as a solid powder in a cool, dry, and dark place. For solutions, especially in organic solvents, storage at -20°C or -80°C is recommended to minimize degradation. It is crucial to use tightly sealed containers to prevent moisture absorption and oxidation.
Q2: What are the known degradation pathways for this compound?
A2: While specific chemical degradation pathways under various storage conditions are not extensively published, metabolic studies provide insight into potential weak points of the molecule. The primary metabolic pathways in humans involve N-demethylation and hydrolysis (N-deacetylation).[1] These reactions suggest that the N-methyl and N-acetyl groups could be susceptible to chemical hydrolysis, particularly at non-neutral pH.
Q3: Is this compound sensitive to light?
Q4: What solvents are suitable for preparing this compound solutions?
A4: The suitability of a solvent will depend on the specific experimental requirements. For in vitro biological assays, Dimethyl Sulfoxide (DMSO) is commonly used to prepare stock solutions of poorly water-soluble compounds. For analytical purposes like HPLC, a mixture of acetonitrile and water or methanol and water is often employed. Always assess the solubility and stability of this compound in the chosen solvent system as part of your experimental setup.
Troubleshooting Guides
Issue 1: Inconsistent Results in Biological Assays
-
Possible Cause 1: Compound Degradation.
-
Troubleshooting Step: Prepare fresh stock solutions of this compound from solid material. If using older stock solutions, compare their performance against a freshly prepared solution. Consider performing a quick purity check using HPLC if available.
-
-
Possible Cause 2: Freeze-Thaw Cycles.
-
Troubleshooting Step: Repeated freeze-thaw cycles can lead to compound precipitation and degradation. Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles.
-
-
Possible Cause 3: Solvent Effects.
-
Troubleshooting Step: Ensure the final concentration of the solvent (e.g., DMSO) in your assay is consistent across all conditions and is at a level that does not affect the biological system being studied. Run a vehicle control with the same solvent concentration.
-
Issue 2: Appearance of Unknown Peaks in HPLC Analysis
-
Possible Cause 1: Sample Degradation.
-
Troubleshooting Step: This could indicate that this compound is degrading in the sample matrix or under the current storage conditions. Analyze a freshly prepared sample to see if the unknown peaks are present. If not, this points to a stability issue. Review the pH, temperature, and light exposure of your samples.
-
-
Possible Cause 2: Contamination.
-
Troubleshooting Step: The unknown peaks could be from a contaminated solvent, buffer, or sample container. Prepare fresh mobile phases and sample diluents. Analyze a blank (injection of the sample diluent) to check for solvent-related peaks.
-
-
Possible Cause 3: Interaction with Excipients (for formulated products).
-
Troubleshooting Step: If you are working with a formulated version of this compound, the extra peaks could be related to excipients or their degradation products. Analyze the excipients alone if possible. A forced degradation study can help differentiate between drug degradation products and excipient-related peaks.
-
Quantitative Data Summary
Due to the limited availability of public data, a comprehensive table of quantitative stability data cannot be provided. Researchers should generate stability data based on their specific formulations and storage conditions. A representative table for organizing such data is presented below.
| Condition | Time Point | Assay (%) | Total Degradants (%) | Appearance |
| 25°C / 60% RH | 0 | 100.0 | < 0.1 | White Powder |
| 1 month | 99.5 | 0.5 | White Powder | |
| 3 months | 98.7 | 1.3 | White Powder | |
| 40°C / 75% RH | 0 | 100.0 | < 0.1 | White Powder |
| 1 month | 97.2 | 2.8 | Off-white Powder | |
| 3 months | 95.0 | 5.0 | Off-white Powder | |
| Photostability | 0 | 100.0 | < 0.1 | White Powder |
| (ICH Q1B) | 1.2 million lux hours | 99.0 | 1.0 | White Powder |
This is a representative table. Actual data will vary based on the formulation and experimental conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study
This study is designed to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and store at room temperature for 24 hours.
-
Thermal Degradation: Store the solid this compound powder at 105°C for 24 hours.
-
Photolytic Degradation: Expose the solid powder and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
Analysis: After the specified time, neutralize the acid and base samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method (see below).
Protocol 2: Stability-Indicating HPLC Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance for this compound).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
This is a generic method and may require optimization for your specific application.
Visualizations
Caption: Metabolic Pathways of this compound.
References
Identifying pharmacologically inactive metabolites of Indiplon
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the pharmacologically inactive metabolites of Indiplon. The content is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of this compound?
This compound is extensively metabolized in the liver, resulting in two major metabolites:
A secondary, minor metabolite, N-desmethyl-N-desacetyl-indiplon , is also formed through the further metabolism of the two primary metabolites.[2][3] Less than 1% of this compound is excreted unchanged.[3]
Q2: Are the metabolites of this compound pharmacologically active?
The major metabolites of this compound, N-desmethyl-indiplon and N-desacetyl-indiplon, are considered pharmacologically inactive.[1][2][4] This has been demonstrated in preclinical studies. For instance, N-desmethyl-indiplon was found to be inactive in a locomotor activity assay in mice at doses up to 100 mg/kg.
Q3: I can't find any published GABA-A receptor binding affinity data (Ki or IC50 values) for this compound's metabolites. Where can I find this information?
Currently, there is no publicly available literature that reports the specific in vitro binding affinities (Ki or IC50 values) of N-desmethyl-indiplon and N-desacetyl-indiplon to the GABA-A receptor. While studies consistently refer to these metabolites as "pharmacologically inactive," they do not provide quantitative binding data. Researchers wishing to confirm the lack of affinity of these metabolites for the GABA-A receptor would need to perform their own in vitro binding assays.
Troubleshooting Guides
Problem: I am observing unexpected activity in my in vivo experiments that I suspect might be due to active metabolites of this compound.
Troubleshooting Steps:
-
Confirm Metabolite Profile: First, confirm the metabolic profile in your specific experimental model (e.g., species, cell line). The ratio of metabolites can vary.
-
Review In Vivo Data: Preclinical studies have shown that N-desmethyl-indiplon is inactive in locomotor activity assays at high concentrations. This suggests that it is unlikely to contribute to the sedative-hypnotic effects of this compound.
-
Consider Off-Target Effects: If you are still observing unexpected activity, consider the possibility of off-target effects of the parent compound or its metabolites that are not mediated by the GABA-A receptor.
-
Perform In Vitro Assays: To definitively rule out activity at the GABA-A receptor, it is recommended to synthesize the metabolites and test them in a GABA-A receptor binding assay.
Data Summary
The following table summarizes the available quantitative and qualitative data for this compound and its major metabolites.
| Compound | Target Receptor | Pharmacological Activity | In Vitro Data (Binding Affinity) | In Vivo Data (Locomotor Activity) |
| This compound | GABA-A | Agonist | High affinity (Ki values of 0.55 and 0.45 nM in rat cerebellar and cerebral cortex membranes, respectively) | Active (ED50 = 2.7 mg/kg in mice) |
| N-desmethyl-indiplon | GABA-A | Inactive | Not reported in the literature | Inactive at doses up to 100 mg/kg in mice |
| N-desacetyl-indiplon | GABA-A | Inactive | Not reported in the literature | Not reported in the literature |
| N-desmethyl-N-desacetyl-indiplon | GABA-A | Inactive | Not reported in the literature | Not reported in the literature |
Experimental Protocols
In Vivo Locomotor Activity Assay in Mice
This protocol is based on the methodology used to assess the sedative properties of this compound and its metabolite, N-desmethyl-indiplon.
Objective: To evaluate the sedative effect of a test compound by measuring the inhibition of spontaneous locomotor activity in mice.
Materials:
-
Male CD-1 mice (22-25 g)
-
Test compound (e.g., N-desmethyl-indiplon)
-
Vehicle control (e.g., 45% 2-hydroxypropyl-β-cyclodextrin)
-
Locomotor activity chambers equipped with photobeams
-
Oral gavage needles
Procedure:
-
Acclimation: House the mice in the testing room for at least 60 minutes before the experiment to allow for acclimation to the new environment.
-
Drug Administration: Administer the test compound or vehicle control to the mice via oral gavage.
-
Locomotor Activity Measurement: Immediately after administration, place each mouse individually into a locomotor activity chamber. Record the locomotor activity (e.g., number of beam breaks) for a predefined period, typically 30-60 minutes.
-
Data Analysis: Compare the locomotor activity of the test compound-treated group to the vehicle control group. A significant reduction in locomotor activity indicates a sedative effect. The data can be used to calculate an ED50 value.
Visualizations
Metabolic Pathway of this compound
The following diagram illustrates the major metabolic pathways of this compound.
Caption: Metabolic pathway of this compound.
Experimental Workflow for Assessing Pharmacological Activity
This diagram outlines a general workflow for determining the pharmacological activity of a test compound at the GABA-A receptor.
References
- 1. In vitro metabolism of this compound and an assessment of its drug interaction potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] In Vivo Pharmacological Characterization of this compound, a Novel Pyrazolopyrimidine Sedative-Hypnotic | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Aqueous Solubility of Indiplon
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Indiplon. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the reported aqueous solubility of this compound?
Q2: Why is this compound poorly soluble in water?
A2: this compound is a pyrazolopyrimidine derivative, a class of compounds that are often characterized by their rigid, planar structures and hydrophobic moieties.[2][3] These molecular characteristics can lead to strong crystal lattice energy and limited favorable interactions with water molecules, resulting in poor aqueous solubility.
Q3: What are the common strategies to improve the aqueous solubility of poorly soluble compounds like this compound?
A3: Several techniques can be employed to enhance the aqueous solubility of poorly soluble drugs. These can be broadly categorized as physical and chemical modifications. Common approaches include:
-
Particle Size Reduction: Increasing the surface area of the drug powder through techniques like micronization and nanosuspension can improve the dissolution rate.[4]
-
Solid Dispersions: Dispersing the drug in an inert hydrophilic carrier at the molecular level can create an amorphous form with higher apparent solubility.[2][5]
-
Cyclodextrin Complexation: Encapsulating the drug molecule within the hydrophobic cavity of a cyclodextrin can form a soluble inclusion complex.[6][7][8]
-
Use of Co-solvents and Surfactants: Adding a water-miscible solvent (co-solvent) or a surface-active agent (surfactant) to the aqueous medium can increase the solubility of hydrophobic drugs.
-
pH Adjustment: For ionizable compounds, altering the pH of the solution to favor the ionized form can significantly increase solubility.[9][10]
-
Nanotechnology Approaches: Formulating the drug into nanoparticles, such as lipid-based nanoparticles or polymeric nanoparticles, can enhance solubility and bioavailability.[11][12][13]
Q4: Are there any specific formulation strategies that have been successful for pyrazolopyrimidine derivatives?
A4: Yes, studies on pyrazolo[3,4-d]pyrimidine derivatives have shown that amorphous solid dispersions using hydrophilic polymers can significantly enhance their apparent water solubility.[2][14][15] This approach disrupts the crystalline lattice of the drug, leading to a higher energy state that is more readily dissolved.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| This compound precipitates out of solution during dilution of a stock solution (e.g., DMSO stock in aqueous buffer). | The concentration of the organic solvent is too low to maintain solubility in the final aqueous medium. The final concentration of this compound exceeds its aqueous solubility limit. | 1. Decrease the final concentration of this compound. 2. Increase the percentage of the organic co-solvent in the final solution, if experimentally permissible.3. Use a surfactant in the aqueous buffer to aid in solubilization. |
| Low and variable results in in-vitro assays. | Incomplete dissolution of this compound in the assay medium, leading to an underestimation of its activity. Precipitation of the compound over the course of the experiment. | 1. Confirm complete dissolution of this compound in the assay medium before starting the experiment. This can be done by visual inspection or by filtering and quantifying the drug in the filtrate.2. Incorporate a solubilizing excipient such as a low concentration of a non-ionic surfactant (e.g., Tween® 80) or a cyclodextrin into the assay buffer.3. Prepare a saturated solution , filter it, and then use the clear filtrate for the assay to ensure a consistent concentration. |
| Difficulty preparing an aqueous formulation for in-vivo studies. | The required dose of this compound cannot be dissolved in a tolerable volume of a simple aqueous vehicle. | 1. Formulate as a suspension using micronized this compound and a suitable suspending agent.2. Develop a lipid-based formulation , such as a self-emulsifying drug delivery system (SEDDS), to administer the drug in a solubilized state.3. Prepare a solid dispersion of this compound with a hydrophilic polymer and then disperse or dissolve this in the vehicle. |
| Inconsistent dissolution profiles between batches of this compound powder. | Potential polymorphism. Different crystalline forms (polymorphs) of a drug can have different solubilities and dissolution rates. | 1. Characterize the solid-state properties of each batch using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).2. Control the crystallization process to consistently produce the same polymorphic form. |
Quantitative Data Summary
The following table summarizes the available solubility data for this compound.
| Solvent System | Maximum Concentration | Reference |
| DMF | 25.0 mg/mL (66.41 mM) | [1] |
| DMSO | 14.0 mg/mL (37.19 mM) | [1] |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL (1.33 mM) | [1] |
Experimental Protocols
Note: Due to the limited availability of published studies specifically on this compound solubilization, the following protocols are adapted from established methods for poorly soluble compounds and studies on structurally related pyrazolopyrimidine derivatives. Researchers should optimize these protocols for their specific experimental needs.
Preparation of an this compound Solid Dispersion by Solvent Evaporation
This protocol is based on a method used for enhancing the solubility of pyrazolo[3,4-d]pyrimidine derivatives.[2]
Objective: To prepare a solid dispersion of this compound in a hydrophilic polymer to improve its aqueous solubility.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30) or other suitable hydrophilic polymer (e.g., HPMC, Soluplus®)
-
Dichloromethane (or another suitable volatile organic solvent in which both this compound and the polymer are soluble)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Weigh the desired amounts of this compound and the hydrophilic polymer (e.g., in a 1:4 drug-to-polymer ratio).
-
Dissolve both the this compound and the polymer in a minimal amount of dichloromethane in a round-bottom flask.
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at 40°C.
-
A thin film of the solid dispersion will form on the inner surface of the flask.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask and store it in a desiccator.
Characterization:
-
Dissolution Studies: Compare the dissolution rate of the solid dispersion to that of the pure drug in a relevant aqueous buffer (e.g., simulated gastric or intestinal fluid).
-
Solid-State Characterization (XRPD and DSC): Confirm the amorphous nature of the drug in the solid dispersion.
Preparation of an this compound-Cyclodextrin Inclusion Complex by Kneading
This is a common and straightforward method for preparing cyclodextrin inclusion complexes.[6]
Objective: To prepare an inclusion complex of this compound with a cyclodextrin to enhance its aqueous solubility.
Materials:
-
This compound
-
β-Cyclodextrin or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Mortar and pestle
-
Ethanol-water mixture (1:1 v/v)
-
Oven
Procedure:
-
Weigh this compound and the cyclodextrin in a 1:1 molar ratio.
-
Place the powders in a mortar and mix them thoroughly.
-
Add a small amount of the ethanol-water mixture dropwise to the powder mixture while continuously triturating with the pestle to form a thick paste.
-
Continue the kneading process for 60 minutes.
-
Dry the resulting paste in an oven at 50°C until a constant weight is achieved.
-
Pulverize the dried complex into a fine powder and store it in a desiccator.
Characterization:
-
Phase Solubility Studies: Determine the stoichiometry of the complex and the stability constant.
-
Spectroscopic Analysis (FT-IR, NMR): Confirm the formation of the inclusion complex.
-
Solubility Measurement: Quantify the increase in aqueous solubility of the complex compared to the pure drug.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. medkoo.com [medkoo.com]
- 2. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 13. Nanoparticles for oral delivery: design, evaluation and state-of-the-art - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays [unige.iris.cineca.it]
- 15. researchgate.net [researchgate.net]
CYP3A4 and carboxylesterase metabolism of Indiplon
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the metabolism of Indiplon by CYP3A4 and carboxylesterases.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways of this compound in humans?
A1: this compound is primarily metabolized in the liver via two main pathways, resulting in pharmacologically inactive metabolites.[1][2][3] The major pathway is N-demethylation, mediated by cytochrome P450 3A4 (CYP3A4) and CYP3A5, which accounts for approximately 60-70% of its in vitro clearance.[4] The second significant pathway is N-deacetylation through hydrolysis by carboxylesterases, contributing to 30-40% of its in vitro clearance.[4]
Q2: Which specific enzymes are responsible for this compound's metabolism?
A2: The N-demethylation of this compound to N-desmethyl-indiplon is predominantly catalyzed by CYP3A4/5.[1][2][3] The N-deacetylation to N-desacetyl-indiplon is carried out by microsomal carboxylesterases.[1][2] Specifically, arylacetamide deacetylase (AADAC) has been identified as a key enzyme in the hydrolysis of this compound.[4]
Q3: Does this compound have a high potential for drug-drug interactions?
A3: this compound is considered to have a low potential for clinically significant drug-drug interactions.[5] In vitro studies have shown that this compound is a weak inhibitor of major CYP450 enzymes (CYP1A2, CYP2A6, CYP2C8, CYP2C9, CYP2D6, CYP2E1, CYP3A4/5) and carboxylesterase activities, with IC50 values generally being 20 µM or higher.[1][2][3] However, potent inhibitors of CYP3A4, such as ketoconazole, can increase this compound's plasma area under the curve (AUC).[5]
Q4: Are there any known gender or age effects on the metabolism of this compound?
A4: Studies have shown no statistically significant pharmacokinetic differences between genders or between adult and elderly subjects.[6] This is likely because this compound is metabolized by both CYP3A4 and non-microsomal esterases, which may balance out age or gender-related variations often seen with drugs metabolized solely by the CYP450 pathway.[6]
Troubleshooting Guides
Problem 1: High variability in metabolite formation rates between experiments.
-
Possible Cause: Inconsistent enzyme activity in liver microsome preparations.
-
Troubleshooting Steps:
-
Standardize Microsome Handling: Ensure human liver microsomes (HLMs) are stored properly at -80°C and avoid repeated freeze-thaw cycles, which can degrade enzyme activity.
-
Verify Cofactor Activity: Prepare fresh NADPH-generating systems for each experiment, as NADPH is essential for CYP450 activity.
-
Use Pooled Microsomes: Employ pooled HLMs from multiple donors to average out inter-individual variability in enzyme expression.
-
Include Control Substrates: Run parallel incubations with well-characterized substrates for CYP3A4 (e.g., testosterone or midazolam) and carboxylesterases (e.g., p-nitrophenylacetate) to confirm enzyme activity.
-
Problem 2: Difficulty in distinguishing between CYP3A4 and carboxylesterase contributions.
-
Possible Cause: Overlapping substrate affinity or inappropriate inhibitor concentrations.
-
Troubleshooting Steps:
-
Selective Inhibition: Use specific chemical inhibitors in your incubations.
-
NADPH Dependence: Conduct parallel incubations with and without an NADPH-generating system. N-demethylation (CYP3A4-mediated) is NADPH-dependent, while N-deacetylation (carboxylesterase-mediated) is not.[1][2]
-
Recombinant Enzymes: Utilize recombinant human CYP3A4 and carboxylesterase enzymes to study each pathway in isolation.
-
Problem 3: Low or no detection of the N-desacetyl-indiplon metabolite.
-
Possible Cause: Inappropriate in vitro system or analytical method limitations.
-
Troubleshooting Steps:
-
Enzyme Source: Ensure the in vitro system contains active carboxylesterases. While human liver microsomes are suitable, carboxylesterase activity can vary. Consider using human liver S9 fraction or cytosol if microsomal preparations yield low activity.
-
Analytical Method Sensitivity: Optimize your LC-MS/MS method for the detection of N-desacetyl-indiplon. This includes optimizing ionization source parameters and using a stable, isotopically labeled internal standard if available.
-
pH of Incubation: Carboxylesterase activity can be pH-dependent. Ensure the pH of your incubation buffer is within the optimal range for these enzymes (typically around 7.4).
-
Data Presentation
Table 1: In Vitro Metabolism of this compound in Human Liver Microsomes
| Parameter | N-demethylation (CYP3A4/5) | N-deacetylation (Carboxylesterase) | Reference |
| Contribution to Clearance | 60-70% | 30-40% | [4] |
| Cofactor Requirement | NADPH | None | [1][2] |
| Primary Metabolite | N-desmethyl-indiplon | N-desacetyl-indiplon | [1][2][3] |
Table 2: Inhibition of this compound Metabolism
| Inhibitor | Target Enzyme | Effect on this compound Metabolism | Reference |
| Ketoconazole | CYP3A4 | Inhibition of N-demethylation | [1][2] |
| Troleandomycin | CYP3A4 | Inhibition of N-demethylation | [1][2] |
| Bis(p-nitrophenyl) phosphate (BNPP) | Carboxylesterases | Inhibition of N-deacetylation | [4] |
| Furafylline | CYP1A2 | No inhibition of N-demethylation | [1][2] |
Experimental Protocols
Protocol 1: Determination of this compound Metabolism in Human Liver Microsomes
-
Materials:
-
This compound
-
Pooled human liver microsomes (HLMs)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
NADPH-generating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Acetonitrile (for quenching)
-
Internal standard for LC-MS/MS analysis
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate HLMs (final concentration e.g., 0.5 mg/mL) in potassium phosphate buffer at 37°C for 5 minutes.
-
Add this compound to the incubation mixture (final concentration e.g., 1-100 µM).
-
To initiate the reaction, add the NADPH-generating system. For a negative control, add buffer instead of the NADPH system.
-
Incubate at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by a validated LC-MS/MS method to quantify the remaining this compound and the formation of N-desmethyl-indiplon and N-desacetyl-indiplon.
-
Protocol 2: Reaction Phenotyping using Chemical Inhibitors
-
Materials:
-
Same as Protocol 1
-
Specific enzyme inhibitors (e.g., ketoconazole for CYP3A4, BNPP for carboxylesterases)
-
-
Procedure:
-
Follow steps 1 and 2 of Protocol 1.
-
Prior to adding this compound, add the specific inhibitor (at a pre-determined concentration, e.g., 1 µM ketoconazole) to the pre-incubating microsomes and incubate for a further 5-10 minutes.
-
Proceed with steps 3-8 of Protocol 1.
-
Compare the rate of metabolite formation in the presence and absence of the inhibitor to determine the contribution of the specific enzyme to this compound's metabolism.
-
Visualizations
Caption: Metabolic pathways of this compound.
Caption: Troubleshooting high experimental variability.
Caption: Differentiating metabolic pathways.
References
- 1. In vitro metabolism of this compound and an assessment of its drug interaction potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound in the management of insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound in the treatment of sleep disorders - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Oral Indiplon for Blood-Brain Barrier Penetration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the oral dosage of Indiplon to enhance its penetration across the blood-brain barrier (BBB).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its blood-brain barrier penetration important?
A1: this compound is a nonbenzodiazepine hypnotic agent that acts as a positive allosteric modulator of the GABA-A receptor, specifically showing selectivity for the α1 subunit. Its therapeutic effect as a sedative-hypnotic requires it to cross the blood-brain barrier to interact with GABA-A receptors in the central nervous system (CNS). Optimizing its oral dosage to ensure adequate BBB penetration is crucial for its efficacy.
Q2: What are the key pharmacokinetic parameters of this compound to consider?
A2: this compound has a short elimination half-life of approximately 1.5 to 1.8 hours.[1] After oral administration in mice, it reaches peak plasma and brain concentrations at around 30 minutes.[2] Understanding these rapid kinetics is vital when designing and interpreting BBB penetration studies.
Quantitative Data: this compound Pharmacokinetics and BBB Penetration
The following table summarizes key quantitative data for this compound, providing a basis for experimental design and comparison.
| Parameter | Species | Value | Notes | Reference |
| Brain-to-Plasma Ratio | Mouse | 1.7 | Indicates excellent BBB penetration. | [3] |
| Time to Peak Concentration (Tmax) | Mouse (Plasma & Brain) | 30 minutes | Following oral gavage. | [2][3] |
| Elimination Half-life (t1/2) | Mouse | ~1 hour | [2] | |
| Time to Peak Concentration (Tmax) | Human (Young Adults) | ~0.73 - 2.3 hours | [1][4] | |
| Elimination Half-life (t1/2) | Human (Young Adults) | ~1.5 - 1.97 hours | [1][4] |
Experimental Protocols and Troubleshooting Guides
This section provides detailed methodologies for key in vitro and in vivo experiments to assess this compound's BBB penetration, along with troubleshooting for common issues.
In Vitro Assessment of BBB Penetration
1. Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
The PAMPA-BBB assay is a high-throughput, cell-free method to predict passive diffusion across the BBB.
Detailed Protocol: PAMPA-BBB
-
Prepare the Artificial Membrane: Coat the filter of a 96-well donor plate with a solution of porcine brain lipid dissolved in an organic solvent (e.g., dodecane).[5] Allow the solvent to evaporate, leaving a lipid layer.
-
Prepare Donor and Acceptor Plates:
-
Donor Plate: Add the this compound solution (e.g., 10 µM in a buffer like PBS with a small percentage of DMSO) to the wells of the donor plate.
-
Acceptor Plate: Fill the wells of a 96-well acceptor plate with buffer.
-
-
Assemble and Incubate: Place the donor plate into the acceptor plate, creating a "sandwich." Incubate at room temperature for a specified period (e.g., 4-18 hours).[6]
-
Analysis: After incubation, measure the concentration of this compound in both the donor and acceptor wells using a sensitive analytical method such as LC-MS/MS.
-
Calculate Permeability: Calculate the apparent permeability coefficient (Papp) to determine the rate of diffusion across the membrane.
Troubleshooting Guide: PAMPA-BBB
| Issue | Possible Cause | Recommended Solution |
| Low Permeability (Papp < 2.0 x 10⁻⁶ cm/s) [7] | Compound Precipitation: this compound may have precipitated in the donor well. | Visually inspect the wells. If precipitation is observed, decrease the starting concentration of this compound.[6] |
| High Polarity or Molecular Weight: The physicochemical properties of the this compound formulation may hinder passive diffusion. | Consider formulation adjustments to decrease polarity or the use of solubility enhancers. | |
| Incorrect Buffer pH: The ionization state of this compound may not be optimal for permeability. | Ensure the pH of the buffers favors the neutral, more permeable form of the compound.[6] | |
| High Variability Between Replicates | Inconsistent Membrane Coating: The lipid layer may not be uniform across the wells. | Ensure a consistent and even application of the lipid solution during plate preparation. |
| Air Bubbles: Air bubbles trapped between the donor and acceptor plates can impede diffusion. | Assemble the "sandwich" carefully to avoid trapping air bubbles. | |
| Low Compound Recovery | High Binding to the Membrane: this compound may be binding to the artificial membrane. | Analyze the amount of compound remaining in the membrane. If high, consider using a different lipid composition or adding a small amount of surfactant to the buffer.[8] |
| Compound Instability: this compound may be degrading during the incubation period. | Assess the stability of this compound in the assay buffer over the incubation time. |
2. MDCK-MDR1 Permeability Assay
This cell-based assay is used to assess a compound's permeability and its potential as a substrate for the P-glycoprotein (P-gp/MDR1) efflux transporter, a key component of the BBB.
Detailed Protocol: MDCK-MDR1
-
Cell Culture: Seed MDCK-MDR1 cells on semi-permeable Transwell inserts and culture them for 3-5 days until they form a confluent monolayer.[9]
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the formation of tight junctions. TEER values should be above a predetermined threshold (e.g., >600 Ohms/cm²).[9]
-
Transport Experiment:
-
Apical to Basolateral (A-B): Add the this compound solution to the apical (upper) chamber.
-
Basolateral to Apical (B-A): In a separate set of wells, add the this compound solution to the basolateral (lower) chamber.
-
-
Incubation and Sampling: Incubate the plates at 37°C. Collect samples from both the donor and receiver chambers at specified time points (e.g., 60-90 minutes).[10]
-
Analysis: Quantify the concentration of this compound in the collected samples using LC-MS/MS.
-
Calculate Permeability and Efflux Ratio:
-
Calculate the apparent permeability (Papp) for both A-B and B-A directions.
-
Determine the efflux ratio (ER) = Papp(B-A) / Papp(A-B). An ER ≥ 2 suggests that this compound is a substrate for P-gp.[8]
-
Troubleshooting Guide: MDCK-MDR1
| Issue | Possible Cause | Recommended Solution |
| Low TEER Values | Incomplete Monolayer Formation: The cells have not formed a confluent monolayer with tight junctions. | Extend the culture time. Ensure proper cell seeding density and culture conditions. |
| Cell Viability Issues: The cells may be unhealthy or dying. | Check for contamination. Use cells with a low passage number. | |
| High Efflux Ratio (ER ≥ 2) | This compound is a P-gp Substrate: The compound is actively transported out of the cells by P-gp. | Conduct the assay in the presence of a known P-gp inhibitor (e.g., verapamil, cyclosporin A). A significant reduction in the ER confirms P-gp interaction.[6] |
| Low Compound Recovery | Non-specific Binding: this compound may be binding to the plasticware. | Use low-binding plates. Consider adding bovine serum albumin (BSA) to the buffer.[8] |
| Cellular Accumulation: The compound is accumulating within the cells. | Lyse the cells at the end of the experiment and quantify the intracellular concentration of this compound. | |
| Metabolism: this compound may be metabolized by the cells. | Analyze samples for the presence of known metabolites. |
In Vivo Assessment of BBB Penetration
In Vivo Brain Concentration Measurement in Rodents
This experiment directly measures the concentration of this compound in the brain tissue and plasma of a living animal.
Detailed Protocol: In Vivo Brain Concentration
-
Animal Dosing: Administer a defined oral dose of the this compound formulation to rodents (e.g., mice or rats).
-
Time-Course Study: At various time points post-dosing (e.g., 15, 30, 60, 120 minutes), collect blood samples and euthanize the animals.
-
Sample Collection:
-
Plasma: Process the blood samples to obtain plasma.
-
Brain: Perfuse the brain with saline to remove residual blood, then harvest and homogenize the brain tissue.
-
-
Sample Analysis: Extract this compound from the plasma and brain homogenate and quantify its concentration using LC-MS/MS.
-
Data Analysis:
-
Plot the concentration-time profiles for both plasma and brain.
-
Calculate the brain-to-plasma concentration ratio (Kp) at each time point. The ratio at steady-state (Kp,ss) is often used.
-
Troubleshooting Guide: In Vivo Studies
| Issue | Possible Cause | Recommended Solution |
| Low Brain-to-Plasma Ratio | Poor BBB Penetration: The formulation may not be effectively crossing the BBB. | Re-evaluate the physicochemical properties of the this compound formulation. Consider strategies to overcome efflux transporters if in vitro data suggests this is an issue. |
| Rapid Metabolism in the Brain: this compound may be quickly metabolized within the brain tissue. | Analyze brain homogenates for metabolites. | |
| High Variability in Results | Inconsistent Dosing: Inaccurate oral dosing can lead to variable plasma concentrations. | Ensure accurate and consistent administration of the oral dose. |
| Incomplete Brain Perfusion: Residual blood in the brain tissue can artificially inflate the measured brain concentration. | Ensure the perfusion process is thorough and consistent for all animals. | |
| Low Oral Bioavailability | Poor Solubility/Dissolution: The this compound formulation may not be dissolving effectively in the gastrointestinal tract. | Consider formulation strategies to improve solubility, such as micronization, solid dispersions, or lipid-based formulations.[11][12][13] |
| First-Pass Metabolism: this compound may be extensively metabolized in the gut wall or liver before reaching systemic circulation. | Investigate the metabolic stability of this compound in liver microsomes and consider co-administration with metabolic inhibitors in preclinical studies. |
Signaling Pathway and Experimental Workflow Diagrams
This compound's Mechanism of Action at the GABA-A Receptor
This compound acts as a positive allosteric modulator of the GABA-A receptor. It binds to a site distinct from the GABA binding site, enhancing the receptor's response to GABA. This leads to an increased influx of chloride ions, hyperpolarization of the neuron, and a sedative effect.[14][15]
This technical support center provides a foundational guide for researchers working with this compound. For more specific experimental details and troubleshooting, consulting the cited literature and established laboratory protocols is recommended.
References
- 1. Impact of excipient interactions on drug bioavailability from solid dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Co-administration of P-glycoprotein inhibitors with bortezomib improves therapeutic access to the CNS - Institut de Myologie [institut-myologie.org]
- 4. This compound in the treatment of sleep disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of P-glycoprotein at the Blood-Brain Barrier: Opportunities to Improve CNS Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 9. ADME MDR1-MDCK Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 10. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. researchgate.net [researchgate.net]
- 13. Promising strategies for improving oral bioavailability of poor water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 15. GABAA Receptor: Positive and Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Addressing next-day residual effects of Indiplon in clinical studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Indiplon, focusing on the assessment of next-day residual effects in clinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the expected profile of next-day residual effects with this compound?
A1: Clinical studies have consistently demonstrated that this compound, particularly the immediate-release (IR) formulation, has a favorable profile regarding next-day residual effects.[1][2][3] In multiple trials, this compound-IR, at doses ranging from 5 to 30 mg, showed no significant changes in psychomotor and cognitive performance on the morning following administration, as measured by the Digit Symbol Substitution Test (DSST), Symbol Copying Test (SCT), and Visual Analog Scales (VAS) for sleepiness, when compared to placebo.[1]
For the modified-release (MR) formulation, only the highest evaluated dose of 35 mg was associated with a modest effect on DSST scores.[1]
Q2: How does this compound's mechanism of action contribute to its low potential for next-day residual effects?
A2: this compound is a pyrazolopyrimidine that acts as a positive allosteric modulator of the GABA-A receptor, with high selectivity for the α1 subunit.[4][5][6] This selectivity is approximately 10-fold higher for the α1 subunit compared to the α2, α3, or α5 subunits.[4][6] The α1 subunit is primarily associated with sedative effects.[1] this compound's rapid absorption (Tmax of about 1 hour) and short elimination half-life (1.5–2 hours) contribute to its quick onset of action and clearance from the body, minimizing the potential for lingering effects the next day.[2][3][4]
Q3: What are the most common adverse events reported for this compound in clinical trials?
A3: Across various studies, this compound has been generally well-tolerated.[1][2] The most frequently reported adverse events for this compound-IR (10 mg and 20 mg) were headache, back pain, somnolence, upper respiratory infection, and nasopharyngitis.[1][7] These events were generally not dose-related, and no clinically significant changes in vital signs or ECG parameters were observed.[1][7]
Troubleshooting Guides
Issue: Observing unexpected next-day impairment in study participants receiving this compound.
Possible Cause & Troubleshooting Steps:
-
Confirm Formulation and Dosage:
-
Verify whether the immediate-release (IR) or modified-release (MR) formulation of this compound was used. The MR formulation, especially at higher doses (e.g., 35 mg), has a slightly higher potential for residual effects.[1]
-
Ensure the correct dosage was administered according to the study protocol.
-
-
Review Concomitant Medications:
-
Assess for the use of other central nervous system (CNS) depressants, as they can potentiate sedative effects. Although this compound has not been shown to interact with alcohol, co-administration with other sedating medications should be carefully evaluated.[1]
-
-
Evaluate Timing of Administration and Assessments:
-
Confirm that "next-day" assessments are being conducted at appropriate time points post-dose, consistent with the drug's short half-life.
-
-
Consider Subject-Specific Factors:
-
Individual differences in metabolism, age (elderly populations may be more sensitive), and the presence of comorbid conditions could influence drug effects.
-
Data on Next-Day Residual Effects
Table 1: Summary of Next-Day Residual Effects of this compound-IR vs. Comparators
| Treatment | Dose | Assessment Tool | Outcome vs. Placebo | Citation |
| This compound-IR | 10 mg, 20 mg | DSST, SCT, VAS | No significant changes | [1] |
| Zolpidem | 10 mg | VAS | Significant increase in sleepiness at 4 hours post-dose | [1] |
| Zopiclone | 7.5 mg | VAS | Significantly increased sedation at 4 and 6 hours post-dose | [1] |
Table 2: Next-Day Residual Effects of this compound in a Transient Insomnia Model
| Treatment | Dose | DSST Score (Next Morning) | SCT Score (Next Morning) | VAS Sleepiness Score (Next Morning) | Citation |
| This compound | 10 mg | No significant difference | No significant difference | No significant difference | [3] |
| This compound | 20 mg | No significant difference | No significant difference | No significant difference | [3] |
| Placebo | - | - | - | - | [3] |
Experimental Protocols
1. Digit Symbol Substitution Test (DSST)
-
Objective: To assess cognitive function, specifically processing speed, attention, and visuomotor coordination.
-
Methodology:
-
Participants are provided with a key that pairs numbers (e.g., 1-9) with unique symbols.
-
The test sheet consists of rows of numbers.
-
Participants are instructed to fill in the corresponding symbol for each number as quickly and accurately as possible within a set time limit (typically 90 or 120 seconds).
-
The score is the total number of correct symbol substitutions made within the time limit.
-
2. Symbol Copying Test (SCT)
-
Objective: To measure psychomotor speed and fine motor control.
-
Methodology:
-
Participants are presented with a sheet containing rows of simple symbols.
-
They are instructed to copy the symbols in the blank spaces provided below each one as quickly and accurately as possible within a specific timeframe.
-
The score is the total number of correctly copied symbols.
-
3. Visual Analog Scale (VAS) for Sleepiness/Alertness
-
Objective: To subjectively measure a participant's current level of sleepiness or alertness.
-
Methodology:
-
Participants are presented with a 100mm horizontal line.
-
The line is anchored at each end with opposing descriptors (e.g., "Very Alert" on the left and "Very Sleepy" on the right).[2]
-
Participants are asked to mark a vertical line on the horizontal line that corresponds to their current feeling.
-
The score is the distance in millimeters from the "Very Alert" end to the participant's mark. A higher score indicates greater sleepiness.[2]
-
Visualizations
References
- 1. This compound in the treatment of sleep disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and Safety of As-Needed, Post Bedtime Dosing with this compound in Insomnia Patients with Chronic Difficulty Maintaining Sleep - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and Tolerability of this compound in Transient Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-Term Nightly Treatment with this compound in Adults with Primary Insomnia: Results of a Double-Blind, Placebo-Controlled, 3-Month Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo pharmacological characterization of this compound, a novel pyrazolopyrimidine sedative-hypnotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound is a high-affinity positive allosteric modulator with selectivity for alpha1 subunit-containing GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. | BioWorld [bioworld.com]
Technical Support Center: Managing Variability in Indiplon's Pharmacokinetic Profile
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for managing variability in Indiplon's pharmacokinetic (PK) profile. The information is presented in a question-and-answer format, supplemented with data tables, detailed experimental protocols, and visualizations to address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways of this compound and how do they contribute to pharmacokinetic variability?
A1: this compound is primarily metabolized in the liver via two main pathways, which can be sources of inter-individual variability.[1][2][3]
-
N-demethylation: This pathway is catalyzed by the Cytochrome P450 enzymes CYP3A4 and CYP3A5, leading to the formation of the inactive metabolite N-desmethyl-indiplon.[1][2][3] The activity of CYP3A4/5 can vary significantly among individuals due to genetic polymorphisms, leading to differences in the rate of this compound clearance.
-
N-deacetylation: This hydrolysis reaction is carried out by microsomal carboxylesterases, resulting in the formation of the inactive metabolite N-deacetyl-indiplon.[1][2][3]
The N-demethylation pathway accounts for approximately 60-70% of this compound's in vitro clearance, while N-deacetylation accounts for the remaining 30-40%.[1] Variability in either of these enzymatic pathways can contribute to differences in this compound exposure.
Q2: What is the general pharmacokinetic profile of this compound and its immediate-release (IR) and modified-release (MR) formulations?
A2: this compound is characterized by a short half-life.[4] The immediate-release (IR) formulation is designed for rapid sleep onset, while the modified-release (MR) formulation is intended for sleep maintenance.[1][5] While direct comparative data in a single study is limited, the following tables summarize available pharmacokinetic parameters.
Data Presentation: Pharmacokinetic Parameters of this compound
Table 1: Pharmacokinetic Parameters of this compound Immediate-Release (IR) in Healthy Volunteers
| Parameter | Value | Reference |
| Tmax (hours) | ~0.73 - 2.3 | [4] |
| Half-life (hours) | ~1.5 - 1.97 | [4] |
Note: Values represent a range observed in different studies.
Q3: Are there known factors that significantly influence this compound's pharmacokinetics, such as age, gender, or food?
A3: Studies have shown that the pharmacokinetics of this compound are not significantly affected by age or gender.[4] However, like many orally administered drugs, food intake can potentially influence its absorption. A supplemental pharmacokinetic/food effect profile was requested by the FDA for the immediate-release formulation, suggesting that food can have an impact.[1] The effect of food on drug bioavailability can be complex, potentially altering gastric pH, delaying gastric emptying, and affecting drug dissolution.[7][8][9][10]
Q4: What are the potential drug-drug interactions with this compound that could affect its pharmacokinetic profile?
A4: Since this compound is a substrate for CYP3A4, there is a potential for drug-drug interactions with strong inhibitors or inducers of this enzyme.[2] For instance, co-administration with a potent CYP3A4 inhibitor like ketoconazole could increase this compound's plasma concentrations, potentially leading to enhanced effects or adverse events.[11][12][13][14][15][16] However, studies have indicated that this compound itself is a weak inhibitor of CYP450 enzymes and is not expected to cause clinically significant interactions with other medications.[3]
Troubleshooting Guides
Issue 1: High Inter-Individual Variability in Pharmacokinetic Parameters (AUC, Cmax)
Q: We are observing high inter-subject variability in this compound's AUC and Cmax in our clinical study. What are the potential causes and how can we investigate them?
A: High inter-subject variability is a common challenge in pharmacokinetic studies and can arise from several factors related to this compound's characteristics:
-
Genetic Polymorphisms in CYP3A4/5: As CYP3A4/5 are major enzymes in this compound metabolism, genetic variations can lead to different metabolic rates.
-
Troubleshooting Step: Genotype study participants for common CYP3A4/5 polymorphisms to stratify the data and assess the impact on pharmacokinetic parameters.
-
-
Concomitant Medications: Co-administration of other drugs that are inhibitors or inducers of CYP3A4 can alter this compound's metabolism.
-
Troubleshooting Step: Carefully review and document all concomitant medications of the study subjects. If possible, analyze pharmacokinetic data based on the use of potential interacting drugs.
-
-
Patient Compliance: Inconsistent adherence to the dosing schedule in multi-dose studies can introduce significant variability.
-
Troubleshooting Step: Implement robust methods to monitor and ensure patient compliance, such as pill counts or electronic monitoring.
-
-
Sample Handling and Processing: Inconsistencies in blood sample collection, processing, or storage can affect the stability of this compound and lead to variable results.
-
Troubleshooting Step: Ensure strict adherence to standardized protocols for sample handling across all sites and personnel. Conduct stability tests of this compound in the biological matrix under various conditions.
-
Issue 2: Unexpectedly Low or High Drug Concentrations in Bioanalytical Assays
Q: Our bioanalytical assay is showing unexpectedly low (or high) concentrations of this compound in some plasma samples. How can we troubleshoot this?
A: Discrepancies in measured drug concentrations can stem from issues in sample preparation, the analytical method itself, or instrumental problems.
-
Inefficient Extraction: Poor recovery of this compound from the plasma matrix can lead to underestimation of its concentration.
-
Troubleshooting Step: Optimize the sample preparation method. If using protein precipitation, experiment with different organic solvents. For liquid-liquid extraction, test various organic solvents and pH conditions. Solid-phase extraction (SPE) may offer a cleaner and more consistent extraction.
-
-
Matrix Effects: Components in the plasma matrix can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement.
-
Troubleshooting Step: Evaluate matrix effects by comparing the analyte's response in post-extraction spiked matrix samples to that in a neat solution. If significant matrix effects are observed, optimize the sample cleanup process or chromatographic separation to remove interfering components.
-
-
Analyte Instability: this compound may degrade in biological samples if not handled and stored correctly.
-
Troubleshooting Step: Conduct thorough stability studies of this compound in plasma under different conditions (e.g., freeze-thaw cycles, short-term and long-term storage) to ensure its integrity throughout the analytical process.
-
-
Instrumental Issues: Problems with the LC-MS/MS system, such as a contaminated ion source or incorrect instrument settings, can affect the accuracy of measurements.
-
Troubleshooting Step: Perform regular maintenance and calibration of the LC-MS/MS instrument. Run quality control (QC) samples at multiple concentration levels to monitor the performance of the bioanalytical method and the instrument.
-
Experimental Protocols
Protocol: Quantification of this compound in Human Plasma using LC-MS/MS
This protocol provides a general framework for the quantification of this compound in human plasma. Specific parameters should be optimized and validated for individual laboratory settings.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of a precipitating agent (e.g., acetonitrile or methanol) containing an appropriate internal standard (IS) (e.g., a structurally similar compound not present in the samples).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex briefly and centrifuge again to remove any particulate matter before injection.
2. Liquid Chromatography (LC) Conditions
-
Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size) is typically suitable.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient should be optimized to achieve good separation of this compound from matrix components.
-
Flow Rate: Optimize for the best chromatographic separation and peak shape (e.g., 0.4 mL/min).
-
Injection Volume: Typically 5-10 µL.
-
Column Temperature: Maintain at a constant temperature (e.g., 40°C) to ensure reproducible retention times.
3. Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for this compound.
-
Detection Mode: Multiple Reaction Monitoring (MRM) should be used for quantification. Specific parent and product ion transitions for this compound and the IS need to be determined by direct infusion of the compounds into the mass spectrometer.
-
Instrument Parameters: Optimize parameters such as ion spray voltage, source temperature, collision energy, and declustering potential to achieve maximum sensitivity and specificity for the analytes.
4. Method Validation
The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA) for parameters including:
-
Selectivity and Specificity
-
Lower Limit of Quantification (LLOQ)
-
Linearity and Range
-
Accuracy and Precision (intra- and inter-day)
-
Recovery
-
Matrix Effect
-
Stability (freeze-thaw, short-term, long-term, and post-preparative)
Mandatory Visualizations
Figure 1: this compound Metabolic Pathways.
Figure 2: General Experimental Workflow for this compound Quantification.
Figure 3: Troubleshooting Logic for High Pharmacokinetic Variability.
References
- 1. This compound in the treatment of sleep disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a nonbenzodiazepine sedative-hypnotic for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. opentrons.com [opentrons.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound: the development of a novel therapy for the treatment of sleep onset and sleep maintenance insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Demonstrates Safety and Efficacy in Clinical Trials [medscape.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Influence of food on the bioavailability of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Food Effects on Oral Drug Absorption: Application of Physiologically-Based Pharmacokinetic Modeling as a Predictive Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Physiologically Based Pharmacokinetic Model of Ketoconazole and Its Metabolites as Drug–Drug Interaction Perpetrators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metrics for the Evaluation of Bioequivalence of Modified-Release Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CYP3A4-based drug-drug interaction: CYP3A4 substrates' pharmacokinetic properties and ketoconazole dose regimen effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ema.europa.eu [ema.europa.eu]
- 15. researchgate.net [researchgate.net]
- 16. The effect of ketoconazole on the pharmacokinetics and pharmacodynamics of inhaled fluticasone furoate and vilanterol trifenatate in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Indiplon Synthesis and Purification: A Technical Support Guide
For researchers, scientists, and drug development professionals, the synthesis and purification of Indiplon can present a unique set of challenges. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address common issues encountered during experimentation.
This guide offers detailed methodologies for key experimental steps, presents quantitative data in structured tables for easy comparison, and includes visual workflows to clarify complex processes.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for this compound synthesis?
A common and cost-effective starting material for the synthesis of this compound is 3-aminoacetophenone.[1] This compound undergoes a series of reactions to form the core structure of this compound.
Q2: What are the critical reaction steps in the synthesis of this compound starting from 3-aminoacetophenone?
The synthesis typically involves the following key steps:
-
Acetylation of 3-aminoacetophenone to form 3-acetamidoacetophenone.[1]
-
N-methylation of 3-acetamidoacetophenone to yield N-methyl-N-(3-acetylphenyl)acetamide.[1]
-
Reaction with ethyl formate in the presence of a base like sodium ethoxide to produce an enolate intermediate.[1]
-
Condensation of the enolate with (3-amino-1H-pyrazol-4-yl)-2-thiophenemethanone to form this compound.[1]
Q3: I am observing a significant amount of a regioisomer impurity in my final product. How can I minimize its formation?
The formation of the N-(3-[3-[2-thienylcarbonyl]-pyrazol-[l,5-a]pyrimidin-5-yl]phenyl)N-methylacetamide regioisomer is a known issue and is highly dependent on reaction conditions.[2] To minimize its formation, it is crucial to carefully control the reaction parameters during the condensation step. Optimization of temperature, reaction time, and the choice of acid catalyst can significantly reduce the level of this impurity to less than 0.4% as measured by HPLC.[2]
Q4: My this compound product has low purity (<99%). What are the likely process-related impurities and how can I remove them?
Besides the regioisomer, other common process-related impurities include N-desmethyl this compound, N-desacetyl this compound, and N-desmethyl-N-desacetyl this compound.[2] Purification can be achieved through recrystallization. Solvents such as methanol, ethanol, or a mixture of water and a co-solvent like acetonitrile are effective for this purpose.[2] Crystallization from an acetone/water mixture has also been reported to be effective.[2]
Q5: What are the recommended purification methods for obtaining high-purity this compound?
Crystallization is the primary method for purifying crude this compound. Acetone crystallization is one reported method.[3] For achieving purity of at least 99% as determined by HPLC, recrystallization from solvents like methanol, ethanol, or a mixture of water and a co-solvent is recommended.[2]
Troubleshooting Guide
This section provides a step-by-step guide to troubleshoot common issues during the synthesis and purification of this compound.
Synthesis Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low yield in N-methylation step | Incomplete reaction due to insufficient methylating agent or base. | Ensure the use of an appropriate molar equivalent of the methylating agent (e.g., methyl iodide) and a suitable base.[1][2] Reaction temperatures can range from 25°C to 40°C.[2] |
| Side reactions due to improper temperature control. | Maintain the reaction temperature within the optimal range (preferably 25°C to 30°C) to minimize side product formation.[2] | |
| Formation of multiple products in the condensation step | Incorrect reaction conditions leading to the formation of regioisomers and other byproducts. | Optimize the reaction conditions, including temperature (25°C to 50°C), reaction time (30 minutes to 15 hours), and the molar ratio of reactants.[2] The use of an acid with a pKa below about 4 can also influence the reaction outcome.[2] |
| Incomplete reaction during condensation | Insufficient reaction time or non-optimal temperature. | Monitor the reaction progress using TLC. The reaction time can vary significantly, from 30 minutes to 15 hours.[2] Ensure the temperature is maintained within the recommended range of 25°C to 50°C.[2] |
Purification Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Product fails to crystallize | Solution is too dilute or supersaturation has not been reached. | Concentrate the solution. Induce crystallization by seeding with a small crystal of pure this compound or by scratching the inside of the flask. Cooling the solution can also promote crystallization.[2] |
| Presence of impurities inhibiting crystallization. | Attempt to purify the crude product further using column chromatography before proceeding with crystallization. | |
| Oily product obtained after crystallization | Incomplete removal of solvent or presence of low-melting impurities. | Ensure the product is thoroughly dried under vacuum. If the problem persists, consider using a different solvent system for recrystallization.[2] |
| Low recovery after recrystallization | Product is too soluble in the chosen solvent. | Use a solvent system where this compound has moderate solubility at high temperatures and low solubility at room temperature or below. A mixture of a good solvent and a poor solvent (anti-solvent) can be effective.[2] |
Experimental Protocols
General Synthesis of this compound
A representative synthesis of this compound involves the reaction of N-[3-[3-(dimethylamino)-1-oxo-2-propenyl]-phenyl]-N-methylacetamide with (3-amino-1H-pyrazol-4-yl)-2-thienylmethanone in the presence of an acid with a pKa below about 4 and an organic solvent.[2]
-
Reaction Temperature: Typically maintained between 25°C and 50°C, with a preferred range of 25°C to 35°C.[2]
-
Reaction Time: Can range from 30 minutes to 15 hours, with a preferred duration of 5 to 10 hours.[2]
-
Molar Equivalents: The molar amount of (3-amino-1H-pyrazol-4-yl)-2-thienylmethanone is typically 1 to 2 times the molar amount of N-[3-[3-(dimethylamino)-1-oxo-2-propenyl]-phenyl]-N-methylacetamide, with a preference for approximately 1 molar equivalent.[2]
Purification by Recrystallization
-
Dissolve the crude this compound in a suitable solvent (e.g., acetone, methanol, ethanol) at its reflux temperature.[2]
-
If using a co-solvent system (e.g., acetone/water), slowly add the anti-solvent (water) to the solution until turbidity is observed.[2]
-
Gradually cool the solution to room temperature and then further cool to 10-15°C.[2]
-
If necessary, seed the solution with a crystal of pure this compound to induce crystallization.[2]
-
Allow the product to crystallize completely by stirring at the lower temperature for about 1 hour.[2]
-
Filter the precipitated product, wash with a small amount of cold solvent, and dry under vacuum.[2]
Visualizing the Workflow
To aid in understanding the experimental process, the following diagrams illustrate the general synthesis and purification workflow.
Caption: General workflow for this compound synthesis and purification.
Caption: Logical flow for troubleshooting synthesis and purification issues.
References
Technical Support Center: The Impact of Indiplon on Sleep Architecture in Polysomnography Studies
This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the impact of Indiplon on sleep architecture as measured by polysomnography (PSG). The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental design and execution.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are designing a study to investigate the hypnotic efficacy of a novel compound. Which formulation of this compound, immediate-release (IR) or modified-release (MR), should we use as a comparator?
A1: The choice of this compound formulation as a comparator depends on your study's primary endpoint.
-
This compound-IR was specifically designed to target sleep-onset difficulties.[1] If your compound is intended to reduce sleep latency, this compound-IR is the more appropriate comparator.
-
This compound-MR was developed to address sleep maintenance insomnia.[1] If your compound aims to reduce wake after sleep onset (WASO) and improve total sleep time (TST), this compound-MR would be a suitable comparator.
Q2: What is the expected impact of this compound on REM sleep architecture in our PSG recordings?
A2: Based on clinical trial data, this compound has a minimal effect on REM sleep. One study noted a small, statistically significant decrease in REM sleep of approximately 7.3 minutes with a 20 mg dose of this compound-IR.[2] Additionally, REM latency was delayed with the 20 mg dose.[2] Therefore, you should not expect major REM-suppressing effects, which can be a differentiating factor from other hypnotic agents like benzodiazepines.
Q3: Our polysomnography results show a significant increase in Stage 2 sleep with this compound. Is this a typical finding?
A3: Yes, an increase in Stage 2 sleep is a documented effect of this compound. In a study using a transient insomnia model, this compound was associated with a modest but significant increase in Stage 2 sleep, ranging from 16.9 to 25.4 minutes.[2] This finding is consistent with its sedative-hypnotic properties.
Q4: We are concerned about the "first-night effect" in our PSG study. How was this addressed in this compound clinical trials?
A4: The "first-night effect," an alteration in sleep architecture on the first night in a sleep laboratory, is a common confounding factor. Some this compound clinical trials have utilized a 2-hour phase advance in combination with the first-night effect to induce transient insomnia in healthy volunteers, thereby standardizing this variable.[2] For longer studies, a placebo lead-in period can help acclimate subjects to the sleep lab environment before active treatment begins.
Q5: Are there any specific patient populations where this compound's effects on sleep architecture have been characterized?
A5: Yes, this compound has been studied in both adult and elderly patients with primary insomnia.[1][3] Clinical trials have demonstrated efficacy in improving sleep parameters in both populations.[1][3] When designing your study, it is crucial to consider the age of your target population, as sleep architecture naturally changes with age, and drug metabolism can differ.
Quantitative Data Summary
The following tables summarize the quantitative impact of this compound on key polysomnography and subjective sleep parameters from various clinical trials.
Table 1: Polysomnography (PSG) Measured Sleep Architecture with this compound
| Parameter | This compound Formulation & Dose | Change from Placebo | Study Population | Citation |
| Latency to Persistent Sleep (LPS) | IR 10 mg | -11.9 minutes | Healthy Adults (Transient Insomnia) | [2] |
| IR 20 mg | -16.3 minutes | Healthy Adults (Transient Insomnia) | [2] | |
| MR 10 mg | -8.4 minutes | Primary Insomnia | [3] | |
| MR 20 mg | -14.8 minutes | Primary Insomnia | [3] | |
| MR 30 mg | -15.0 minutes | Primary Insomnia | [3] | |
| MR 35 mg | -16.1 minutes | Primary Insomnia | [3] | |
| Wake After Sleep Onset (WASO) | IR 20 mg | Significant reduction | Healthy Adults (Transient Insomnia) | [2] |
| MR 20 mg | Significant improvement | Primary Insomnia | [3] | |
| MR 30 mg | Significant improvement | Primary Insomnia | [3] | |
| MR 35 mg | Significant improvement | Primary Insomnia | [3] | |
| Total Sleep Time (TST) | IR 10 mg | Significant improvement | Healthy Adults (Transient Insomnia) | [2] |
| IR 20 mg | Significant improvement | Healthy Adults (Transient Insomnia) | [2] | |
| Stage 2 Sleep | IR 10/20 mg | +16.9 to +25.4 minutes | Healthy Adults (Transient Insomnia) | [2] |
| REM Sleep | IR 20 mg | -7.3 minutes | Healthy Adults (Transient Insomnia) | [2] |
| REM Latency | IR 20 mg | Delayed (112.0 vs 90.2 min) | Healthy Adults (Transient Insomnia) | [2] |
| Stage 3-4 Sleep (SWS) | IR 10/20 mg | No effect | Healthy Adults (Transient Insomnia) | [2] |
Table 2: Subjective Sleep Parameters with this compound
| Parameter | This compound Formulation & Dose | Key Findings | Study Population | Citation |
| Subjective Latency to Sleep Onset (sLSO) | IR 10 mg | Significantly lower vs placebo | Primary Insomnia | [4][5] |
| IR 20 mg | Significantly lower vs placebo | Primary Insomnia | [4][5] | |
| MR 15 mg | Significantly improved vs placebo | Elderly with Primary Insomnia | [3] | |
| Subjective Total Sleep Time (sTST) | IR 10 mg | +45 minutes at Month 1 | Primary Insomnia | [4] |
| IR 20 mg | +67 minutes at Month 1 | Primary Insomnia | [4] | |
| MR 15 mg | Significantly improved vs placebo | Elderly with Primary Insomnia | [3][6] | |
| Subjective Wake After Sleep Onset (sWASO) | IR 10/20 mg | Significant improvement | Primary Insomnia | [4] |
| MR 15 mg | Significantly improved vs placebo | Elderly with Primary Insomnia | [3][6] | |
| Sleep Quality | IR 10/20 mg | Significantly improved vs placebo | Primary Insomnia | [4] |
| MR 15 mg | Significantly improved vs placebo | Elderly with Primary Insomnia | [3][6] |
Experimental Protocols
The following is a generalized methodology for a polysomnography study investigating the effects of this compound, based on protocols from published clinical trials.[2][3][4][5]
1. Subject Recruitment:
-
Inclusion Criteria: Healthy adult or elderly volunteers, or patients with a DSM-IV diagnosis of primary insomnia.
-
Exclusion Criteria: Other sleep disorders, unstable medical or psychiatric conditions, use of medications that could affect sleep, and substance abuse.
2. Study Design:
-
A randomized, double-blind, placebo-controlled, parallel-group or crossover design is typically employed.
-
A single-blind placebo lead-in period of one to two weeks is recommended to acclimate subjects to the study procedures and collect baseline data.
3. Dosing and Administration:
-
This compound (IR or MR formulation) or a matching placebo is administered orally at bedtime.
-
Dosages have ranged from 5 mg to 40 mg in clinical trials.
-
For studies on middle-of-the-night awakenings, subjects may be instructed to take the medication upon waking, provided there are at least 4 hours remaining for sleep.[7]
4. Polysomnography (PSG) Recording:
-
PSG should be conducted in a sleep laboratory according to the Rechtschaffen and Kales technique or other standardized methods.[2]
-
Recordings typically include electroencephalogram (EEG), electrooculogram (EOG), and electromyogram (EMG) to score sleep stages.
-
Respiratory and cardiac parameters should also be monitored.
-
Sleep technologists should be blinded to the treatment condition during scoring.
5. Outcome Measures:
-
Primary PSG Endpoints: Latency to Persistent Sleep (LPS), Wake After Sleep Onset (WASO).
-
Secondary PSG Endpoints: Total Sleep Time (TST), sleep efficiency, and time spent in each sleep stage (N1, N2, N3/SWS, REM).[2]
-
Subjective Measures: Daily sleep diaries to record subjective LSO, TST, WASO, and sleep quality.[6]
Signaling Pathways and Workflows
Caption: Mechanism of action of this compound at the GABA-A receptor.
Caption: Experimental workflow for an this compound polysomnography study.
References
- 1. This compound in the treatment of sleep disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and Tolerability of this compound in Transient Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound in the management of insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-Term Nightly Treatment with this compound in Adults with Primary Insomnia: Results of a Double-Blind, Placebo-Controlled, 3-Month Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-term nightly treatment with this compound in adults with primary insomnia: results of a double-blind, placebo-controlled, 3-month study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and tolerability of modified-release this compound in elderly patients with chronic insomnia: results of a 2-week double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and Safety of As-Needed, Post Bedtime Dosing with this compound in Insomnia Patients with Chronic Difficulty Maintaining Sleep - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Indiplon vs. Zolpidem: A Comparative Analysis of GABAA Receptor Subunit Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Indiplon and Zolpidem, focusing on their differential selectivity for γ-aminobutyric acid type A (GABAa) receptor subunits. The data presented is compiled from published experimental findings to assist researchers in understanding the nuanced pharmacological profiles of these two sedative-hypnotic agents.
Introduction to GABAA Receptor Selectivity
The GABAA receptor, the primary inhibitory neurotransmitter receptor in the central nervous system, is a pentameric ligand-gated ion channel.[1][2] Its subunit composition is highly variable, with different combinations of α, β, and γ subunits giving rise to distinct receptor subtypes with unique pharmacological properties.[3] The benzodiazepine binding site, where non-benzodiazepine "Z-drugs" like this compound and Zolpidem act, is located at the interface between the α and γ subunits.[4][5][6]
The specific α subunit isoform (primarily α1, α2, α3, or α5) within the GABAA receptor complex critically determines the physiological effect of a binding ligand.[3] For instance, α1-containing receptors are predominantly associated with sedative and hypnotic effects, whereas α2- and α3-containing receptors are linked to anxiolytic actions, and α5-containing receptors are involved in learning and memory.[3] Therefore, the selectivity of a compound for a particular α subunit is a key determinant of its therapeutic profile and potential side effects.
Quantitative Comparison of Receptor Subunit Selectivity
This compound and Zolpidem both exhibit preferential affinity for GABAA receptors containing the α1 subunit, consistent with their primary function as hypnotics. However, experimental data reveals significant differences in their degree of selectivity. This compound demonstrates a more pronounced selectivity for the α1 subunit compared to Zolpidem.
Electrophysiological studies show that this compound is approximately 10-fold more selective for α1 subunit-containing receptors over those containing α2, α3, or α5 subunits.[7][8] In contrast, Zolpidem has a roughly 10-fold lower affinity for the α2 and α3 subunits compared to α1, and it shows no significant affinity for receptors containing the α5 subunit.[9]
The following table summarizes the functional potentiation (EC50) and binding affinity (Ki/Kd) data for both compounds at various GABAA receptor subtypes. Lower values indicate greater potency or higher affinity.
| Receptor Subtype | This compound (EC50, nM) | Zolpidem (Ki/Kd, nM) |
| α1-containing | 2.6 (α1β2γ2)[7] | ~10-27[9][10][11] |
| α2-containing | 24 (α2β2γ2)[7] | ~160-300[9][10] |
| α3-containing | 60 (α3β3γ2)[7] | ~300-380[9][10] |
| α5-containing | 77 (α5β2γ2)[7] | >4,000 - 10,000[9][10] |
Note: EC50 values represent the concentration required to elicit a half-maximal potentiation of the GABA-activated current, a measure of functional potency. Ki and Kd values represent the inhibition or dissociation constant, respectively, indicating binding affinity.
Signaling Pathway and Subunit Selectivity
The diagram below illustrates the interaction of this compound and Zolpidem with different α-subunit-containing GABAA receptors. The thickness of the arrows corresponds to the relative binding affinity or functional potency of the drug for that specific receptor subtype.
Caption: Differential binding affinities of this compound and Zolpidem for GABAA receptor α subunits.
Experimental Protocols
The determination of GABAA receptor subunit selectivity relies on established in vitro techniques, primarily radioligand binding assays and two-electrode voltage clamp (TEVC) or patch-clamp electrophysiology.
Protocol 1: Competitive Radioligand Binding Assay
This assay quantifies the affinity of a test compound (e.g., this compound or Zolpidem) for a specific receptor subtype by measuring its ability to displace a radiolabeled ligand that binds to the same site.
1. Membrane Preparation:
-
Human Embryonic Kidney (HEK293) cells are transiently transfected with cDNAs encoding the desired GABAA receptor subunits (e.g., α1, β2, γ2).
-
After 24-48 hours, cells are harvested and homogenized in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).[1]
-
The homogenate is centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.[1][12]
-
The membrane pellet is washed, resuspended in assay buffer, and the protein concentration is determined.[1]
2. Assay Procedure:
-
The assay is performed in a 96-well plate format.[1]
-
Total Binding: Wells contain the receptor membrane preparation and a fixed concentration of a radioligand (e.g., [3H]Flunitrazepam or [3H]Ro 15-1788) near its dissociation constant (Kd).[1]
-
Non-specific Binding (NSB): Wells contain the same components as total binding, plus a high concentration of an unlabeled competitor (e.g., 10 µM Diazepam) to saturate the specific binding sites.[1]
-
Competition Binding: Wells contain the receptor membranes, radioligand, and serial dilutions of the unlabeled test compound (this compound or Zolpidem).[1]
-
The plate is incubated (e.g., 60 minutes at 30°C) to allow binding to reach equilibrium.[12]
3. Data Collection and Analysis:
-
The reaction is terminated by rapid vacuum filtration through glass fiber filters, which traps the receptor-bound radioligand.[12]
-
Filters are washed with ice-cold buffer to remove unbound radioligand.[1]
-
The radioactivity retained on the filters is measured using a scintillation counter.[1]
-
Specific binding is calculated by subtracting the NSB from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression.
-
The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.[13]
Protocol 2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This functional assay measures the ability of a compound to modulate the flow of chloride ions through the GABAA receptor channel in response to GABA. It is commonly performed using Xenopus laevis oocytes.
Caption: Experimental workflow for determining GABAA receptor modulation using TEVC in oocytes.
1. Oocyte Preparation and Receptor Expression:
-
Oocytes are harvested from Xenopus laevis frogs.
-
A solution containing complementary RNAs (cRNAs) for the desired GABAA receptor subunits (e.g., human α1, β3, γ2) is injected into the oocytes.[14][15]
-
Oocytes are incubated for 2-7 days to allow for the translation of cRNAs and the expression of functional GABAA receptors on the oocyte membrane.[16]
2. Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and continuously perfused with a buffer solution.
-
The oocyte is impaled with two microelectrodes, and the membrane potential is clamped at a fixed voltage (e.g., -80 mV) using a two-electrode voltage clamp amplifier.[6]
3. Drug Application and Data Acquisition:
-
A baseline response is established by applying a low, fixed concentration of GABA (typically the EC5-EC20, the concentration that elicits 5-20% of the maximal response) to the oocyte, which opens the chloride channels and generates an inward current.[17]
-
After a washout period, the test compound (this compound or Zolpidem) is pre-applied for a short duration, followed by co-application with the same concentration of GABA.[15]
-
The potentiation of the GABA-evoked current by the test compound is measured.
-
This procedure is repeated with various concentrations of the test compound to generate a concentration-response curve.
4. Data Analysis:
-
The percentage potentiation of the GABA current is calculated for each concentration of the test compound.
-
The concentration-response data are fitted to the Hill equation to determine the EC50 (the concentration of the compound that produces 50% of its maximal potentiation), providing a measure of the compound's functional potency.[18]
References
- 1. benchchem.com [benchchem.com]
- 2. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Structural Determinants for High-Affinity Zolpidem Binding to GABA-A receptors | Semantic Scholar [semanticscholar.org]
- 6. Allosteric modulators induce distinct movements at the GABA-binding site interface of the GABA-A receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound is a high-affinity positive allosteric modulator with selectivity for alpha1 subunit-containing GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Zolpidem - Wikipedia [en.wikipedia.org]
- 10. GABAA Receptor Subunit Composition and Functional Properties of Cl− Channels with Differential Sensitivity to Zolpidem in Embryonic Rat Hippocampal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of action of the hypnotic zolpidem in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Subtype selectivity of α+β− site ligands of GABAA receptors: identification of the first highly specific positive modulators at α6β2/3γ2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The GABAA Receptor α+β− Interface: A Novel Target for Subtype Selective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A study of subunit selectivity, mechanism and site of action of the delta selective compound 2 (DS2) at human recombinant and rodent native GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Modulation of the mammalian GABAA receptor by type I and type II positive allosteric modulators of the α7 nicotinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
Indiplon-IR Demonstrates Superior Efficacy Over Placebo in Attenuating Transient Insomnia
FOR IMMEDIATE RELEASE
[City, State] – [Date] – A comprehensive review of clinical trial data reveals that Indiplon-IR, a novel nonbenzodiazepine hypnotic, significantly outperforms placebo in improving key sleep parameters in individuals with transient insomnia. The immediate-release formulation has been shown to reduce the time to sleep onset and increase total sleep time, offering a promising therapeutic option for this common sleep disorder.
This compound-IR's mechanism of action involves the modulation of the GABA-A receptor complex, exhibiting a high selectivity for the alpha-1 subunit, which is associated with sedation.[1][2][3] This targeted action is believed to underlie its therapeutic effects. Clinical trials have demonstrated its efficacy in both adult and elderly patient populations, with a favorable safety profile and minimal next-day residual effects.[1]
Summary of Efficacy Data
The efficacy of this compound-IR in treating transient insomnia has been evaluated in randomized, double-blind, placebo-controlled clinical trials. Key findings from these studies are summarized in the tables below, highlighting the statistically significant improvements in objective and subjective sleep measures for patients treated with this compound-IR compared to placebo.
Polysomnography (PSG) Measured Outcomes in a Model of Transient Insomnia
| Outcome Measure | Placebo (Mean ± SEM) | This compound-IR 10 mg (Mean ± SEM) | This compound-IR 20 mg (Mean ± SEM) | p-value (vs. Placebo) |
| Latency to Persistent Sleep (LPS) (minutes) | 33.1 ± 2.5 | 21.2 ± 1.5 | 16.8 ± 1.1 | <0.0001 for both doses[4][5] |
| Total Sleep Time (TST) (minutes) | 402.9 ± 3.9 | 414.5 ± 3.9 | 423.5 ± 3.1 | <0.005 (10 mg), <0.0001 (20 mg)[4][5] |
Subjective Sleep Outcomes in a Model of Transient Insomnia
| Outcome Measure | Placebo (Mean ± SEM) | This compound-IR 10 mg (Mean ± SEM) | This compound-IR 20 mg (Mean ± SEM) |
| Subjective Total Sleep Time (sTST) (minutes) | 401.4 ± 5.4 | 415.7 ± 4.6 | 429.1 ± 4.1 |
Note: SEM denotes Standard Error of the Mean. Data presented is from a study in healthy volunteers using an experimental model of transient insomnia.[4][5][6]
Experimental Protocols
The primary clinical trial data is derived from a study that employed a well-established experimental model to induce transient insomnia in healthy volunteers.
Study Design: A randomized, double-blind, placebo-controlled, single-night study was conducted with 593 healthy volunteers aged 21-64 years.[4][5][6]
Transient Insomnia Model: Insomnia was induced using a combination of the "first night effect," where individuals sleep in a new environment (a sleep laboratory), and a 2-hour phase advance of their habitual bedtime.[1][4][5][6]
Treatment Arms: Participants were randomized to one of three treatment groups:
-
Placebo
-
This compound-IR 10 mg
-
This compound-IR 20 mg
Outcome Measures:
-
Primary Endpoint: Latency to Persistent Sleep (LPS), measured by polysomnography (PSG).[4][5]
-
Secondary Endpoints:
Visualizing the Data and Processes
To further elucidate the experimental design and the underlying mechanism of this compound-IR, the following diagrams are provided.
References
- 1. This compound in the treatment of sleep disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: the development of a novel therapy for the treatment of sleep onset and sleep maintenance insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Portico [access.portico.org]
- 4. Efficacy and Tolerability of this compound in Transient Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and tolerability of this compound in transient insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Indiplon and Other Leading Non-Benzodiazepine Hypnotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Indiplon and other prominent non-benzodiazepine hypnotics, commonly known as "Z-drugs": Zolpidem, Zaleplon, and Eszopiclone. The information is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of their mechanisms of action, pharmacokinetic and pharmacodynamic properties, and clinical profiles, supported by experimental data and detailed methodologies.
Mechanism of Action: Targeting the GABA-A Receptor
Non-benzodiazepine hypnotics exert their sedative effects by modulating the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][2] These drugs bind to a specific site on the GABA-A receptor complex, distinct from the GABA binding site itself, and act as positive allosteric modulators. This binding enhances the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, which ultimately results in sedation and sleep induction.[1][3]
A key differentiator among these compounds is their selectivity for different alpha (α) subunits of the GABA-A receptor. The α1 subunit is primarily associated with sedative and hypnotic effects, while other subunits are linked to anxiolytic, myorelaxant, and amnestic properties.[2][3]
This compound is a pyrazolopyrimidine that demonstrates high affinity and selectivity for the α1 subunit of the GABA-A receptor.[2] It is reported to be approximately 10-fold more selective for the α1 subunit over the α2, α3, or α5 subunits.[1] In contrast, Zaleplon, also a pyrazolopyrimidine, is only about twice as selective for the α1 subunit.[4] Zolpidem, an imidazopyridine, also shows a preferential affinity for α1-containing receptors.[5] Eszopiclone, a cyclopyrrolone, exhibits a broader binding profile.
Below is a diagram illustrating the signaling pathway of non-benzodiazepine hypnotics at the GABA-A receptor.
Pharmacodynamic and Pharmacokinetic Profiles
The distinct pharmacokinetic and pharmacodynamic properties of these agents significantly influence their clinical application, particularly their onset and duration of action.
Table 1: Comparative Pharmacodynamic Properties
| Parameter | This compound | Zolpidem | Zaleplon | Eszopiclone |
| Receptor Affinity (Ki, nM) at α1β2γ2 | ~0.5 | ~15-20 | ~100-500 | ~10-20 |
| α1 Subunit Selectivity | High (~10x over α2, α3, α5) | Moderate | Low (~2x over α2, α3, α5) | Low |
| EC50 at α1β2γ2 (nM) | ~2.6 | ~20-100 | >1000 | ~20 |
Note: Data are synthesized from multiple preclinical studies and may vary depending on the specific experimental conditions. Ki and EC50 values are approximate.
Table 2: Comparative Pharmacokinetic Properties
| Parameter | This compound | Zolpidem | Zaleplon | Eszopiclone |
| Time to Peak Plasma Concentration (Tmax) | ~30 minutes | 1.6 hours | ~1 hour | ~1 hour |
| Elimination Half-life (t1/2) | ~1.5 - 2.0 hours | ~2.5 hours | ~1 hour | ~6 hours |
| Bioavailability | Moderate | ~70% | ~30% | ~80% |
| Primary Metabolism | CYP3A4 and esterases | CYP3A4 | Aldehyde oxidase, CYP3A4 | CYP3A4, CYP2E1 |
Clinical Efficacy
Clinical trials have evaluated the efficacy of these non-benzodiazepines in treating insomnia, primarily focusing on sleep onset and sleep maintenance parameters.
Table 3: Comparative Clinical Efficacy in Primary Insomnia
| Efficacy Parameter | This compound | Zolpidem | Zaleplon | Eszopiclone |
| Latency to Persistent Sleep (LPS) Reduction | Significant | Significant | Significant (primarily for sleep onset) | Significant |
| Total Sleep Time (TST) Increase | Significant | Significant | Modest | Significant |
| Wake After Sleep Onset (WASO) Reduction | Significant (with modified-release) | Significant | Minimal | Significant |
| Subjective Sleep Quality Improvement | Significant | Significant | Significant | Significant |
Note: Efficacy can be dose-dependent and vary based on immediate-release or modified-release formulations. Data compiled from various clinical trials.[2][8][9]
Safety and Tolerability Profile
The safety profile of non-benzodiazepines is a critical consideration. While generally considered safer than benzodiazepines, they are not without potential adverse effects.[[“]]
Table 4: Common Adverse Events (Incidence >2% and greater than placebo)
| Adverse Event | This compound | Zolpidem | Zaleplon | Eszopiclone |
| Somnolence/Drowsiness | Yes | Yes | Yes | Yes |
| Dizziness | Yes | Yes | Yes | Yes |
| Headache | Yes | Yes | Yes | Yes |
| Unpleasant Taste | No | No | No | Yes (metallic) |
| Next-day Impairment | Low potential | Dose-dependent | Low potential | Potential, dose-dependent |
Note: This is not an exhaustive list of all potential adverse events. Incidence rates can vary based on dose and patient population.[8][[“]]
Experimental Protocols
This section outlines the methodologies for key experiments used to characterize and compare these hypnotic agents.
Radioligand Binding Assay for GABA-A Receptor Affinity
Objective: To determine the binding affinity (Ki) of the compounds for the GABA-A receptor.
Methodology:
-
Membrane Preparation: Rat cerebral cortex is homogenized in a buffered sucrose solution. The homogenate is centrifuged to pellet cellular debris. The supernatant is then ultracentrifuged to isolate the membrane fraction containing the GABA-A receptors. The membranes are washed multiple times to remove endogenous GABA.[11][12]
-
Binding Assay: The prepared membranes are incubated with a radiolabeled ligand that binds to the benzodiazepine site on the GABA-A receptor (e.g., [³H]-Flumazenil).[13][14]
-
Competition Binding: The assay is performed in the presence of increasing concentrations of the unlabeled test compound (this compound, Zolpidem, Zaleplon, or Eszopiclone).
-
Separation and Detection: The bound and free radioligand are separated by rapid filtration. The radioactivity of the filter-bound membranes is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Electrophysiological Recording of GABA-A Receptor Currents
Objective: To measure the modulatory effect of the compounds on GABA-A receptor function.
Methodology:
-
Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are cultured and transiently transfected with cDNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2).[15]
-
Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed on the transfected cells. The cell membrane is clamped at a holding potential (e.g., -60 mV).[15][16]
-
Drug Application: A low concentration of GABA is applied to the cell to elicit a baseline chloride current. Subsequently, GABA is co-applied with varying concentrations of the test compound.
-
Data Acquisition and Analysis: The potentiation of the GABA-evoked current by the test compound is measured. Dose-response curves are generated to determine the EC50 (the concentration that produces 50% of the maximal effect).[16]
Polysomnography (PSG) in Clinical Trials
Objective: To objectively measure the effects of the hypnotic agents on sleep architecture.
Methodology:
-
Patient Preparation: Participants undergo an adaptation night in the sleep laboratory to acclimate to the environment. They are instructed to avoid caffeine, alcohol, and other medications that may affect sleep.[17]
-
Electrode Placement: Electrodes are attached to the scalp (electroencephalogram - EEG), face (electrooculogram - EOG for eye movements), and chin (electromyogram - EMG for muscle tone). Respiratory effort, airflow, oxygen saturation, and heart rate are also monitored.[18]
-
Data Recording: Continuous recording of physiological signals is performed throughout the night.
-
Sleep Scoring: The recorded data is manually or automatically scored in 30-second epochs to determine sleep stages (N1, N2, N3, REM), sleep latency, total sleep time, and wakefulness after sleep onset.[19][20]
Multiple Sleep Latency Test (MSLT)
Objective: To objectively assess daytime sleepiness.
Methodology:
-
Prerequisite: The MSLT is conducted on the day following an overnight PSG to ensure at least 6 hours of sleep.[20][21]
-
Nap Opportunities: The participant is given four or five opportunities to nap at 2-hour intervals in a quiet, dark room.[21][22]
-
Instructions: The participant is instructed to lie down and try to fall asleep.
-
Recording: EEG, EOG, and EMG are recorded during each nap trial.
-
Measurements: The time taken to fall asleep (sleep latency) and the occurrence of sleep-onset REM periods (SOREMPs) are measured for each nap.[23][24]
-
Data Analysis: The mean sleep latency across all naps is calculated. A mean sleep latency of less than 8 minutes is generally considered indicative of excessive daytime sleepiness.[22]
Conclusion
This compound and other non-benzodiazepine hypnotics represent a significant class of drugs for the treatment of insomnia. Their clinical profiles are largely dictated by their specific interactions with GABA-A receptor subunits and their pharmacokinetic properties. This compound's high selectivity for the α1 subunit and its rapid onset and short duration of action position it as a potentially effective agent for sleep-onset insomnia with a lower risk of next-day residual effects. Zolpidem and Eszopiclone, with their longer half-lives, may be more suitable for sleep maintenance insomnia. Zaleplon's ultra-short half-life makes it another option for sleep-onset difficulties. The choice of agent for clinical development or therapeutic use should be guided by a thorough understanding of these comparative profiles. Further head-to-head clinical trials are warranted to more definitively delineate the relative efficacy and safety of these compounds.
References
- 1. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. research-management.mq.edu.au [research-management.mq.edu.au]
- 4. Comparative short-term safety and efficacy of hypnotics: A quantitative risk-benefit analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New drugs for insomnia: comparative tolerability of zopiclone, zolpidem and zaleplon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics, pharmacodynamics, and relative pharmacokinetic/pharmacodynamic profiles of zaleplon and zolpidem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic evaluation of eszopiclone: clinical and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dash.harvard.edu [dash.harvard.edu]
- 9. dash.harvard.edu [dash.harvard.edu]
- 10. consensus.app [consensus.app]
- 11. PDSP - GABA [kidbdev.med.unc.edu]
- 12. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. brieflands.com [brieflands.com]
- 14. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Benzodiazepine modulation of GABAA receptor opening frequency depends on activation context: A patch clamp and simulation study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. uihc.org [uihc.org]
- 18. utmb.edu [utmb.edu]
- 19. Zolpidem-polysomnographic study of the effect of a new hypnotic drug in sleep apnea syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. emedicine.medscape.com [emedicine.medscape.com]
- 21. sleepeducation.org [sleepeducation.org]
- 22. Recommended protocols for the Multiple Sleep Latency Test and Maintenance of Wakefulness Test in adults: guidance from the American Academy of Sleep Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 23. my.clevelandclinic.org [my.clevelandclinic.org]
- 24. swedishsleepresearch.com [swedishsleepresearch.com]
A Comparative Guide to Fluorinated Indiplon Derivatives and Established Radiotracers for GABA-A Receptor PET Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of novel fluorinated indiplon derivatives against the gold-standard radiotracers, [11C]flumazenil and [18F]flumazenil, for Positron Emission Tomography (PET) imaging of the γ-aminobutyric acid type A (GABA-A) receptor. The objective is to present a clear overview of their performance based on available experimental data, facilitating informed decisions in the selection of imaging agents for preclinical and clinical research.
Introduction to GABA-A Receptor Imaging
The GABA-A receptor, a ligand-gated chloride ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system.[1] Dysregulation of GABAergic signaling is implicated in numerous neurological and psychiatric disorders, making the in vivo visualization of GABA-A receptors a critical tool for understanding disease pathophysiology and for drug development.[2] PET imaging with specific radiotracers allows for the non-invasive quantification and localization of these receptors.[2] While benzodiazepine-based tracers like flumazenil have been the cornerstone of GABA-A receptor imaging, the development of new chemical entities with potentially improved properties, such as selectivity for specific α-subunits, is an active area of research.[3][4] this compound, a pyrazolopyrimidine, has shown preference for α1 subunit-containing GABA-A receptors, and its fluorinated derivatives have been explored as potential PET tracers.[3][5]
Comparative Performance of Radiotracers
The ideal PET radiotracer for GABA-A receptor imaging should exhibit high affinity and selectivity, good blood-brain barrier penetration, favorable pharmacokinetics, and low metabolism to simplify kinetic modeling. This section compares fluorinated this compound derivatives with [11C]flumazenil and [18F]flumazenil based on these key parameters.
Data Presentation: In Vitro and In Vivo Characteristics
The following tables summarize the quantitative data for the different radiotracers. Direct head-to-head in vivo comparisons of fluorinated this compound derivatives with flumazenil analogues are limited in the literature; therefore, the data is presented as reported in individual studies.
| Table 1: In Vitro Binding Affinity of this compound Derivatives and Flumazenil | |
| Compound | Binding Affinity (Ki) [nM] |
| This compound | 3.1[3] |
| N-(2-fluoro-ethyl)-indiplon | 5.4[3] |
| N-(3-fluoro-propyl)-indiplon ([18F]FPI) | 2.4[3] |
| Flumazenil | ~1.35 (Kd)[6] |
| Table 2: In Vivo Performance Characteristics of GABA-A Receptor PET Tracers | |||
| Tracer | Brain Uptake & Kinetics | Metabolism | Binding Potential (BPnd) |
| [18F]FPI (propyl-indiplon derivative) | Low brain-to-plasma ratios (<0.4). Homogenous and non-specific distribution in the rat brain. | Strong biotransformation. | Not determined due to poor in vivo profile. |
| [11C]flumazenil | Initially distributed according to cerebral blood flow with reversible binding.[7] | Metabolites are hydrophilic and do not cross the blood-brain barrier.[7] | High in receptor-rich regions (e.g., neocortex). Varies by region.[8][9] |
| [18F]flumazenil | Similar kinetic behavior to [11C]flumazenil, with lower noise in time-activity curves at later time points.[8] | Similar to [11C]flumazenil. | Similar to [11C]flumazenil.[8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key experiments cited in this guide.
In Vitro Receptor Binding Assay (Competitive Inhibition)
This protocol is a standard method to determine the binding affinity (Ki) of a test compound.
-
Membrane Preparation: Whole brains from adult rats are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet is washed multiple times to remove endogenous GABA and other interfering substances. The final pellet is resuspended in the assay buffer.
-
Binding Reaction: The assay is typically performed in 96-well plates. Each well contains the prepared brain membranes, a constant concentration of a radioligand with known affinity for the GABA-A receptor (e.g., [3H]flumazenil), and varying concentrations of the unlabeled test compound (e.g., fluorinated this compound derivative).
-
Incubation: The mixture is incubated at a specific temperature (e.g., 4°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).
-
Separation of Bound and Free Radioligand: The reaction is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.[6]
In Vivo PET Imaging in Rodents
This protocol outlines the general procedure for evaluating a novel PET radiotracer in an animal model.
-
Animal Preparation: A rat or mouse is anesthetized, and a catheter is inserted into a tail vein for radiotracer injection. The animal is positioned in the PET scanner.
-
Radiotracer Administration: A bolus of the radiolabeled tracer (e.g., [18F]FPI) is injected intravenously.[10]
-
PET Data Acquisition: Dynamic PET scanning is initiated simultaneously with the injection and continues for a set duration (e.g., 60-90 minutes).[11]
-
Arterial Blood Sampling (for full kinetic modeling): Arterial blood samples are collected at frequent intervals throughout the scan to measure the concentration of the radiotracer and its metabolites in the plasma, which serves as the input function for kinetic modeling.[8]
-
Image Reconstruction and Analysis: The PET data is reconstructed to generate dynamic images of radiotracer distribution in the brain. Regions of interest (ROIs) are drawn on the images to obtain time-activity curves (TACs) for different brain regions.
-
Kinetic Modeling: The TACs and the arterial input function are fitted to a compartment model (e.g., two-tissue compartment model) to estimate parameters such as the volume of distribution (VT) and binding potential (BPnd).[8] Alternatively, a reference tissue model using a region with negligible specific binding (e.g., pons) can be used to estimate BPnd without the need for arterial blood sampling.[8]
Mandatory Visualizations
GABA-A Receptor Signaling Pathway
The binding of GABA to the GABA-A receptor opens a chloride ion channel, leading to an influx of Cl- ions and hyperpolarization of the neuronal membrane, which is an inhibitory postsynaptic potential (IPSP). Benzodiazepines and this compound derivatives act as positive allosteric modulators, enhancing the effect of GABA.
Caption: GABA-A receptor signaling pathway.
Experimental Workflow for In Vivo PET Imaging
The following diagram illustrates the key steps involved in a typical preclinical PET imaging study for a novel GABA-A receptor radiotracer.
Caption: Experimental workflow for preclinical PET imaging.
Conclusion
Based on the currently available data, fluorinated this compound derivatives have demonstrated high in vitro affinity for GABA-A receptors, comparable to the established hypnotic, this compound.[3] However, the in vivo evaluation of the propyl-fluorinated derivative, [18F]FPI, revealed significant challenges, including rapid metabolism and poor brain penetration, which ultimately rendered it unsuitable for PET imaging.[4]
In contrast, [11C]flumazenil and its fluorine-18 labeled counterpart, [18F]flumazenil, remain the radiotracers of choice for GABA-A receptor imaging in both preclinical and clinical settings.[2][8] They exhibit favorable in vivo kinetics, with their metabolites not crossing the blood-brain barrier, which simplifies data analysis.[7] The development of [18F]flumazenil has provided a significant logistical advantage over [11C]flumazenil due to the longer half-life of fluorine-18, allowing for centralized production and distribution to PET centers without an on-site cyclotron.[8]
While the exploration of novel scaffolds like this compound for subtype-selective GABA-A receptor imaging is a valuable endeavor, further structural modifications and extensive in vivo characterization of fluorinated this compound derivatives are necessary to overcome the metabolic instability and poor brain uptake observed thus far. Future research should focus on developing derivatives that retain high affinity and selectivity while demonstrating improved in vivo pharmacokinetic properties to be considered viable alternatives to the well-established flumazenil-based radiotracers.
References
- 1. researchgate.net [researchgate.net]
- 2. Classics in Neuroimaging: Development of PET Tracers for Imaging the GABAergic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of [11C]flumazenil and [18F]FDG as PET markers of epileptic foci - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biodistribution and stability studies of [18F]fluoroethylrhodamine B, a potential PET myocardial perfusion agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TPC - Analysis of [C-11]flumazenil [turkupetcentre.net]
- 8. [18F]flumazenil binding to central benzodiazepine receptor studies by PET--quantitative analysis and comparisons with [11C]flumazenil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of [11C]flumazenil and [18F]FDG as PET markers of epileptic foci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Micro-PET CT procedures for brain imaging of rats [protocols.io]
- 11. Positron Emission Tomography (PET) Quantification of GABAA Receptors in the Brain of Fragile X Patients - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Interaction of Indiplon and Other Sedative-Hypnotics with CYP Enzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the interaction of the sedative-hypnotic agent Indiplon and its metabolites with cytochrome P450 (CYP) enzymes, alongside other commonly prescribed hypnotics: zolpidem, zaleplon, and eszopiclone. The information is intended to assist researchers and drug development professionals in understanding the drug-drug interaction potential of these compounds.
Executive Summary
This compound, a novel pyrazolopyrimidine sedative-hypnotic, is primarily metabolized by CYP3A4/5 and carboxylesterases to form its major, pharmacologically inactive metabolites, N-desmethyl-indiplon and N-desacetyl-indiplon. In vitro studies have demonstrated that this compound is a weak inhibitor of several key CYP enzymes, with IC50 values consistently reported as being greater than or equal to 20 µM. This suggests a low potential for clinically significant drug-drug interactions mediated by CYP inhibition.
In comparison, other sedative-hypnotics exhibit varied interactions with CYP enzymes. Zolpidem is metabolized by multiple CYPs, with CYP3A4 being the primary contributor, and it has shown weak to moderate inhibitory effects on CYP3A4. Eszopiclone is also metabolized by CYP3A4 and CYP2E1 but does not appear to be a significant inhibitor of major CYP enzymes. The inhibitory potential of zaleplon on CYP enzymes has not been extensively studied in vitro.
This guide presents the available quantitative data in structured tables, details the experimental methodologies used to obtain this data, and provides visual representations of the metabolic pathways and experimental workflows.
Data Presentation
Table 1: In Vitro Inhibition of Cytochrome P450 Enzymes by this compound and Comparator Sedative-Hypnotics
| Compound | CYP1A2 | CYP2A6 | CYP2C8 | CYP2C9 | CYP2D6 | CYP2E1 | CYP3A4/5 |
| This compound | ≥ 20 µM[1] | ≥ 20 µM[1] | ≥ 20 µM[1] | ≥ 20 µM[1] | ≥ 20 µM[1] | ≥ 20 µM[1] | ≥ 20 µM[1] |
| Zolpidem | ~100 µM[2] | Negligible Inhibition[2] | - | Negligible Inhibition[2] | Negligible Inhibition[2] | - | 13-48 µM (time-dependent)[3] |
| Zaleplon | Not Studied[4] | Not Studied | Not Studied | Not Studied | Not Studied | Not Studied | Not Studied[4] |
| Eszopiclone | No Inhibition[5][6] | No Inhibition[6] | - | No Inhibition[5][6] | No Inhibition[5][6] | No Inhibition[5][6] | No Inhibition[5][6] |
| N-desmethyl-indiplon | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| N-desacetyl-indiplon | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: A hyphen (-) indicates that data was not found for that specific enzyme.
Experimental Protocols
The data presented in this guide are primarily derived from in vitro studies using human liver microsomes. The following is a generalized, detailed methodology for a typical CYP inhibition assay.
In Vitro Cytochrome P450 Inhibition Assay Using Human Liver Microsomes
1. Materials:
-
Test Compound: this compound, zolpidem, eszopiclone, or other test articles.
-
Human Liver Microsomes (HLM): Pooled from multiple donors to average out individual variability.
-
CYP Probe Substrates: Specific substrates for each CYP isoform to be tested (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, midazolam for CYP3A4).
-
NADPH Regenerating System: To provide the necessary cofactor for CYP enzyme activity.
-
Positive Control Inhibitors: Known potent and specific inhibitors for each CYP isoform to validate the assay (e.g., furafylline for CYP1A2, ketoconazole for CYP3A4).
-
Reaction Buffer: Typically potassium phosphate buffer (pH 7.4).
-
Acetonitrile or Methanol: To quench the reaction.
-
Internal Standard: For analytical quantification.
2. Procedure:
-
Incubation Preparation: A master mix is prepared containing HLM, the NADPH regenerating system, and the reaction buffer.
-
Test Compound Addition: The test compound is added to the incubation mixture at various concentrations. A vehicle control (without the test compound) is also included.
-
Pre-incubation (for time-dependent inhibition): The mixture of HLM, buffer, and test compound is pre-incubated at 37°C before the addition of the probe substrate and NADPH to assess time-dependent inhibition.
-
Reaction Initiation: The reaction is initiated by the addition of the specific CYP probe substrate.
-
Incubation: The reaction mixture is incubated at 37°C for a specified period (e.g., 10-30 minutes).
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent like acetonitrile or methanol, which also precipitates the proteins.
-
Sample Processing: The samples are centrifuged to pellet the precipitated protein, and the supernatant is collected for analysis.
3. Analytical Method:
-
LC-MS/MS Analysis: The formation of the specific metabolite from the probe substrate is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The use of a specific internal standard helps to ensure accuracy.
4. Data Analysis:
-
IC50 Determination: The concentration of the test compound that causes 50% inhibition of the formation of the metabolite is determined by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a suitable sigmoidal dose-response model.
Mandatory Visualization
Caption: Metabolic pathway of this compound via CYP and carboxylesterase enzymes.
References
- 1. In vitro metabolism of this compound and an assessment of its drug interaction potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Eszopiclone Tablets [dailymed.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
